molecular formula C12H21N2O4P B046664 Diazoxon CAS No. 962-58-3

Diazoxon

Cat. No.: B046664
CAS No.: 962-58-3
M. Wt: 288.28 g/mol
InChI Key: VBLJFQYCTRKKKF-UHFFFAOYSA-N
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Description

Diazoxon is the oxygen analog and primary bioactive metabolite of the insecticide diazinon. Its principal research value lies in its potent and irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. Upon phosphorylation of the serine residue within the AChE active site, this compound disrupts cholinergic neurotransmission. This mechanism is central to its study in toxicology, environmental science, and neurobiology. Researchers utilize this compound to investigate the metabolic activation of organophosphorus pesticides, the molecular basis of AChE inhibition and reactivation, and the downstream cellular consequences of cholinergic disruption. It serves as a vital reference standard in analytical chemistry for the quantification of diazinon and its metabolites in environmental and biological samples. Furthermore, it is an essential tool for evaluating the efficacy of potential antidotes, such as oximes, and for studying the development of insecticide resistance in pest populations. This compound is intended solely for investigative purposes in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl (6-methyl-2-propan-2-ylpyrimidin-4-yl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H21N2O4P/c1-6-16-19(15,17-7-2)18-11-8-10(5)13-12(14-11)9(3)4/h8-9H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLJFQYCTRKKKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OC1=NC(=NC(=C1)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5037523
Record name Diazoxon
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Molecular Weight

288.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

962-58-3
Record name Diazoxon
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Record name Diazoxon
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Record name Diazoxon
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Record name DIAZOXON
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Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Diazoxide on ATP-Sensitive Potassium Channels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Diazoxide (B193173) is a potent activator of ATP-sensitive potassium (KATP) channels, a critical link between cellular metabolism and membrane excitability. Its action is fundamental to its clinical use in treating conditions of hyperinsulinism. This guide delineates the molecular mechanisms underpinning diazoxide's interaction with KATP channels, with a focus on its binding site, the interplay with intracellular nucleotides, and the resulting functional consequences on channel gating. We provide a synthesis of quantitative data, detailed experimental protocols, and visual representations of the signaling pathways to offer a comprehensive resource for the scientific community.

Introduction to ATP-Sensitive Potassium (KATP) Channels

ATP-sensitive potassium (KATP) channels are hetero-octameric protein complexes that directly couple the metabolic state of a cell to its electrical activity.[1][2] These channels are found in a variety of tissues, including pancreatic β-cells, cardiac and skeletal muscle, and vascular smooth muscle.[1] Structurally, KATP channels are composed of four pore-forming inward rectifier potassium channel subunits (Kir6.1 or Kir6.2) and four regulatory sulfonylurea receptor (SUR) subunits (SUR1, SUR2A, or SUR2B).[3][4][5] The specific combination of Kir and SUR subunits confers tissue-specific physiological and pharmacological properties to the channel.[4]

In pancreatic β-cells, the KATP channel consists of Kir6.2 and SUR1 subunits.[6][7] These channels act as metabolic sensors; high intracellular ATP levels, indicative of elevated glucose metabolism, lead to channel closure. This closure causes depolarization of the β-cell membrane, opening of voltage-gated calcium channels, and subsequent insulin (B600854) secretion.[8][9][10] Conversely, a low ATP/ADP ratio leads to channel opening, hyperpolarization, and inhibition of insulin release.[11]

Diazoxide: A KATP Channel Opener

Diazoxide is a benzothiadiazine derivative that functions as a selective opener of KATP channels.[8] Clinically, it is used to treat hyperinsulinemic hypoglycemia by suppressing insulin secretion from pancreatic β-cells.[3][8] Its mechanism of action is primarily centered on its ability to increase the open probability of the KATP channel, thereby hyperpolarizing the cell membrane.[9][10]

Mechanism of Action of Diazoxide

The stimulatory effect of diazoxide on KATP channels is a complex process that involves direct binding to the SUR1 subunit and a critical dependence on intracellular nucleotides, particularly MgADP.

Binding Site and Interaction with SUR1

Diazoxide's primary target is the sulfonylurea receptor (SUR) subunit of the KATP channel.[2][3][12] Specifically, it shows a high affinity for the SUR1 isoform, which is prevalent in pancreatic β-cells, explaining its potent effect on insulin secretion.[3][13] The binding of diazoxide to SUR1 is thought to induce a conformational change in the channel complex that favors the open state. Recent cryo-electron microscopy studies have revealed that diazoxide-type openers interact with both the first and second transmembrane domains (TMD1 and TMD2) of the SUR1 subunit, promoting their closure, which in turn leads to channel activation.[11]

The Crucial Role of Nucleotides: MgADP as a Co-factor

A key aspect of diazoxide's mechanism is its dependence on the presence of magnesium and hydrolyzable nucleotides, particularly MgADP.[3][12][14] Diazoxide's ability to open KATP channels is significantly diminished or abolished in the absence of MgADP.[3][12][15] It is proposed that MgADP and diazoxide act synergistically to stabilize the open state of the channel.[1][3][14] This synergistic effect is believed to arise from the binding of Mg-ADP to the nucleotide-binding domains (NBDs) of SUR1, which induces an asymmetric dimerization of NBD1 and NBD2.[11] This conformational change, coupled with the binding of diazoxide, effectively activates the channel.[11]

Mutations in the Walker A motifs of the NBDs of SUR1, which are critical for nucleotide binding and hydrolysis, can abolish the stimulatory effects of both MgADP and diazoxide.[6][7][14] This further underscores the intimate relationship between nucleotide binding and the action of diazoxide.

Allosteric Modulation of Kir6.2

While diazoxide binds to the SUR1 subunit, its ultimate effect is the opening of the Kir6.2 pore. This indicates an allosteric coupling between the SUR1 and Kir6.2 subunits. The conformational changes initiated by diazoxide and MgADP binding to SUR1 are transmitted to the Kir6.2 tetramer, leading to an increased probability of the channel pore being in the open conformation. This allows for an efflux of potassium ions, leading to hyperpolarization of the cell membrane.[8]

Quantitative Analysis of Diazoxide-KATP Channel Interaction

The following table summarizes quantitative data from various studies on the effect of diazoxide on KATP channels.

ParameterChannel SubtypeCell TypeDiazoxide ConcentrationEffectReference
Channel ActivationKir6.2/SUR1Transfected HEK-293 cells50 µM~580 ± 105% increase in current[16]
Channel ActivationKir6.2/SUR1Oocyte300 µM~5-fold increase in current[13]
Channel ActivationNative cardiac KATP (SUR2A/Kir6.2)Ventricular myocytes300 µMMarginal activation in the absence of ADP[15]
Channel ActivationSUR2A/Kir6.2Oocyte300 µMSignificant activation only in the presence of 100 µM ADP[15]
Channel ActivationSUR1E1507K/WT Kir6.2HEK-293 cells340 µMEnhanced channel activity in the presence of ATP[17]

Experimental Protocols

Patch-Clamp Electrophysiology for Measuring KATP Channel Activity

This protocol is a generalized procedure based on methodologies described in the cited literature for studying the effects of diazoxide on KATP channels in excised inside-out patches.[3][15][18]

Objective: To measure the activity of KATP channels in response to diazoxide and other modulators.

Materials:

  • Cells expressing KATP channels (e.g., COSm6 cells transfected with Kir6.2 and SUR1 cDNA, or isolated cardiomyocytes).[3][15]

  • Patch-clamp rig with an amplifier (e.g., Axopatch 1B).[3]

  • Micropipettes (0.5–1.5 MΩ resistance).[3][18]

  • Perfusion system for rapid solution exchange.

  • Pipette (extracellular) solution (K-INT): 140 mM KCl, 10 mM K-HEPES, 1 mM K-EGTA, pH 7.3.[3]

  • Bath (intracellular) solution (K-INT) with varying concentrations of ATP, ADP, Mg2+, and diazoxide.

Procedure:

  • Cell Preparation: Plate cells at an appropriate density and, if necessary, transfect with the cDNAs for the KATP channel subunits.[3]

  • Pipette Preparation: Pull micropipettes from thin-walled glass to a resistance of 0.5–1.5 MΩ when filled with the pipette solution.[3][18]

  • Seal Formation: Approach a cell with the micropipette and apply light suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Patch Excision: Gently pull the pipette away from the cell to excise a small patch of membrane, with the intracellular face of the membrane now exposed to the bath solution (inside-out configuration).[3]

  • Voltage Clamp: Clamp the membrane potential at a desired voltage, typically -50 mV.[3]

  • Data Recording: Record the channel currents using appropriate software (e.g., Axotape).[3] Inward potassium currents are typically shown as upward deflections.

  • Solution Exchange: Use the perfusion system to apply different bath solutions containing various concentrations of ATP (to inhibit the channels), diazoxide, and MgADP.

  • Data Analysis: Analyze the recorded currents to determine the effects of the different compounds on channel activity. This can be quantified as the fold increase in current in the presence of diazoxide compared to the control condition.

Visualizing the Mechanism and Workflows

Signaling Pathway of Diazoxide Action

diazoxide_mechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_extracellular Extracellular Space KATP KATP Channel (Kir6.2/SUR1) K_ion_out K+ KATP->K_ion_out K+ Efflux Diazoxide Diazoxide Diazoxide->KATP Binds to SUR1 MgADP Mg-ADP MgADP->KATP Binds to NBDs of SUR1 ATP ATP ATP->KATP Inhibits K_ion K+ K_ion->KATP patch_clamp_workflow start Start: Prepare Cells Expressing KATP Channels giga_seal Form Gigaohm Seal on Cell Membrane start->giga_seal excise_patch Excise Membrane Patch (Inside-Out Configuration) giga_seal->excise_patch voltage_clamp Apply Voltage Clamp (-50 mV) excise_patch->voltage_clamp record_baseline Record Baseline Channel Activity voltage_clamp->record_baseline apply_atp Apply ATP to Inhibit Channel Activity record_baseline->apply_atp apply_diazoxide Apply Diazoxide + MgADP apply_atp->apply_diazoxide record_activation Record Channel Activation apply_diazoxide->record_activation washout Washout and Record Reversibility record_activation->washout end End: Data Analysis washout->end

References

synthesis and purification of Diazoxon for research use

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to provide a detailed technical guide on the synthesis and purification of Diazoxon. This compound is a potent organophosphate and a toxic metabolite of the insecticide diazinon. Providing instructions for its synthesis would fall under the category of facilitating the production of harmful chemical agents, which I must decline as per my safety guidelines.

My purpose is to provide helpful and harmless information, and that includes preventing the dissemination of knowledge that could be used to create dangerous substances.

I can, however, provide information on related topics from a defensive and educational perspective, such as:

  • The general mechanism of action of organophosphate acetylcholinesterase inhibitors.

  • Recognized safety protocols for handling organophosphates.

  • Principles of detection and decontamination.

  • Medical countermeasures for organophosphate exposure.

physicochemical properties of Diazoxon relevant to in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Diazoxon for In Vitro Assays

For researchers, scientists, and drug development professionals, understanding the fundamental characteristics of a compound is paramount for the design and interpretation of in vitro studies. This compound, the active metabolite of the organophosphate insecticide diazinon (B1670403), is a potent inhibitor of acetylcholinesterase (AChE).[1][2][3] This guide provides a comprehensive overview of the physicochemical properties of this compound, its mechanism of action, and detailed protocols for its characterization in in vitro assays.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is essential for designing robust in vitro experiments, particularly for preparing accurate stock solutions and understanding its behavior in aqueous assay buffers.

PropertyValueSource
Molecular Formula C₁₂H₂₁N₂O₄P[3]
Molecular Weight 288.28 g/mol [2][3]
Physical State Colorless to pale yellow liquid[3]
Boiling Point Decomposes before boiling[4]
Water Solubility Limited solubility[3]
logP (Octanol/Water Partition Coefficient) 3.468[5]

Note: While Diazinon, the parent compound, has a reported water solubility of about 40-60 mg/L, specific quantitative data for this compound's water solubility is limited, though it is described as having low water solubility.[3][6][7][8][9][10] It is readily soluble in organic solvents.[3]

Mechanism of Action: Acetylcholinesterase Inhibition

This compound exerts its primary toxic effect by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid.[1][2][11] This inhibition is effectively irreversible and occurs through the phosphorylation of a serine residue within the active site of the AChE enzyme.[1][2] The inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors and subsequent disruption of neurotransmission.[1][3][12][13]

Below is a diagram illustrating the metabolic activation of Diazinon to this compound and its subsequent effect on the acetylcholine signaling pathway.

G cluster_0 Metabolic Activation cluster_1 Synaptic Cleft Diazinon Diazinon (Pro-insecticide) P450 Cytochrome P450 Monooxygenases Diazinon->P450 Oxidation This compound This compound (Active Metabolite) P450->this compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition (Phosphorylation) Choline_Acetate Choline + Acetate AChE->Choline_Acetate ACh Acetylcholine (ACh) ACh->AChE Hydrolysis Receptors Cholinergic Receptors ACh->Receptors Binding & Stimulation

Diagram 1: Metabolic activation of Diazinon and inhibition of Acetylcholinesterase by this compound.

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most widely used method for measuring AChE activity and its inhibition in vitro is the spectrophotometric assay developed by Ellman.[14][15][16][17] This colorimetric assay is simple, reliable, and suitable for high-throughput screening.[15]

Principle: The assay involves two key reactions. First, AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to produce thiocholine. Second, the thiocholine, which has a free sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to yield a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[15][17] The rate of TNB formation is directly proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human erythrocytes)

  • 0.1 M Sodium Phosphate (B84403) Buffer, pH 8.0

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • This compound (dissolved in a suitable solvent like DMSO at a low final concentration, typically <1%)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Reagent Preparation:

  • 0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing solutions of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic until the desired pH of 8.0 is achieved.[15][18]

  • 10 mM DTNB Solution: Dissolve 39.6 mg of DTNB in 10 mL of the phosphate buffer. Keep this solution protected from light.[15]

  • 14 mM ATCI Solution: Dissolve 40.2 mg of ATCI in 10 mL of deionized water. This solution should be prepared fresh daily.[15]

  • AChE Solution: Prepare a stock solution of AChE and dilute it with the phosphate buffer to the desired working concentration (e.g., 1 U/mL) just before use. Keep the enzyme solution on ice.[15]

  • This compound Solutions: Prepare a stock solution of this compound in DMSO. Create a series of dilutions from this stock using the phosphate buffer to achieve the desired final concentrations for the assay.

Assay Procedure (96-well plate format):

  • Setup: In the wells of the microplate, add the components in the following order:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL Solvent (e.g., DMSO)

    • Control (100% Activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL Solvent

    • Test Sample (Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL this compound solution

  • Pre-incubation: Mix the contents of the wells gently and incubate the plate at 25°C for 10-15 minutes.[15][19]

  • Initiate Reaction: Add 10 µL of the 14 mM ATCI solution to all wells except the blank to start the reaction. To the blank well, add 10 µL of deionized water. The final volume in each well will be 180 µL.[15]

  • Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm. Take readings every minute for a duration of 10-15 minutes.[15]

The workflow for this experimental protocol is visualized below.

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, DTNB, ATCI, AChE) add_reagents Add Buffer, AChE, DTNB, and this compound/Solvent to wells prep_reagents->add_reagents prep_this compound Prepare this compound Dilutions prep_this compound->add_reagents pre_incubate Pre-incubate plate (10-15 min at 25°C) add_reagents->pre_incubate add_atci Initiate reaction by adding ATCI pre_incubate->add_atci read_absorbance Measure Absorbance at 412 nm (Kinetic Reading) add_atci->read_absorbance calc_rate Calculate Reaction Rate (ΔAbsorbance / time) read_absorbance->calc_rate calc_inhibition % Inhibition Calculation calc_rate->calc_inhibition plot_ic50 Plot % Inhibition vs. [this compound] and determine IC50 calc_inhibition->plot_ic50

Diagram 2: Experimental workflow for the in vitro Acetylcholinesterase (AChE) inhibition assay.

Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).

  • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

  • Plot the % Inhibition against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of AChE activity, by fitting the data to a suitable dose-response curve. A lower IC₅₀ value indicates a more potent inhibitor.[17]

Acetylcholine Signaling Pathway

Acetylcholine is a critical neurotransmitter in both the central and peripheral nervous systems.[1][20] Its signaling is tightly regulated. The diagram below outlines the key steps in cholinergic neurotransmission.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron synthesis 1. ACh Synthesis (Choline + Acetyl-CoA) packaging 2. Vesicular Packaging synthesis->packaging release 3. Release into Synaptic Cleft packaging->release binding 4. ACh binds to Postsynaptic Receptors release->binding degradation 5. ACh Degradation by AChE release->degradation binding->degradation response 6. Postsynaptic Response (Signal Transduction) binding->response

Diagram 3: Simplified signaling pathway of acetylcholine at a cholinergic synapse.

This compound disrupts step 5 in this pathway. By inhibiting AChE, acetylcholine is not efficiently degraded, leading to its accumulation and causing hyperstimulation of the postsynaptic receptors, which underlies its neurotoxic effects.[1][13]

References

A Technical Guide to Diazoxide: A Selective ATP-Sensitive Potassium (K-ATP) Channel Opener

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification: The query specified an exploration of "Diazoxon" as a selective K-ATP channel opener. However, based on extensive toxicological and pharmacological data, this compound is primarily identified as a potent neurotoxin and the active metabolite of the organophosphate pesticide, Diazinon.[1][2][3] Its main mechanism of action is the inhibition of acetylcholinesterase, which is unrelated to the direct and selective opening of K-ATP channels.[2][4]

This guide will instead focus on Diazoxide , a well-researched benzothiadiazine derivative that functions as a selective ATP-sensitive potassium (K-ATP) channel opener.[5][6] Diazoxide is the compound that aligns with the described role and is a crucial tool for researchers and clinicians studying ion channel physiology and metabolic diseases. It is used clinically to treat hyperinsulinemia by inhibiting insulin (B600854) secretion from pancreatic β-cells.[7][8]

This document provides an in-depth technical overview of Diazoxide, including its mechanism of action, subtype selectivity, physiological effects, and detailed experimental protocols for its characterization.

Introduction to K-ATP Channels and Diazoxide

ATP-sensitive potassium (K-ATP) channels are octameric protein complexes that couple the metabolic state of a cell to its electrical excitability.[9][10] They are formed by four pore-forming inwardly rectifying potassium channel subunits (Kir6.1 or Kir6.2) and four regulatory sulfonylurea receptor (SUR) subunits (SUR1, SUR2A, or SUR2B).[6][11] High intracellular ATP levels promote channel closure, while a decrease in the ATP/ADP ratio leads to channel opening.[10] This opening causes potassium efflux, leading to membrane hyperpolarization and a reduction in cellular excitability.[12]

Diazoxide exerts its effects by binding to the SUR subunit of the K-ATP channel, thereby stabilizing the open state of the channel and antagonizing the inhibitory effect of ATP.[5]

Diagram 1: K-ATP Channel Structure and Diazoxide Action cluster_channel K-ATP Channel Complex cluster_cell Cellular Environment Kir6_2 Kir6.2 (Pore) SUR1 SUR1 (Regulatory Subunit) SUR1->Kir6_2 Regulates ATP High Intracellular ATP ATP->SUR1 Binds & Promotes Channel Closure Diazoxide Diazoxide Diazoxide->SUR1 Binds & Promotes Channel Opening

Diagram 1: K-ATP Channel Structure and Diazoxide Action

Mechanism of Action and Subtype Selectivity

The tissue-specific effects of K-ATP channel modulators are determined by the SUR isoform present.[6]

  • SUR1: Predominantly found in pancreatic β-cells and neurons.[13][14]

  • SUR2A: The primary isoform in cardiac and skeletal muscle.[6][14]

  • SUR2B: Found in vascular smooth muscle.[6][14]

Diazoxide demonstrates marked selectivity, potently activating channels containing SUR1 and SUR2B subunits while having minimal effect on SUR2A-containing channels.[5][15] This selectivity profile is critical to its therapeutic action, as it allows for the inhibition of insulin secretion (a SUR1-mediated effect) and vasodilation (a SUR2B-mediated effect) without significantly impacting cardiac function (a SUR2A-mediated process).[5][6]

Quantitative Data: Diazoxide Selectivity Profile
K-ATP Channel SubtypePrimary Tissue LocationDiazoxide EffectReference
SUR1 / Kir6.2 Pancreatic β-cells, NeuronsPotent Opener[5][13]
SUR2A / Kir6.2 Cardiac Muscle, Skeletal MuscleMinimal to no effect[5][16]
SUR2B / Kir6.1 or Kir6.2 Vascular Smooth MusclePotent Opener[6][15]

Physiological Effects and Signaling Pathways

Inhibition of Insulin Secretion

In pancreatic β-cells, glucose metabolism increases the intracellular ATP/ADP ratio, closing K-ATP channels. This depolarizes the cell membrane, opens voltage-gated calcium channels (VGCCs), and triggers insulin exocytosis. Diazoxide overrides this process by forcing K-ATP channels open, hyperpolarizing the membrane, and thereby preventing calcium influx and insulin release.[7]

Diagram 2: Signaling Pathway of Insulin Secretion Inhibition by Diazoxide Glucose High Glucose Metabolism Increased Metabolism Glucose->Metabolism ATP_Ratio Increased ATP/ADP Ratio Metabolism->ATP_Ratio K_ATP K-ATP Channel (SUR1/Kir6.2) ATP_Ratio->K_ATP Closure Depolarization Membrane Depolarization K_ATP->Depolarization Hyperpolarization Membrane Hyperpolarization K_ATP->Hyperpolarization VGCC Voltage-Gated Ca²⁺ Channel (VGCC) Opening Depolarization->VGCC Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Insulin_Release Insulin Secretion Ca_Influx->Insulin_Release Diazoxide Diazoxide Diazoxide->K_ATP Opening Hyperpolarization->VGCC Prevents Opening Hyperpolarization->Insulin_Release Inhibition

Diagram 2: Signaling Pathway of Insulin Secretion Inhibition by Diazoxide
Vasodilation of Smooth Muscle

In vascular smooth muscle cells, the opening of SUR2B-containing K-ATP channels by Diazoxide leads to membrane hyperpolarization. This closes L-type voltage-gated calcium channels, reducing intracellular calcium concentration and leading to muscle relaxation and vasodilation.[6][12]

Diagram 3: Signaling Pathway of Vasodilation by Diazoxide Diazoxide Diazoxide K_ATP K-ATP Channel (SUR2B/Kir6.x) Diazoxide->K_ATP Opening Hyperpolarization Membrane Hyperpolarization K_ATP->Hyperpolarization K⁺ Efflux VGCC L-type Voltage-Gated Ca²⁺ Channel Closure Hyperpolarization->VGCC Ca_Reduction Decreased Intracellular [Ca²⁺] VGCC->Ca_Reduction Relaxation Smooth Muscle Relaxation (Vasodilation) Ca_Reduction->Relaxation

Diagram 3: Signaling Pathway of Vasodilation by Diazoxide

Experimental Protocols

Electrophysiology: Patch-Clamp Analysis of K-ATP Channels

This protocol allows for the direct measurement of K-ATP channel activity in response to Diazoxide in isolated cells.[11][17]

Methodology:

  • Cell Preparation: Isolate primary cells (e.g., pancreatic β-cells, cardiomyocytes) or use a cell line expressing the K-ATP channel subtype of interest.[11] Seed cells on coverslips suitable for microscopy.

  • Pipette Preparation: Fabricate patch pipettes from borosilicate glass and fire-polish to a resistance of 2-5 MΩ. Fill the pipette with an internal solution containing (in mM): 140 KCl, 10 HEPES, 1 EGTA, adjusted to pH 7.3 with KOH.

  • Recording Setup: Place the coverslip in a perfusion chamber on an inverted microscope. Perfuse with an external solution containing (in mM): 140 KCl, 10 HEPES, 2.6 CaCl₂, 1.2 MgCl₂, adjusted to pH 7.4 with KOH. The symmetrical high K⁺ concentrations set the membrane potential near 0 mV.

  • Patch Configuration:

    • Obtain a gigaohm seal (>1 GΩ) on a target cell.

    • For an inside-out patch , pull the pipette away from the cell to excise a patch of membrane, exposing the intracellular face to the bath solution.[17]

  • Data Acquisition:

    • Hold the membrane potential at a constant voltage (e.g., -60 mV).

    • First, perfuse with an ATP-containing solution (e.g., 100 µM) to establish baseline channel inhibition.

    • Next, co-perfuse with the ATP solution plus the desired concentration of Diazoxide (e.g., 100-300 µM).

    • Record the resulting current. Channel opening is observed as an increase in outward current.

  • Analysis: Analyze the data to determine channel open probability (NPo), unitary conductance, and dose-response relationships.

Diagram 4: Experimental Workflow for Patch-Clamp Analysis start Start cell_prep Isolate Cells and Plate on Coverslips start->cell_prep seal Obtain Gigaohm Seal on a Single Cell cell_prep->seal excise Excise Membrane Patch (Inside-Out Configuration) seal->excise perfuse_atp Perfuse with ATP Solution to Inhibit Channels excise->perfuse_atp record_base Record Baseline Current perfuse_atp->record_base perfuse_dzo Co-perfuse with ATP + Diazoxide record_base->perfuse_dzo record_exp Record Experimental Current perfuse_dzo->record_exp analyze Analyze Data (NPo, Conductance) record_exp->analyze end End analyze->end

Diagram 4: Experimental Workflow for Patch-Clamp Analysis
Insulin Secretion Assay from Isolated Pancreatic Islets

This protocol measures the functional effect of Diazoxide on glucose-stimulated insulin secretion (GSIS).[7]

Methodology:

  • Islet Isolation: Isolate pancreatic islets from a suitable animal model (e.g., mouse, rat) via collagenase digestion of the pancreas followed by density gradient purification.

  • Islet Culture: Culture islets overnight in RPMI-1640 medium to allow recovery.

  • Perifusion Protocol:

    • Place a batch of size-matched islets (e.g., 100) into a perifusion chamber.

    • Begin perifusion with a Krebs-Ringer bicarbonate (KRB) buffer containing a basal glucose concentration (e.g., 2.8 mM) to establish a baseline secretion rate.

    • Switch to KRB buffer containing a stimulatory glucose concentration (e.g., 16.7 mM) to induce insulin secretion.

    • Following the glucose stimulation phase, switch to KRB with high glucose plus the desired concentration of Diazoxide (e.g., 250 µM) to observe the inhibition of secretion.

  • Sample Collection: Collect perifusate fractions at regular intervals (e.g., every 1-2 minutes) throughout the experiment.

  • Insulin Quantification: Measure the insulin concentration in each collected fraction using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).[7]

  • Analysis: Plot insulin secretion rate over time to visualize the stimulatory effect of glucose and the inhibitory effect of Diazoxide.

Diagram 5: Experimental Workflow for Insulin Secretion Assay start Start islet_iso Isolate and Culture Pancreatic Islets start->islet_iso perifusion_setup Load Islets into Perifusion Chamber islet_iso->perifusion_setup perfuse_low_glc Perifuse with Basal (Low) Glucose perifusion_setup->perfuse_low_glc perfuse_high_glc Perifuse with Stimulatory (High) Glucose perfuse_low_glc->perfuse_high_glc perfuse_dzo Perifuse with High Glucose + Diazoxide perfuse_high_glc->perfuse_dzo perfuse_dzo->dzo_to_collect collect_fractions Collect Fractions Throughout measure_insulin Quantify Insulin (ELISA/RIA) collect_fractions->measure_insulin analyze Plot Secretion Rate vs. Time measure_insulin->analyze end End analyze->end dzo_to_collect->collect_fractions

Diagram 5: Experimental Workflow for Insulin Secretion Assay
Vasodilation Assay using Wire Myography

This protocol assesses the vasodilatory properties of Diazoxide on isolated blood vessels.[18]

Methodology:

  • Vessel Dissection: Isolate a segment of a resistance artery (e.g., mesenteric artery) from an animal model and cut it into a small ring (approx. 2 mm in length).

  • Mounting: Mount the arterial ring on two small wires in a wire myograph chamber filled with physiological salt solution (PSS), aerated with 95% O₂ / 5% CO₂, and maintained at 37°C.[18]

  • Equilibration and Normalization: Allow the vessel to equilibrate. Stretch the vessel to its optimal resting tension to ensure reproducible responses.

  • Viability Check: Test the vessel's viability by inducing contraction with a high-potassium solution (e.g., PSS with 60 mM KCl). Check endothelial integrity by assessing relaxation in response to acetylcholine (B1216132) after pre-constriction with phenylephrine (B352888).[19]

  • Experimental Protocol:

    • Pre-constrict the vessel ring to approximately 80% of its maximum response using a vasoconstrictor like phenylephrine or U46619.

    • Once a stable contraction plateau is reached, add Diazoxide in a cumulative, concentration-dependent manner (e.g., from 1 nM to 100 µM).

  • Data Acquisition: Continuously record the isometric tension of the vessel ring.

  • Analysis: Express the relaxation at each Diazoxide concentration as a percentage of the pre-constriction tension. Plot the concentration-response curve to determine the EC₅₀ (half-maximal effective concentration).

Conclusion

Diazoxide is an indispensable pharmacological agent for the study of K-ATP channels. Its well-defined mechanism of action and, most importantly, its selectivity for SUR1 and SUR2B over SUR2A-containing channels, make it a powerful tool for dissecting the distinct physiological roles of these channel subtypes in various tissues. The experimental protocols detailed herein provide a robust framework for researchers and drug development professionals to investigate the effects of Diazoxide and other potential K-ATP channel modulators.

References

In Vivo Pharmacokinetics and Bioavailability of Diazoxon in Rodent Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current understanding of the in vivo pharmacokinetics and bioavailability of diazoxon in rodent models. This compound is the toxicologically significant metabolite of the organophosphate insecticide diazinon (B1670403). A thorough review of the scientific literature reveals that while the metabolic conversion of diazinon to this compound is well-documented, there is a notable scarcity of publicly available studies that have investigated the direct in vivo pharmacokinetics and bioavailability of this compound itself following administration to rodent models. Consequently, this guide focuses on the established pathway of this compound formation from its parent compound, diazinon, and provides general experimental protocols and analytical methodologies relevant to the study of such compounds in rodents.

Introduction

Diazinon is an organophosphate insecticide that undergoes metabolic activation in the liver to its more potent and toxic metabolite, this compound.[1] This bioactivation is a critical step in the mechanism of toxicity, as this compound is a powerful inhibitor of acetylcholinesterase (AChE), an enzyme essential for the proper functioning of the nervous system.[1] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in cholinergic toxicity. Understanding the in vivo behavior of this compound is therefore crucial for assessing the risk associated with diazinon exposure.

Metabolic Activation of Diazinon to this compound

The primary route of this compound formation in vivo is the oxidative desulfuration of diazinon, a reaction catalyzed by cytochrome P450 (CYP) enzymes, predominantly in the liver.[1] Specifically, studies in rat hepatic microsomes have identified CYP2B1/2 as major isozymes involved in this metabolic conversion.[1]

The following diagram illustrates the metabolic pathway from diazinon to this compound and its subsequent hydrolysis.

Metabolic Pathway of Diazinon to this compound Diazinon Diazinon This compound This compound Diazinon->this compound CYP450 Enzymes (e.g., CYP2B1/2 in liver) Hydrolysis_Products Hydrolysis Products (e.g., 2-isopropyl-4-methyl- 6-hydroxypyrimidine, diethylphosphoric acid) This compound->Hydrolysis_Products Esterases Experimental Workflow for Rodent Pharmacokinetic Study cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Animal_Acclimation Animal Acclimation Dosing Compound Administration (IV or Oral Gavage) Animal_Acclimation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation Blood_Sampling->Sample_Processing Bioanalysis Quantification by HPLC-MS/MS or GC-MS Sample_Processing->Bioanalysis PK_Modeling Pharmacokinetic Modeling (NCA or Compartmental Analysis) Bioanalysis->PK_Modeling Parameter_Determination Determination of PK Parameters (Cmax, Tmax, AUC, t1/2, Bioavailability) PK_Modeling->Parameter_Determination

References

Navigating the Bioactivation of Diazoxide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Enzymatic Conversion and Mechanism of Action of Diazoxide (B193173)

Introduction

This technical guide provides a comprehensive overview of the enzymatic conversion of diazoxide and its mechanism of action. It is intended for researchers, scientists, and drug development professionals actively engaged in the study of this potassium channel activator. A critical point of clarification is often necessary when discussing the metabolism of diazoxide. It is frequently confused with the organophosphate insecticide diazinon (B1670403), which is metabolized to its highly toxic active form, diazoxon. To be clear, This compound is the active metabolite of the insecticide diazinon and is not a metabolite of the therapeutic agent diazoxide. This guide will focus exclusively on the scientifically established metabolic pathways and pharmacological actions of diazoxide.

Diazoxide is primarily used in the management of hypoglycemia due to hyperinsulinism. Its therapeutic effect is a direct consequence of its action on pancreatic beta-cells. Understanding its metabolic fate is crucial for a complete pharmacological profile.

Enzymatic Conversion of Diazoxide

The metabolism of diazoxide occurs primarily in the liver. The primary metabolic pathway involves the oxidation of the 3-methyl group, leading to the formation of two main inactive metabolites: 3-hydroxymethyl-diazoxide (M1) and 3-carboxy-diazoxide (M2). These metabolites do not possess the pharmacological activity of the parent compound. While hepatic metabolism is established, the specific cytochrome P450 (CYP450) isozymes responsible for the oxidation of diazoxide are not definitively identified in publicly available literature.

Metabolic Pathway of Diazoxide

Diazoxide Diazoxide M1 3-hydroxymethyl-diazoxide (M1) (Inactive Metabolite) Diazoxide->M1 Oxidation (CYP450) M2 3-carboxy-diazoxide (M2) (Inactive Metabolite) M1->M2 Further Oxidation Excretion Renal Excretion M2->Excretion Start Start Incubation Incubation of Diazoxide with Liver Microsomes & NADPH Start->Incubation Quenching Reaction Quenching (e.g., Acetonitrile) Incubation->Quenching Centrifugation Protein Precipitation & Centrifugation Quenching->Centrifugation Analysis Supernatant Analysis by HPLC-MS/MS Centrifugation->Analysis Data Data Analysis (Metabolite Identification, Quantification, Kinetics) Analysis->Data End End Data->End

Structure-Activity Relationship Studies of Diazoxon and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Role of Diazoxon as an Acetylcholinesterase Inhibitor

Organophosphate insecticides are a widely used class of pesticides that exert their toxic effects primarily through the inhibition of acetylcholinesterase (AChE). Diazinon (B1670403) itself is a relatively weak AChE inhibitor. However, upon entering the body, it undergoes metabolic activation, primarily in the liver, through a process of oxidative desulfuration mediated by cytochrome P450 enzymes. This metabolic transformation converts the thiophosphate (P=S) group of diazinon into a phosphate (B84403) (P=O) group, yielding the highly potent AChE inhibitor, this compound.

The primary mechanism of action of this compound involves the phosphorylation of a serine residue within the active site of AChE. This forms a stable, covalent bond that effectively inactivates the enzyme, preventing it from hydrolyzing acetylcholine (B1216132). The subsequent accumulation of acetylcholine in synaptic clefts and neuromuscular junctions leads to overstimulation of cholinergic receptors, resulting in a range of neurotoxic effects.

Core Structure of this compound and Key Functional Groups

The this compound molecule can be dissected into three key components, each playing a crucial role in its interaction with acetylcholinesterase:

  • The Phosphate Group (P=O): The electrophilic phosphorus atom is the reactive center of the molecule. The presence of the oxygen atom (in the oxon form) is critical for its high reactivity towards the serine hydroxyl group in the AChE active site.

  • The Pyrimidine (B1678525) Leaving Group: The 2-isopropyl-4-methylpyrimidine (B13111280) moiety is the leaving group during the phosphorylation of AChE. Its chemical properties, including its electron-withdrawing nature, influence the electrophilicity of the phosphorus atom and the stability of the phosphorylated enzyme.

  • The Alkoxy Groups (O,O-diethyl): The two ethyl groups attached to the phosphate ester influence the molecule's lipophilicity, which affects its absorption, distribution, and interaction with the enzyme's active site.

Quantitative Data on Acetylcholinesterase Inhibition

CompoundParent/MetaboliteTarget EnzymeIC50 Value
Diazinon Parent (Thiono)Acetylcholinesterase> 100 µM
This compound Metabolite (Oxon)AcetylcholinesteraseSub-µM to nM range
Chlorpyrifos Parent (Thiono)Acetylcholinesterase> 10 µM
Chlorpyrifos-oxon Metabolite (Oxon)AcetylcholinesteraseSub-nM range

Note: IC50 values can vary depending on the source of the enzyme (e.g., human, electric eel, insect) and the specific assay conditions.

Structure-Activity Relationship (SAR) Principles

Based on the broader literature on organophosphate AChE inhibitors, the following SAR principles can be applied to this compound and its potential analogs:

  • The P=O vs. P=S Moiety: The conversion of the thiophosphate (P=S) in diazinon to the phosphate (P=O) in this compound dramatically increases the electrophilicity of the phosphorus atom, making it a much more potent inhibitor of AChE. This is the most critical SAR principle for this class of compounds.

  • The Leaving Group: The nature of the leaving group (the pyrimidine ring in this compound) is a key determinant of inhibitory potency. A good leaving group will facilitate the phosphorylation of the serine residue in the AChE active site. Modifications to the substituents on the pyrimidine ring (the isopropyl and methyl groups) would be expected to alter the electronic properties and steric bulk of the leaving group, thereby influencing the rate of inhibition.

  • The Alkoxy/Alkyl Groups on Phosphorus: The nature of the alkyl groups attached to the phosphate ester (diethyl in this compound) affects both the steric fit within the enzyme's active site and the overall lipophilicity of the molecule. Generally, smaller alkyl groups are favored for optimal interaction with the AChE active site.

Experimental Protocols

The most widely used method for determining the in vitro inhibition of acetylcholinesterase by compounds like this compound is the spectrophotometric method developed by Ellman.

Ellman's Method for Acetylcholinesterase Inhibition Assay

Principle: This assay measures the activity of AChE by monitoring the production of thiocholine (B1204863). Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of color formation is measured spectrophotometrically at 412 nm and is proportional to the AChE activity. The presence of an inhibitor like this compound will reduce the rate of this reaction.

Materials:

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Test inhibitor (this compound or analogs) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Assay Setup:

    • To the wells of a 96-well microplate, add a specific volume of phosphate buffer.

    • Add a small volume of the inhibitor solution at various concentrations to the test wells. For the control wells (no inhibition), add the solvent used to dissolve the inhibitor.

    • Add the AChE enzyme solution to all wells except for the blank.

    • Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Add the DTNB solution to all wells.

    • To initiate the enzymatic reaction, add the ATCI substrate solution to all wells.

  • Measurement:

    • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

metabolic_activation_and_inhibition cluster_metabolism Metabolic Activation (in vivo) cluster_inhibition AChE Inhibition Diazinon Diazinon (Thiophosphate) P=S CYP450 Cytochrome P450 (Oxidative Desulfuration) Diazinon->CYP450 This compound This compound (Phosphate) P=O Diazoxon_node This compound This compound->Diazoxon_node CYP450->this compound AChE Active Acetylcholinesterase (AChE) (Serine-OH) Inhibited_AChE Inhibited AChE (Phosphorylated Serine) Leaving_Group Pyrimidine Leaving Group Inhibited_AChE->Leaving_Group Release Diazoxon_node->Inhibited_AChE Phosphorylation

Metabolic activation of diazinon and subsequent AChE inhibition.

ellman_assay_workflow start Start reagent_prep Prepare Reagents (Buffer, AChE, DTNB, ATCI, Inhibitor) start->reagent_prep plate_setup Plate Setup (96-well) - Add Buffer - Add Inhibitor (or solvent) - Add AChE reagent_prep->plate_setup incubation Pre-incubation (e.g., 15 min at 37°C) plate_setup->incubation reaction_start Initiate Reaction - Add DTNB - Add ATCI incubation->reaction_start measurement Measure Absorbance at 412 nm (Kinetic Read) reaction_start->measurement data_analysis Data Analysis - Calculate Reaction Rates - Determine % Inhibition measurement->data_analysis ic50 Calculate IC50 Value data_analysis->ic50 end End ic50->end

Experimental workflow for the Ellman's acetylcholinesterase inhibition assay.

diazoxon_sar This compound phosphate Phosphate Group (P=O) - Electrophilic center - Reacts with AChE Serine-OH - P=S (Thiono) form is much less active This compound->phosphate leaving_group Pyrimidine Leaving Group - Facilitates phosphorylation - Substituents (isopropyl, methyl)  influence electronics and sterics This compound->leaving_group alkoxy_groups O,O-Diethyl Groups - Influence lipophilicity - Affect steric fit in active site This compound->alkoxy_groups

Key structural features of this compound for acetylcholinesterase inhibition.

Conclusion and Future Directions

The structure-activity relationship of this compound is fundamentally dictated by its organophosphate nature, with the P=O moiety being essential for its high potency as an AChE inhibitor. The pyrimidine leaving group and the diethyl alkoxy substituents further modulate its activity. While quantitative data on a systematic series of this compound analogs is sparse in the literature, the established principles of organophosphate SAR provide a robust framework for understanding its mechanism of action.

Future research should focus on the synthesis and biological evaluation of a library of this compound analogs with systematic modifications to the pyrimidine ring and the alkoxy groups. Such studies would provide valuable quantitative SAR data, enabling the development of more sophisticated quantitative structure-activity relationship (QSAR) models. These models could, in turn, guide the design of novel organophosphate insecticides with improved target selectivity and reduced off-target toxicity, as well as inform the development of more effective medical countermeasures for organophosphate poisoning.

in vitro and in vivo toxicological assessment of Diazoxon

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide: In Vitro and In Vivo Toxicological Assessment of Diazoxon

Introduction

This compound (DZO) is the primary active and highly toxic metabolite of diazinon (B1670403) (DZN), a widely used organophosphate insecticide.[1][2] The toxicity of diazinon is primarily attributable to its metabolic conversion to this compound, a process that occurs in the liver.[3][4] This conversion, mediated by cytochrome P450 enzymes, transforms the parent compound into a significantly more potent inhibitor of acetylcholinesterase (AChE).[5][6][7] This guide provides a comprehensive overview of the in vitro and in vivo toxicological properties of this compound, focusing on its mechanisms of action, quantitative toxicity data, and the experimental protocols used for its assessment. The primary audience for this document includes researchers, toxicologists, and professionals involved in drug development and safety assessment.

Mechanism of Action and Metabolism

The principal mechanism of this compound toxicity is the irreversible inhibition of acetylcholinesterase (AChE).[8][9] AChE is a critical enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts and neuromuscular junctions.[3][9] By forming a stable, phosphorylated complex with the active site of AChE, this compound inactivates the enzyme.[3][5] This leads to an accumulation of acetylcholine, resulting in continuous stimulation of cholinergic receptors in both the central and peripheral nervous systems, a state known as a "cholinergic crisis".[1][5]

The metabolic activation from diazinon to this compound is a critical step for its toxicity. This process, known as oxidative desulfuration, is catalyzed by liver microsomal enzymes and requires O2 and NADPH.[9][10] While mammals can further detoxify this compound through hydrolysis, this pathway is less efficient in insects, contributing to the insecticide's selectivity.[9]

Metabolic_Activation_and_Toxicity_of_this compound cluster_0 Metabolic Activation (Liver) cluster_1 Toxic Action (Synapse) Diazinon Diazinon (DZN) (Less Potent) CYP450 CYP450 Enzymes (Oxidative Desulfuration) Diazinon->CYP450 Metabolism This compound This compound (DZO) (Highly Potent Toxin) AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits CYP450->this compound ACh Acetylcholine (ACh) AChE->ACh Hydrolyzes (Blocked) Receptors Cholinergic Receptors ACh->Receptors Accumulates & Overstimulates Crisis Cholinergic Crisis (Neurotoxicity) Receptors->Crisis

Caption: Metabolic activation of Diazinon to this compound and subsequent inhibition of AChE.

In Vitro Toxicological Assessment

In vitro studies are crucial for elucidating the specific cellular and molecular mechanisms of this compound toxicity.

Acetylcholinesterase Inhibition

This compound is a substantially more potent AChE inhibitor than its parent compound, diazinon.[6][8] Quantitative analysis of this inhibition, typically expressed as the half-maximal inhibitory concentration (IC50), demonstrates this difference clearly.

CompoundSpeciesEnzyme SourceIC50 Value (µM)Citation(s)
This compound RatAcetylcholinesterase0.0515[8]
This compound HumanAcetylcholinesterase0.0440[8]
DiazinonRatAcetylcholinesterase14.66[8]
DiazinonHumanAcetylcholinesterase14.26 - 24.45[8][11]
Oxidative Stress and Genotoxicity

Beyond AChE inhibition, a significant mechanism of this compound-induced toxicity is the induction of oxidative stress.[10][12] Studies have shown that this compound exposure leads to:

  • Increased Reactive Oxygen Species (ROS): this compound treatment elevates ROS production in various cell types, including astrocytes and spleen mononuclear cells.[13][14]

  • Lipid Peroxidation: The increase in ROS leads to subsequent damage to cellular membranes through lipid peroxidation, as indicated by increased malondialdehyde (MDA) levels.[12][15]

  • DNA Damage: this compound can cause genotoxicity by inducing DNA fragmentation, which can trigger apoptotic pathways.[15][16]

Cellular Signaling and Apoptosis

This compound disrupts key cellular signaling pathways, often leading to programmed cell death (apoptosis). In spleen mononuclear cells from Nile tilapia, this compound was shown to inhibit intracellular calcium (Ca2+) release and the phosphorylation of ERK 1/2.[17][18] This disruption leads to a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[17] These findings demonstrate that this compound can induce cell death through mechanisms independent of its effects on the nervous system.[16][17]

Oxidative_Stress_Pathway DZO This compound Exposure ROS Increased Reactive Oxygen Species (ROS) DZO->ROS Damage Cellular Damage ROS->Damage Mito Mitochondrial Dysfunction (Loss of ΔΨm) ROS->Mito Lipid Lipid Peroxidation (Membrane Damage) Damage->Lipid DNA DNA Fragmentation (Genotoxicity) Damage->DNA Apoptosis Apoptosis (Cell Death) DNA->Apoptosis Mito->Apoptosis

Caption: this compound-induced oxidative stress leading to cellular damage and apoptosis.

Developmental Neurotoxicity

In vitro models have been instrumental in studying the developmental neurotoxicity of this compound. Research using co-cultures of primary hippocampal neurons and astrocytes revealed that this compound impairs the ability of astrocytes to support neurite outgrowth.[13] This effect is mediated by oxidative stress within the astrocytes, which leads to a decrease in the production of fibronectin, an essential extracellular matrix protein for neuronal development.[13] These findings suggest a mechanism for developmental neurotoxicity that is independent of AChE inhibition.[13]

In Vivo Toxicological Assessment

In vivo studies provide data on the systemic effects of a toxicant in a whole organism. It is important to note that most available acute toxicity data, such as LD50 values, are for the parent compound, diazinon, as it is the substance to which organisms are typically exposed in the environment.[3][6] this compound is formed metabolically in vivo.[3]

Acute Toxicity

Diazinon exhibits moderate to high acute toxicity across various species, with its effects being directly linked to the formation of this compound.[3][19] Birds are particularly susceptible.[6][20]

SpeciesRouteLD50 (mg/kg)Citation(s)
RatOral108 - 1340[3][6][21]
MouseOral80 - 135[6]
RabbitOral130[6]
Mallard DuckOral1.44 - 3.5[6]
HenOral8[6]

Note: The data in this table are for the parent compound, Diazinon.

Systemic Effects

Acute exposure to diazinon in animals results in classic cholinergic signs due to the inhibitory action of this compound on AChE.[3][4] Observed clinical signs include:

  • Muscle fasciculations and tremors[3]

  • Salivation, lacrimation (tearing), urination, and defecation[6]

  • Respiratory distress and pulmonary edema[3]

  • Gait changes and hypoactivity[3]

  • In severe cases, convulsions, coma, and death[5][9]

Developmental and Reproductive Toxicity

Developmental studies in rats have shown that neonatal exposure to diazinon at doses below the threshold for systemic toxicity can still cause lasting alterations in brain development and behavior, particularly affecting serotonin (B10506) (5HT) systems.[22][23] In some animal studies, high levels of diazinon exposure in pregnant mothers caused developmental effects in their offspring, including increased fetal losses.[6] In vitro studies on porcine oocytes found that diazinon could decrease fertilization rates and morulae formation.[24]

Key Experimental Protocols

The assessment of this compound's toxicity involves a range of established experimental protocols.

Experimental_Workflow start Cell Culture (e.g., Neurons, Hepatocytes) exposure Exposure to this compound (Dose-Response & Time-Course) start->exposure incubation Incubation Period exposure->incubation analysis Endpoint Analysis incubation->analysis ache AChE Inhibition Assay analysis->ache Biochemical ros Oxidative Stress Assays (ROS, MDA) analysis->ros Cellular viability Cell Viability / Apoptosis (MTT, Annexin V) analysis->viability Functional

Caption: A generalized workflow for in vitro toxicological testing of this compound.

Acetylcholinesterase (AChE) Inhibition Assay
  • Principle: This assay, often based on the Ellman method, measures the activity of AChE. The enzyme hydrolyzes a substrate (like acetylthiocholine) to produce thiocholine. Thiocholine then reacts with a chromogen, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored compound that is measured spectrophotometrically.

  • Methodology: A preparation of AChE (from sources like electric eel, human erythrocytes, or rat brain homogenates) is incubated with varying concentrations of this compound. The substrate and DTNB are then added, and the rate of color change is measured. The IC50 value is calculated from the resulting dose-response curve.

Assessment of Oxidative Stress
  • Reactive Oxygen Species (ROS) Detection:

    • Principle: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). DCFH-DA is cell-permeable and non-fluorescent but is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

    • Methodology: Cells are treated with this compound, then loaded with the DCFH-DA probe. The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microplate reader or flow cytometer.[14]

  • Lipid Peroxidation Assay (TBARS):

    • Principle: This assay quantifies malondialdehyde (MDA), a major end product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a colored complex.

    • Methodology: Cell or tissue lysates from this compound-treated samples are mixed with a TBA solution and heated. After cooling, the absorbance of the resulting pink-colored supernatant is measured, typically around 532 nm.[12]

Cell Viability and Apoptosis Assays
  • MTT Assay (Cell Viability):

    • Principle: This colorimetric assay measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan (B1609692) crystals.

    • Methodology: After exposure to this compound, MTT solution is added to the cell cultures. After incubation, the formazan crystals are solubilized with a solvent (e.g., DMSO), and the absorbance is read on a spectrophotometer. A decrease in signal indicates reduced cell viability.

  • Annexin V/Propidium Iodide (PI) Staining (Apoptosis):

    • Principle: This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

    • Methodology: this compound-treated cells are harvested and stained with fluorescently-labeled Annexin V and PI. The cell populations are then analyzed and quantified using a flow cytometer.[16]

Conclusion

This compound, the active metabolite of diazinon, is a highly potent toxicant. Its primary mechanism of action is the near-irreversible inhibition of acetylcholinesterase, leading to severe neurotoxicity. However, a growing body of evidence from in vitro and in vivo studies demonstrates that this compound also elicits significant toxicity through alternative pathways, including the induction of oxidative stress, disruption of cellular signaling, promotion of apoptosis, and impairment of developmental processes like neurite outgrowth. A thorough toxicological assessment, therefore, requires a multi-faceted approach that quantifies not only AChE inhibition but also these crucial secondary mechanisms of toxicity.

References

The Inhibitory Effect of Diazoxon on Insulin Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the inhibitory mechanism of diazoxon on insulin (B600854) secretion from pancreatic beta-cells. This compound, the active metabolite of the organophosphate insecticide diazinon, serves as a potent tool for studying the intricate signaling pathways governing insulin release. This document outlines the core mechanism of action, presents quantitative data, details key experimental protocols, and provides visual representations of the involved pathways and workflows.

Core Mechanism of Action: KATP Channel Activation

This compound's primary mechanism for inhibiting insulin secretion is through the activation of ATP-sensitive potassium (KATP) channels in the pancreatic beta-cell membrane.[1][2][3] These channels are crucial regulators of beta-cell excitability and are composed of two subunits: the inwardly rectifying potassium channel pore, Kir6.2, and the sulfonylurea receptor 1 (SUR1), which functions as the regulatory subunit.[2][4]

Under normal physiological conditions, an increase in blood glucose leads to a rise in the intracellular ATP/ADP ratio within the beta-cell. This elevated ATP binds to and closes the KATP channels, leading to depolarization of the cell membrane. The depolarization, in turn, opens voltage-dependent calcium channels (VDCCs), allowing an influx of calcium ions (Ca2+). The subsequent rise in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing granules.

This compound disrupts this process by binding to the SUR1 subunit of the KATP channel, causing it to open.[1] This opening leads to an efflux of potassium ions (K+) from the cell, resulting in hyperpolarization of the cell membrane.[3][5] The hyperpolarized state prevents the opening of VDCCs, thereby blocking the influx of Ca2+ and inhibiting insulin secretion.[6] This action is dependent on the presence of intracellular magnesium and ATP (MgATP).[1][7]

Quantitative Data on this compound's Effects

The inhibitory effect of this compound on insulin secretion and its activation of KATP channels are dose-dependent. The following tables summarize key quantitative data from various studies.

ParameterDiazoxide (B193173) ConcentrationObserved EffectReference(s)
Inhibition of Insulin Secretion
IC50 (Glucose-Stimulated)10.2 µM50% inhibition of insulin secretion.
Dose Range0.3 - 300 µMAppropriate for observing a dose-dependent inhibition of insulin secretion.
High Concentration100 µMNear complete loss of insulin release in a 2D monolayer of beta-cells.
250 µMInhibited insulin release enhanced by Protein Kinase A (PKA) activation.[8]
KATP Channel Activation
EC50 (Kir6.2/SUR1 currents)31 µMHalf-maximal effective concentration for activating KATP channel currents.[2][9]
Maximal Activation50 µM580 ± 105% activation of KATP channel currents.
Intracellular Calcium ([Ca2+])
High Concentration100 µM - 250 µMDoes not prevent the rise in intracellular Ca2+ induced by forced depolarization with high potassium.[8]

Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound's Inhibitory Action

The following diagram illustrates the signaling cascade initiated by glucose and its disruption by this compound.

Diazoxon_Signaling_Pathway cluster_glucose Glucose-Stimulated Insulin Secretion cluster_this compound This compound Intervention Glucose Glucose Metabolism Metabolism Glucose->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP KATP_close KATP Channel Closure ATP_ADP->KATP_close Depolarization Membrane Depolarization KATP_close->Depolarization Ca_channel VDCC Opening Depolarization->Ca_channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Insulin_release Insulin Secretion Ca_influx->Insulin_release This compound This compound KATP_open KATP Channel Opening This compound->KATP_open Hyperpolarization Membrane Hyperpolarization KATP_open->Hyperpolarization Ca_channel_block VDCC Inhibition Hyperpolarization->Ca_channel_block Ca_influx_block ↓ Ca²⁺ Influx Ca_channel_block->Ca_influx_block Insulin_inhibition Insulin Secretion Inhibition Ca_influx_block->Insulin_inhibition

Caption: Signaling pathway of this compound's inhibition of insulin secretion.

Experimental Workflow for Investigating this compound's Effects

A systematic approach is essential for characterizing the inhibitory effects of this compound. The following workflow outlines the key experimental stages.

Experimental_Workflow Islet_Isolation 1. Pancreatic Islet Isolation & Culture Perifusion 2. Insulin Secretion Assay (Perifusion) Islet_Isolation->Perifusion Patch_Clamp 3. Electrophysiology (Patch-Clamp) Islet_Isolation->Patch_Clamp Calcium_Imaging 4. Intracellular Ca²⁺ Measurement Islet_Isolation->Calcium_Imaging cAMP_Assay 5. cAMP Level Quantification (Optional) Islet_Isolation->cAMP_Assay Data_Analysis 6. Data Analysis & Interpretation Perifusion->Data_Analysis Patch_Clamp->Data_Analysis Calcium_Imaging->Data_Analysis cAMP_Assay->Data_Analysis Signaling_Interplay Glucose Glucose Metabolism Metabolism Glucose->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP KATP KATP Channel ATP_ADP->KATP ATP_ADP->KATP Closes Membrane_Potential Membrane Potential KATP->Membrane_Potential Closure (-) Opening (+) VDCC VDCC Membrane_Potential->VDCC Depolarization (+) Hyperpolarization (-) Ca_influx Ca²⁺ Influx VDCC->Ca_influx Insulin_Exocytosis Insulin Exocytosis Ca_influx->Insulin_Exocytosis Triggers Incretins Incretins (e.g., GLP-1) AC Adenylyl Cyclase Incretins->AC cAMP ↑ cAMP AC->cAMP PKA_Epac PKA / Epac2 cAMP->PKA_Epac PKA_Epac->Insulin_Exocytosis Amplifies This compound This compound This compound->KATP Opens

References

Methodological & Application

Application Notes and Protocols for Applying Diazoxon in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diazoxon is the active metabolite of the organophosphate insecticide diazinon. It is a potent neurotoxicant that primarily acts by inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). The accumulation of acetylcholine in the synaptic cleft leads to overstimulation of cholinergic receptors, resulting in a cascade of neurotoxic effects. Beyond its anticholinergic activity, this compound has been shown to induce oxidative stress and disrupt neurite outgrowth in primary neuron cultures, making it a valuable tool for studying mechanisms of neurotoxicity and for screening potential neuroprotective compounds.

These application notes provide a detailed, step-by-step protocol for the application of this compound in primary neuron cultures, primarily focusing on hippocampal and cortical neurons. The provided methodologies are synthesized from established research to ensure reproducibility and accuracy.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound on primary neuron cultures.

Table 1: Effects of this compound on Neurite Outgrowth in Primary Hippocampal Neurons

This compound Concentration (µM)Incubation Time (hours)Effect on Longest Neurite LengthEffect on Minor Neurite LengthReference
0.1 - 1024Concentration-dependent inhibitionConcentration-dependent inhibition[1]
1024 (astrocyte pre-treatment)~50% decreaseSignificant decrease[2]

Table 2: Effects of this compound on Acetylcholinesterase (AChE) Activity

Cell TypeThis compound Concentration (µM)Incubation Time (hours)AChE Inhibition (%)Reference
Primary Hippocampal Neurons12455[1]
Primary Hippocampal Neurons102485[1]
Primary Cortical Astrocytes124~25[2]
Primary Cortical Astrocytes1024~25[2]

Table 3: Induction of Oxidative Stress by this compound

Cell TypeThis compound Concentration (µM)Incubation Time (hours)Outcome MeasureObservationReference
Primary Hippocampal Neurons1 - 101Increased Reactive Oxygen Species (ROS)Concentration-dependent increase in ROS[1]
Primary Cortical Astrocytes1 - 1024Increased Reactive Oxygen Species (ROS)Concentration-dependent increase in ROS[2]

Experimental Protocols

I. Preparation of Primary Neuron Cultures

This protocol describes the preparation of primary hippocampal or cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18)

  • Hibernate-E medium (supplemented with 2% B-27 Plus)

  • Papain (2 mg/mL in Hibernate-E without Ca2+)

  • Neurobasal Plus medium (supplemented with B-27 Plus)

  • Poly-D-lysine coated culture plates or coverslips

  • Sterile dissection tools

  • 37°C incubator with 5% CO2

Procedure:

  • Euthanize the pregnant rat according to approved animal welfare protocols.

  • Dissect the E18 embryos and place them in ice-cold Hibernate-E medium.

  • Under a dissecting microscope, carefully dissect the hippocampi or cortices from the embryonic brains. Remove the meninges.

  • Transfer the dissected tissue to a conical tube containing Hibernate-E with 2% B-27 Plus at 4°C.

  • Allow the tissue to settle, and then carefully aspirate the supernatant.

  • Enzymatically digest the tissue with 2 mg/mL papain in Hibernate-E without Ca2+ for 30 minutes at 30°C, with gentle shaking every 5 minutes.

  • After digestion, gently triturate the tissue using a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Determine the cell density using a hemocytometer.

  • Plate the neurons at a density of approximately 1 x 10^5 cells/well in poly-D-lysine coated 48-well plates or on coverslips in complete Neurobasal Plus medium.

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

  • Feed the neurons every third day by replacing half of the medium with fresh, pre-warmed medium.

II. Preparation of this compound Stock Solution

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

  • Immediately before use, dilute the stock solution to the desired final concentrations in pre-warmed culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

III. Application of this compound to Primary Neuron Cultures

This protocol outlines the treatment of established primary neuron cultures with this compound to assess its neurotoxic effects.

Materials:

  • Established primary neuron cultures (e.g., 7-10 days in vitro)

  • This compound working solutions (prepared as described above)

  • Control medium (containing the same final concentration of DMSO as the this compound-treated wells)

  • 37°C incubator with 5% CO2

Procedure:

  • After the primary neurons have been in culture for the desired duration (e.g., 7 days), they are ready for treatment.

  • Prepare fresh working solutions of this compound in culture medium at various concentrations (e.g., 0.1, 1, 5, 10 µM). Also, prepare a vehicle control medium containing the same concentration of DMSO.

  • Carefully aspirate half of the culture medium from each well.

  • Add an equal volume of the this compound working solution or vehicle control to the respective wells.

  • Incubate the treated cultures for the desired period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.

  • Following incubation, the neurons can be processed for various downstream analyses, such as neurite outgrowth assessment, viability assays, acetylcholinesterase activity measurement, or immunocytochemistry.

Mandatory Visualization

experimental_workflow cluster_prep Primary Neuron Culture Preparation cluster_treatment This compound Treatment cluster_analysis Downstream Analysis E18_Pups E18 Rat Pups Dissection Dissection of Hippocampus/Cortex E18_Pups->Dissection Digestion Enzymatic Digestion (Papain) Dissection->Digestion Trituration Trituration Digestion->Trituration Plating Cell Plating Trituration->Plating Incubation Incubation (7-10 days) Plating->Incubation Treatment Treat Neurons (24-48h) Incubation->Treatment Diazoxon_Prep Prepare this compound Solutions Diazoxon_Prep->Treatment Neurite_Outgrowth Neurite Outgrowth Analysis Treatment->Neurite_Outgrowth Viability Cell Viability Assays Treatment->Viability AChE_Activity AChE Activity Measurement Treatment->AChE_Activity ROS_Production ROS Production Assay Treatment->ROS_Production

Caption: Experimental workflow for applying this compound to primary neuron cultures.

signaling_pathway cluster_cholinergic Cholinergic System cluster_oxidative Oxidative Stress This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE ROS Reactive Oxygen Species (ROS) This compound->ROS ACh Acetylcholine (ACh) AChE->ACh inhibition Chol_Receptor Cholinergic Receptors ACh->Chol_Receptor activates Overstimulation Neuronal Overstimulation Chol_Receptor->Overstimulation Neurite_Inhibition Inhibition of Neurite Outgrowth Overstimulation->Neurite_Inhibition Oxidative_Damage Oxidative Damage ROS->Oxidative_Damage Oxidative_Damage->Neurite_Inhibition

Caption: Signaling pathways of this compound-induced neurotoxicity.

References

Application Notes and Protocols for Measuring K-ATP Currents Using Diazoxide in Whole-Cell Patch Clamp

Author: BenchChem Technical Support Team. Date: December 2025

A Clarification on Diazoxon vs. Diazoxide (B193173): The query specified the use of "this compound" for measuring K-ATP currents. Our comprehensive literature review indicates that "this compound" is the toxic metabolite of the insecticide diazinon, with its primary mechanism of action being the inhibition of acetylcholinesterase. In the context of K-ATP channel modulation for patch-clamp electrophysiology, the correct and widely used compound is diazoxide . This document will, therefore, focus on the application of diazoxide.

Introduction

ATP-sensitive potassium (K-ATP) channels are crucial links between a cell's metabolic state and its electrical excitability. These channels are found in various tissues, including pancreatic β-cells, cardiac and skeletal muscle, and the brain. In pancreatic β-cells, the closure of K-ATP channels in response to increased intracellular ATP is a key step in glucose-stimulated insulin (B600854) secretion. Pharmacological agents that modulate K-ATP channel activity are invaluable tools for research and have clinical significance. Diazoxide is a well-established K-ATP channel opener, particularly for channels containing the SUR1 subunit, which is prominent in pancreatic β-cells. This document provides detailed application notes and protocols for the use of diazoxide in whole-cell patch-clamp experiments to measure and characterize K-ATP currents.

Mechanism of Action

Diazoxide is a potassium channel opener that specifically targets the SUR1 subunit of the K-ATP channel complex. The K-ATP channel is an octameric complex composed of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor (SUR) subunits. Diazoxide's stimulatory effect is not direct but requires the presence of Mg2+ and hydrolyzable nucleotides like ADP. It is believed that diazoxide stabilizes the channel in a desensitized state to ATP inhibition, thereby promoting the open state of the channel. This leads to an efflux of potassium ions, hyperpolarization of the cell membrane, and in the case of pancreatic β-cells, inhibition of insulin secretion.

Quantitative Data Summary

The following tables summarize the quantitative data for the effects of diazoxide on K-ATP channels from various studies.

Parameter Cell Type Value Reference
Maximal ActivationKir6.2/SUR1 expressing cells580 ± 105% at 50 µM[1]
Half-maximal effect (EC50)Mouse pancreatic β-cells82 µM[2]
Effective ConcentrationCRI-G1 insulin-secreting cells0.6 mM[3][4]
Effective ConcentrationRecombinant K-ATP channels300 µM[5][6]
Compound Target IC50 Conditions Reference
GlibenclamideKir6.2/SUR116.6 nMIn the presence of 250 µM diazoxide[1]
Tolbutamide (B1681337)Kir6.2/SUR11.60 µMIn the presence of 250 µM diazoxide[1]

Experimental Protocols

This protocol is designed for measuring K-ATP currents in cultured cells (e.g., pancreatic β-cells or cell lines expressing Kir6.2/SUR1) using the whole-cell patch-clamp technique.

1. Solutions Preparation

  • Extracellular (Bath) Solution (in mM):

    • 140 NaCl

    • 5 KCl

    • 2 CaCl2

    • 1 MgCl2

    • 10 HEPES

    • 10 Glucose

    • Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

  • Intracellular (Pipette) Solution (in mM):

    • 140 KCl

    • 10 HEPES

    • 1 EGTA

    • 1 MgCl2

    • 0.1 Na-GTP

    • 0.1 Mg-ADP (to support diazoxide action)

    • 0.3 Mg-ATP (to partially inhibit K-ATP channels)

    • Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

  • Diazoxide Stock Solution:

    • Prepare a 100 mM stock solution of diazoxide in DMSO.

    • Store at -20°C.

    • Dilute to the final desired concentration in the extracellular solution on the day of the experiment. The final DMSO concentration should be kept below 0.1%.

2. Cell Preparation

  • Plate cells on glass coverslips 24-48 hours before the experiment.

  • Allow cells to adhere and grow to a suitable confluency for patch-clamping (typically 50-70%).

3. Patch-Clamp Recording

  • Pipette Preparation:

    • Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

    • Fire-polish the pipette tip to ensure a smooth surface for sealing.

  • Establishing Whole-Cell Configuration:

    • Place the coverslip with cells in the recording chamber and perfuse with the extracellular solution.

    • Approach a target cell with the patch pipette while applying slight positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

    • Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell at a holding potential of -70 mV.

    • Apply voltage steps or ramps to elicit and measure K-ATP currents. A typical voltage protocol would be to step from the holding potential to various test potentials (e.g., from -120 mV to +40 mV in 20 mV increments).

    • Allow the intracellular solution to equilibrate with the cell interior for a few minutes and record a stable baseline current.

4. Application of Diazoxide

  • Perfuse the recording chamber with the extracellular solution containing the desired concentration of diazoxide (e.g., 50-300 µM).

  • Record the current response to diazoxide. The activation of K-ATP channels will be observed as an increase in the outward current.

  • To confirm that the observed current is indeed through K-ATP channels, a specific blocker like glibenclamide (e.g., 10 µM) or tolbutamide (e.g., 100 µM) can be applied after the diazoxide response has reached a steady state. This should reverse the effect of diazoxide.

5. Data Analysis

  • Measure the peak or steady-state current amplitude before, during, and after the application of diazoxide and any blockers.

  • Construct current-voltage (I-V) relationships to characterize the properties of the diazoxide-activated current.

  • Calculate the percentage increase in current in the presence of diazoxide compared to the baseline.

Visualizations

Signaling_Pathway cluster_cell Pancreatic β-Cell cluster_drug Pharmacological Intervention Glucose ↑ Glucose Metabolism Metabolism Glucose->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP K_ATP K-ATP Channel (Kir6.2/SUR1) ATP_ADP->K_ATP Inhibition Membrane_Depolarization Membrane Depolarization K_ATP->Membrane_Depolarization Closure Hyperpolarization Membrane Hyperpolarization K_ATP->Hyperpolarization Opening Ca_Channel Voltage-gated Ca²⁺ Channel Membrane_Depolarization->Ca_Channel Activation Ca_Influx ↑ [Ca²⁺]i Ca_Channel->Ca_Influx No_Ca_Influx ↓ [Ca²⁺]i Ca_Channel->No_Ca_Influx No Activation Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion Diazoxide Diazoxide Diazoxide->K_ATP Opening Hyperpolarization->Ca_Channel Inhibition No_Insulin_Secretion ↓ Insulin Secretion No_Ca_Influx->No_Insulin_Secretion

Caption: Signaling pathway of K-ATP channel modulation by glucose and diazoxide.

Experimental_Workflow cluster_prep Preparation cluster_recording Whole-Cell Patch Clamp cluster_pharma Pharmacology cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., Pancreatic β-cells) Solution_Prep 2. Prepare Solutions (Intra- & Extracellular) Pipette_Pull 3. Pull & Polish Pipettes Seal 4. Obtain GΩ Seal Pipette_Pull->Seal Whole_Cell 5. Establish Whole-Cell Configuration Seal->Whole_Cell Baseline 6. Record Baseline K-ATP Current Whole_Cell->Baseline Apply_Diazoxide 7. Perfuse with Diazoxide Baseline->Apply_Diazoxide Record_Activation 8. Record Current Activation Apply_Diazoxide->Record_Activation Apply_Blocker 9. (Optional) Apply Blocker (e.g., Glibenclamide) Record_Activation->Apply_Blocker Record_Block 10. Record Current Inhibition Apply_Blocker->Record_Block Analyze 11. Analyze I-V Relationship & Quantify Current Change Record_Block->Analyze

Caption: Experimental workflow for measuring K-ATP currents with diazoxide.

References

Application Notes and Protocols: The Use of Diazoxon in the Study of Neuronal Excitability and Epilepsy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazoxon, the active metabolite of the organophosphate insecticide diazinon (B1670403), is a potent and irreversible inhibitor of acetylcholinesterase (AChE).[1][2] This property makes it a valuable, albeit toxic, tool for investigating the roles of the cholinergic system in regulating neuronal excitability and for modeling epileptiform activity in vitro. By inhibiting AChE, this compound leads to an accumulation of acetylcholine (B1216132) (ACh) in the synaptic cleft, resulting in the overstimulation of nicotinic and muscarinic acetylcholine receptors.[1][2][3] This cholinergic hyperactivity can induce a state of neuronal hyperexcitability, leading to seizures.[4] These application notes provide an overview of the use of this compound in neuroscience research, with detailed protocols for its application in studying neuronal excitability and epilepsy models.

It is crucial to distinguish this compound from diazoxide, a structurally different compound that acts as a potassium channel opener and is used for its neuroprotective properties.[5][6] This document focuses exclusively on this compound.

Mechanism of Action

The primary mechanism of action of this compound is the irreversible inhibition of acetylcholinesterase (AChE).[1][2] AChE is the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine into choline (B1196258) and acetic acid, a process essential for terminating cholinergic neurotransmission.

The inhibition of AChE by this compound leads to an accumulation of acetylcholine in cholinergic synapses, causing prolonged and excessive activation of both nicotinic and muscarinic acetylcholine receptors on postsynaptic neurons.[1][2] This sustained cholinergic stimulation results in neuronal depolarization, increased neuronal firing, and can ultimately lead to seizure activity.[4]

Beyond its primary action on AChE, studies have indicated that this compound can also induce oxidative stress and impair neurite outgrowth in neurons, contributing to its overall neurotoxicity.[7][8]

Applications in Research

  • Modeling Cholinergic-Induced Seizures: this compound can be used in in vitro preparations, such as primary neuronal cultures or brain slices, to induce epileptiform activity. This allows for the study of the cellular and network mechanisms underlying seizures initiated by cholinergic overstimulation.

  • Investigating Neuronal Excitability: By modulating the levels of synaptic acetylcholine, this compound serves as a tool to study how the cholinergic system regulates neuronal firing patterns, synaptic transmission, and plasticity.

  • Screening of Anticonvulsant Compounds: In vitro seizure models induced by this compound can be employed to screen and evaluate the efficacy of potential antiepileptic drugs that target the cholinergic system or downstream signaling pathways.

  • Neurotoxicity Studies: this compound is utilized to investigate the mechanisms of organophosphate-induced neurotoxicity, including excitotoxicity, oxidative stress, and developmental neurotoxicity.[7][8]

Quantitative Data on this compound Effects

The following tables summarize quantitative data regarding the effects of this compound from published studies.

ParameterCell/Tissue TypeConcentrationEffectReference
AChE Inhibition Rat brain synaptosomes0.1 mMAlmost complete inhibition[9]
Primary hippocampal neurons1 µM55% decrease in AChE activity[8]
Primary hippocampal neurons10 µM85% decrease in AChE activity[8]
Neurite Outgrowth Primary hippocampal neurons0.5 - 10 µMSignificant inhibition[8]
Oxidative Stress Rat brain synaptosomes0.1 mMSignificant increase in malondialdehyde level (up to 50%)[9]
ATPase Inhibition Rat brain synaptosomes0.1 mMAlmost complete inhibition of Na+/K+-ATPase and ecto-ATPase[9]

Experimental Protocols

Protocol 1: Induction of Cholinergic-Induced Hyperexcitability in Primary Neuronal Cultures

This protocol describes how to apply this compound to primary neuronal cultures to study its effects on neuronal excitability using techniques like calcium imaging or multi-electrode arrays (MEAs).

Materials:

  • Primary neuronal cultures (e.g., cortical or hippocampal neurons)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Culture medium

  • Phosphate-buffered saline (PBS)

  • Multi-well plates for culture

  • Instrumentation for measuring neuronal activity (e.g., fluorescence microscope for calcium imaging, MEA system)

Procedure:

  • Culture Preparation: Plate primary neurons at a suitable density on appropriate culture vessels (e.g., glass-bottom dishes for imaging, MEA plates). Allow the cultures to mature for at least 7-10 days in vitro.

  • Preparation of this compound Working Solutions: On the day of the experiment, prepare fresh serial dilutions of this compound from the stock solution in the culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle control (DMSO in culture medium).

  • Baseline Activity Recording: Before applying this compound, record the baseline neuronal activity for a stable period (e.g., 5-10 minutes).

  • Application of this compound: Carefully remove a portion of the culture medium and replace it with the medium containing the desired concentration of this compound or vehicle control.

  • Activity Recording: Immediately start recording the neuronal activity and continue for the desired duration (e.g., 30-60 minutes). Observe for changes in firing rate, bursting activity, or intracellular calcium levels.

  • Data Analysis: Quantify the changes in neuronal activity parameters compared to the baseline and vehicle control conditions.

Protocol 2: Induction of Epileptiform Activity in Acute Brain Slices

This protocol outlines the application of this compound to acute brain slices for electrophysiological recordings of seizure-like activity.

Materials:

  • Rodent (e.g., rat or mouse)

  • Vibratome

  • Artificial cerebrospinal fluid (aCSF), carbogenated (95% O2 / 5% CO2)

  • Recovery chamber

  • Recording chamber for electrophysiology

  • Electrophysiology rig (amplifier, digitizer, micromanipulators, etc.)

  • Glass microelectrodes

  • This compound stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Brain Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the desired brain region (e.g., hippocampus or cortex) using a vibratome in ice-cold, carbogenated aCSF.

  • Slice Recovery: Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 1 hour.

  • Electrophysiological Recording: Transfer a slice to the recording chamber continuously perfused with carbogenated aCSF at a constant flow rate.

  • Baseline Recording: Obtain a stable baseline recording of neuronal activity (e.g., field potentials or whole-cell patch-clamp recordings).

  • This compound Application: Prepare the desired final concentration of this compound in aCSF. Switch the perfusion from the control aCSF to the this compound-containing aCSF.

  • Recording of Epileptiform Activity: Record the neuronal activity as the this compound is washed into the chamber. Observe for the emergence of epileptiform discharges, such as interictal-like spikes and seizure-like events.

  • Washout: To test for reversibility (although this compound is an irreversible inhibitor, washing out the excess compound can provide some information), switch the perfusion back to the control aCSF and continue recording.

  • Data Analysis: Analyze the electrophysiological recordings to characterize the properties of the induced epileptiform activity (e.g., frequency, amplitude, and duration of events).

Visualizations

Signaling Pathway of this compound-Induced Neuronal Hyperexcitability

Diazoxon_Signaling cluster_synapse Synaptic Cleft This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Degrades ACh_receptors Nicotinic & Muscarinic ACh Receptors ACh->ACh_receptors Activates Depolarization Neuronal Depolarization ACh_receptors->Depolarization Leads to Increased_Firing Increased Action Potential Firing Depolarization->Increased_Firing Seizures Seizure Activity Increased_Firing->Seizures

Caption: Signaling pathway of this compound-induced neuronal hyperexcitability.

Experimental Workflow for Studying this compound Effects in Brain Slicesdot

Experimental_Workflow Animal Rodent Slicing Brain Slicing (Vibratome) Animal->Slicing Recovery Slice Recovery (aCSF, 32-34°C) Slicing->Recovery Recording Electrophysiological Recording (Baseline) Recovery->Recording Application This compound Application (Perfusion) Recording->Application Data_Acquisition Data Acquisition (Epileptiform Activity) Application->Data_Acquisition Analysis Data Analysis Data_Acquisition->Analysis

References

Application Notes and Protocols: Intraperitoneal vs. Oral Administration of Diazoxon for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazoxon is the active metabolite of the organophosphate insecticide Diazinon (B1670403). It is a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system.[1][2] In vivo studies are essential for understanding the toxicology, pharmacokinetics, and pharmacodynamics of this compound. The choice of administration route, primarily intraperitoneal (IP) or oral (PO), can significantly impact the experimental outcomes due to differences in absorption, bioavailability, and metabolism.[3] This document provides detailed application notes and protocols for the intraperitoneal and oral administration of this compound for in vivo studies, with a focus on comparing the two routes.

While direct comparative studies on the IP versus PO administration of this compound are limited in publicly available literature, extensive research on its parent compound, Diazinon, provides valuable insights. Diazinon is metabolically activated to this compound in the liver by cytochrome P450 enzymes.[1][4] Therefore, understanding the fate of Diazinon following different administration routes allows for informed inferences about the systemic exposure and effects of this compound.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data to facilitate the comparison between intraperitoneal and oral administration. Data for Diazinon are included to infer the expected behavior of this compound.

Table 1: Pharmacokinetic Parameters of Diazinon in Rats

ParameterIntravenous (IV) AdministrationOral (PO) AdministrationKey Insights for this compound Administration
Dose 10 mg/kg80 mg/kgOral administration of Diazinon requires a significantly higher dose to achieve systemic exposure compared to parenteral routes.
Elimination Half-life (t½) 4.70 hours2.86 hoursThe shorter half-life after oral administration may be due to rapid metabolism in the liver.
Oral Bioavailability (F) N/A35.5%[5]Oral administration of this compound is expected to have significantly lower bioavailability compared to IP administration due to the first-pass effect in the liver.[5]
Hepatic Extraction Ratio 47.7% - 54.8%N/AThe high hepatic extraction of Diazinon underscores the significant first-pass metabolism, which would also affect orally administered this compound.[5]

Table 2: Acute Toxicity of Diazinon

ParameterRoute of AdministrationSpeciesValueRelevance to this compound
LD50 OralRat (female)1160 mg/kg[6]Oral LD50 of this compound is expected to be lower than Diazinon due to its higher potency, but likely higher than the IP LD50.
LD50 OralRat (male)1340 mg/kg[6]
LD50 OralMouse80-135 mg/kg[6]
LD50 Intraperitoneal (IP)Not directly available for comparisonIP administration of this compound is expected to result in a lower LD50 compared to the oral route due to higher bioavailability.

Table 3: Acetylcholinesterase (AChE) Inhibition by Diazinon

Route of AdministrationSpeciesDoseTime PointInhibitionSignificance for this compound Studies
Intraperitoneal (IP) Rat20 or 100 mg/kg1-2 hours (peak blood level)Marked inhibition of plasma, erythrocyte, and brain ChE.[7]IP administration of this compound will lead to rapid and potent AChE inhibition.
Intraperitoneal (IP) Mouse20 or 100 mg/kg1-2 hours (peak blood level)Marked inhibition of plasma, erythrocyte, and brain ChE.[7]
Oral (gavage) Rat150 mg/kg3 hoursOnset of brain and erythrocyte AChE inhibition.[8]Oral administration of this compound will have a delayed onset of action compared to IP.
Oral (gavage) Rat150 mg/kg9 hoursMaximal brain and erythrocyte AChE inhibition.[8]The peak effect of orally administered this compound will be later than that of IP administration.

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Administration of this compound

This protocol is designed for the rapid systemic delivery of this compound, bypassing the gastrointestinal tract and first-pass metabolism.

Materials:

  • This compound

  • Vehicle (e.g., sterile olive oil, corn oil, or a suitable aqueous vehicle with a solubilizing agent)

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)[9]

  • Animal scale

  • 70% ethanol

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Animal Preparation:

    • Acclimatize animals to the housing conditions for at least one week before the experiment.

    • Weigh each animal accurately on the day of the experiment to calculate the precise dose.

  • Dose Preparation:

    • Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated to deliver the desired dose in a volume of less than 10 mL/kg.[9]

    • Ensure the solution is homogenous before each injection.

  • Injection Technique (Two-person technique recommended for rats): [9]

    • Restraint: One person restrains the animal, exposing the abdomen. For mice, this can be done by scruffing the neck and securing the tail. For rats, one person holds the animal's head and upper body while the other holds the hind legs.[9]

    • Injection Site: Locate the lower right quadrant of the animal's abdomen to avoid the cecum and bladder.[9]

    • Injection:

      • Swab the injection site with 70% ethanol.

      • Insert the needle at a 30-40° angle with the bevel facing up.[9]

      • Gently aspirate to ensure the needle is not in a blood vessel or organ.

      • Slowly inject the solution into the peritoneal cavity.

      • Withdraw the needle and return the animal to its cage.

  • Post-injection Monitoring:

    • Observe the animals for any signs of distress, toxicity, or adverse reactions immediately after injection and at regular intervals as defined by the study protocol.

Protocol 2: Oral (PO) Administration of this compound by Gavage

This protocol is for delivering a precise dose of this compound directly into the stomach.

Materials:

  • This compound

  • Vehicle (e.g., corn oil, water with a suspending agent)

  • Animal gavage needles (flexible or curved, 18-20 gauge for mice, 16-18 gauge for rats)[10]

  • Syringes (1 mL or appropriate size for the dose volume)

  • Animal scale

  • Personal Protective Equipment (PPE)

Procedure:

  • Animal Preparation:

    • Follow the same acclimatization and weighing procedures as for IP injection.

    • Fasting may be required depending on the study design, but water should be available.

  • Dose Preparation:

    • Prepare the this compound solution or suspension in the chosen vehicle. The volume should generally not exceed 10 mL/kg for mice and 20 mL/kg for rats.[10][11]

  • Gavage Technique:

    • Restraint: Restrain the animal firmly but gently. For mice, scruff the neck to immobilize the head. For rats, hold the animal over the neck and thoracic region.[11]

    • Measurement: Measure the gavage needle externally from the tip of the animal's nose to the last rib to estimate the length to the stomach.[11]

    • Insertion:

      • Gently insert the gavage needle into the mouth, to one side of the incisors, and advance it over the tongue.

      • The animal should swallow as the needle enters the esophagus. The needle should pass smoothly without resistance. Do not force the needle. [11]

    • Administration: Once the needle is in the stomach, administer the solution slowly.

    • Withdrawal: Gently remove the gavage needle.

  • Post-administration Monitoring:

    • Monitor the animal for any signs of respiratory distress (indicating accidental administration into the lungs), injury, or toxicity.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis animal_prep Animal Acclimatization & Weighing dose_prep This compound Formulation (Vehicle Selection) animal_prep->dose_prep ip_admin Intraperitoneal (IP) Injection (Lower Right Quadrant) dose_prep->ip_admin Bypasses First-Pass Metabolism po_admin Oral (PO) Gavage (Direct to Stomach) dose_prep->po_admin Subject to First-Pass Metabolism pk_analysis Pharmacokinetic Analysis (Blood Sampling) ip_admin->pk_analysis pd_analysis Pharmacodynamic Analysis (AChE Inhibition Assay) ip_admin->pd_analysis tox_analysis Toxicity Assessment (Clinical Signs, Histopathology) ip_admin->tox_analysis po_admin->pk_analysis po_admin->pd_analysis po_admin->tox_analysis

Caption: Experimental workflow for comparing IP and PO administration of this compound.

signaling_pathway cluster_routes Administration Routes cluster_absorption Absorption & Metabolism cluster_effect Mechanism of Action IP Intraperitoneal (IP) This compound systemic_circulation Systemic Circulation IP->systemic_circulation Direct Absorption (High Bioavailability) PO Oral (PO) This compound liver Liver (First-Pass Metabolism) PO->liver Absorption from GI Tract AChE Acetylcholinesterase (AChE) systemic_circulation->AChE This compound Reaches Target liver->systemic_circulation Reduced Bioavailability ACh Acetylcholine (ACh) Accumulation AChE->ACh Inhibition Cholinergic_Crisis Cholinergic Crisis (Neurotoxicity) ACh->Cholinergic_Crisis

Caption: Signaling pathway comparing the fate and action of IP vs. PO this compound.

Discussion and Recommendations

  • Intraperitoneal (IP) Administration: This route is advantageous for studies requiring rapid and complete systemic exposure to this compound. By bypassing the gastrointestinal tract and first-pass metabolism in the liver, IP administration ensures high bioavailability.[3] This makes it a suitable choice for acute toxicity studies and for investigating the direct effects of this compound on the central and peripheral nervous systems. The onset of action is expected to be rapid, with potent acetylcholinesterase inhibition observed shortly after administration.[7]

  • Oral (PO) Administration: Oral gavage mimics a more physiologically relevant route of exposure for environmental contaminants. However, the oral bioavailability of this compound is expected to be significantly lower than that of IP administration due to extensive first-pass metabolism in the liver, as observed with Diazinon.[5] This means that higher doses may be required to achieve the same systemic concentration and pharmacological effect as with IP administration. The onset of action will be delayed, and the peak effect will occur later compared to the IP route.[8]

Choosing the Appropriate Route:

  • For studies focused on the intrinsic potency and acute neurotoxic effects of this compound, IP administration is recommended.

  • For studies investigating the toxicokinetics of this compound following ingestion and the protective effects of first-pass metabolism, oral administration is the more appropriate choice.

  • When comparing data from studies using different administration routes, it is crucial to consider the significant differences in bioavailability and the timing of peak effects. Dose adjustments will likely be necessary to achieve comparable systemic exposures.

References

Utilizing Diazoxide as a Pharmacological Tool to Isolate K-ATP Channel Function

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: This document focuses on diazoxide (B193173) , a well-established ATP-sensitive potassium (K-ATP) channel opener used extensively in research and clinical settings. The term "diazoxon" in the original query is likely a conflation with the organophosphate insecticide metabolite, which is an acetylcholinesterase inhibitor and not relevant to K-ATP channel studies. We proceed with the understanding that the intended subject is diazoxide.

Application Notes

Diazoxide is a benzothiadiazine derivative that potently and selectively opens ATP-sensitive potassium (K-ATP) channels, making it an invaluable pharmacological tool for researchers, scientists, and drug development professionals.[1] Its ability to modulate cellular excitability by directly targeting K-ATP channels allows for the isolation and study of their function in various physiological and pathophysiological processes.

Mechanism of Action:

K-ATP channels are hetero-octameric protein complexes composed of four pore-forming inward-rectifier potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits.[2] These channels act as metabolic sensors, coupling the cell's metabolic state to its electrical activity.[1] High intracellular ATP levels lead to channel closure, while a high ADP/ATP ratio promotes channel opening.

Diazoxide's primary mechanism of action involves binding to the SUR subunit of the K-ATP channel.[3] This interaction stabilizes the open conformation of the channel, leading to potassium ion efflux and subsequent hyperpolarization of the cell membrane.[1] This hyperpolarization makes it more difficult for voltage-gated calcium channels to open, thereby reducing intracellular calcium concentration and inhibiting cellular processes such as hormone secretion (e.g., insulin (B600854) from pancreatic β-cells) and muscle contraction.[1] The stimulatory effect of diazoxide on K-ATP channels is dependent on the presence of Mg2+ and hydrolyzable nucleotides like ATP.[4][5][6]

Subtype Selectivity:

The pharmacological properties of K-ATP channels, including their sensitivity to diazoxide, are largely determined by the specific SUR isoform present in the channel complex.

  • SUR1/Kir6.2: Found predominantly in pancreatic β-cells and some neurons, these channels exhibit high sensitivity to diazoxide.[5][7] This selectivity is the basis for diazoxide's clinical use in treating hyperinsulinism.[1][8]

  • SUR2A/Kir6.2: The primary isoform in cardiac and skeletal muscle, these channels are relatively insensitive to diazoxide under normal conditions.[5][7] However, in the presence of ADP, their sensitivity to diazoxide can be significantly increased.[9][10]

  • SUR2B/Kir6.1 or Kir6.2: Present in smooth muscle, these channels are activated by diazoxide, contributing to its vasodilatory effects.[2][11]

This differential sensitivity allows researchers to use diazoxide to probe the function of specific K-ATP channel subtypes in different tissues.

Quantitative Data

The following tables summarize key quantitative data regarding the pharmacological activity of diazoxide on K-ATP channels.

Parameter Channel Subtype Value Reference
EC50Kir6.2/SUR1~10.3 µM - 120 µM[8]
EC50Kir6.2/SUR130 µM[12]
EC50Kir6.1/SUR1~10 µM[6]
Maximal ActivationKir6.2/SUR1580 ± 105% at 50 µM[9]

Table 1: Pharmacological Parameters of Diazoxide on K-ATP Channels

Tissue/Cell Type Effect Concentration Reference
Human Pancreatic IsletsInhibition of insulin secretion0.5 mM[4]
CRI-G1 Insulin-Secreting Cell LineHyperpolarization and inhibition of action potentials0.6 mM[2]
Recombinant SUR1/Kir6.25-fold increase in current300 µM[13]
Recombinant SUR2A/Kir6.2Little effect (in the absence of ADP)300 µM[13]
Wild-type Mouse Eyes21.5 ± 3.2% decrease in IOPNot specified[11]

Table 2: Effective Concentrations of Diazoxide in Various Experimental Systems

Experimental Protocols

Protocol 1: Electrophysiological Recording of K-ATP Channel Activity using Patch-Clamp

This protocol describes the use of the inside-out patch-clamp technique to measure the effect of diazoxide on K-ATP channels expressed in a cell line (e.g., COSm6 or HEK293).

Materials:

  • Cells expressing the K-ATP channel subunits of interest (e.g., Kir6.2 and SUR1).

  • Patch-clamp rig with amplifier and data acquisition system.

  • Borosilicate glass capillaries for pulling micropipettes.

  • Pipette solution (intracellular): 140 mM KCl, 10 mM HEPES, 1 mM EGTA, 0.5 mM free Mg2+, pH 7.35.

  • Bath solution (extracellular): 140 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.35.

  • ATP stock solution.

  • Diazoxide stock solution (in DMSO).

  • Perfusion system for solution exchange.

Procedure:

  • Culture cells expressing the desired K-ATP channel subunits.

  • Pull micropipettes to a resistance of 1-2.5 MΩ when filled with the pipette solution.

  • Establish a gigaohm seal on a single cell.

  • Excise the membrane patch to achieve the inside-out configuration.

  • Voltage-clamp the patch at a holding potential of -50 mV.

  • Perfuse the patch with the bath solution to record baseline channel activity.

  • Apply a solution containing an inhibitory concentration of ATP (e.g., 100 µM) to the intracellular face of the patch to reduce K-ATP channel activity.

  • While maintaining the ATP concentration, apply diazoxide (e.g., 50-300 µM) to the patch and record the change in current.[9][13]

  • Wash out the diazoxide and ATP to allow the current to return to baseline.

  • Analyze the data to quantify the diazoxide-induced increase in channel open probability or current amplitude.

Protocol 2: Measurement of Insulin Secretion from Pancreatic Islets

This protocol outlines an in vitro assay to assess the effect of diazoxide on glucose-stimulated insulin secretion (GSIS) from isolated pancreatic islets.

Materials:

  • Isolated pancreatic islets (e.g., from mouse or human).

  • Culture medium (e.g., RPMI 1640) with low (e.g., 5.5 mM) and high (e.g., 11 mM or 20 mM) glucose concentrations.[4]

  • Diazoxide stock solution.

  • Perifusion system.

  • Insulin ELISA kit.

Procedure:

  • Isolate pancreatic islets using standard collagenase digestion methods.

  • Culture the islets for a desired period (e.g., 24-96 hours) in medium containing either low or high glucose, with or without diazoxide (e.g., 0.5 mM).[4]

  • For dynamic insulin secretion measurement, transfer a group of islets to a perifusion chamber.

  • Initially, perifuse the islets with a low glucose solution to establish a baseline insulin secretion rate.

  • Switch to a high glucose solution to stimulate insulin secretion and collect fractions of the perifusate at regular intervals (e.g., every 1-5 minutes).

  • To test the acute effect of diazoxide, introduce it into the high glucose perifusion solution and continue collecting fractions.

  • At the end of the experiment, collect the islets to measure total insulin content.

  • Measure the insulin concentration in the collected fractions and the islet lysate using an insulin ELISA kit.

  • Plot insulin secretion rate over time to visualize the effect of diazoxide on GSIS.

Visualizations

KATP_Channel_Signaling_Pathway cluster_cell Pancreatic β-cell Glucose Glucose Metabolism Metabolism Glucose->Metabolism ATP_ADP_Ratio ↑ ATP/ADP Ratio Metabolism->ATP_ADP_Ratio KATP_Channel K-ATP Channel (Kir6.2/SUR1) ATP_ADP_Ratio->KATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Closure K_Efflux K⁺ Efflux KATP_Channel->K_Efflux Opening Ca_Channel Voltage-gated Ca²⁺ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx ↑ [Ca²⁺]i Ca_Channel->Ca_Influx Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion Diazoxide Diazoxide Diazoxide->KATP_Channel Opens Membrane_Hyperpolarization Membrane Hyperpolarization K_Efflux->Membrane_Hyperpolarization Membrane_Hyperpolarization->Ca_Channel Inhibits Opening

Caption: Signaling pathway of K-ATP channel modulation by glucose and diazoxide in pancreatic β-cells.

Experimental_Workflow start Start: Isolate Cells/Tissues culture Cell/Tissue Culture start->culture treatment Treatment with Diazoxide (Dose-response or Time-course) culture->treatment measurement Measure K-ATP Channel Function treatment->measurement electrophysiology Patch-Clamp (Channel Activity) measurement->electrophysiology Direct Measurement secretion_assay Insulin/Hormone Secretion Assay measurement->secretion_assay Functional Outcome viability_assay Cell Viability/Apoptosis Assay measurement->viability_assay Cellular Response data_analysis Data Analysis and Interpretation electrophysiology->data_analysis secretion_assay->data_analysis viability_assay->data_analysis end Conclusion data_analysis->end

Caption: General experimental workflow for studying the effects of diazoxide on K-ATP channel function.

Diazoxide_Interaction Diazoxide Diazoxide SUR1 SUR1 Subunit Diazoxide->SUR1 Binds to KATP_Channel K-ATP Channel Complex SUR1->KATP_Channel Part of Kir6_2 Kir6.2 Subunit (Pore) Kir6_2->KATP_Channel Part of Channel_Opening Channel Opening KATP_Channel->Channel_Opening Conformational Change Hyperpolarization Membrane Hyperpolarization Channel_Opening->Hyperpolarization Leads to K⁺ Efflux

References

Application Notes and Protocols: Assessing the Anticonvulsant Effects of Diazoxide in Animal Models of Epilepsy

Author: BenchChem Technical Support Team. Date: December 2025

A Critical Note on Compound Terminology: Diazoxon vs. Diazoxide

It is imperative to distinguish between This compound and Diazoxide , as these two compounds have similar names but opposing effects on neuronal excitability.

  • This compound : The toxic active metabolite of the organophosphate insecticide Diazinon.[1][2][3] Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[2][3] This inhibition leads to an accumulation of acetylcholine, causing hyperexcitability of the nervous system, which manifests as seizures and convulsions.[2][4] Therefore, this compound is a potent pro-convulsant .

  • Diazoxide : An ATP-sensitive potassium (KATP) channel opener.[5] By opening these channels, Diazoxide hyperpolarizes neurons, making them less likely to fire.[6] This mechanism underlies its use as a vasodilator and its demonstrated anticonvulsant properties in various animal models.[5][6][7]

Given the request to assess anticonvulsant effects, this document will focus on Diazoxide . The use of this compound for this purpose is not supported by current scientific literature and would be contraindicated.

Application Note: Diazoxide as a Potential Anticonvulsant

1. Background Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive or hypersynchronous neuronal activity in the brain.[6] A promising, yet not fully developed, therapeutic strategy involves the modulation of potassium (K+) channels, which are crucial regulators of neuronal excitability.[6][8][9] Diazoxide is a well-known opener of ATP-sensitive potassium (KATP) channels.[5] Its ability to hyperpolarize cell membranes gives it therapeutic potential for conditions marked by hyperexcitability, including epilepsy.[6][10] Studies in animal models have demonstrated that Diazoxide can effectively reduce the severity of chemically-induced seizures, suggesting its promise as a candidate for antiepileptic drug development.[6][7]

2. Mechanism of Action Diazoxide exerts its anticonvulsant effect primarily by activating ATP-sensitive potassium (KATP) channels on neurons.[5] The opening of these channels increases the efflux of potassium ions (K+) from the neuron. This leads to hyperpolarization of the neuronal membrane, moving the resting membrane potential further from the threshold required to fire an action potential. This increase in the firing threshold makes the neuron less excitable and less responsive to synaptic inputs, thereby suppressing the abnormal and excessive neuronal discharges that characterize a seizure.[6]

G cluster_0 cluster_1 D Diazoxide KATP ATP-Sensitive K+ Channel (KATP) D->KATP Activates K_efflux Increased K+ Efflux KATP->K_efflux Hyper Neuronal Membrane Hyperpolarization K_efflux->Hyper Excite Decreased Neuronal Excitability Hyper->Excite Seizure Suppression of Seizure Activity Excite->Seizure

Caption: Mechanism of Diazoxide's anticonvulsant action.

Data Presentation: Efficacy of Diazoxide in a Dichlorvos-Induced Seizure Model

The following tables summarize the dose-dependent anticonvulsant effects of Diazoxide administered intraperitoneally (i.p.) 30 minutes prior to seizure induction with Dichlorvos (50 mg/kg, i.p.) in mice.[6][7]

Table 1: Effect of Diazoxide on Seizure Latency and Time to Death

Diazoxide Dose (mg/kg)Mean Latency to Clonic Seizure (seconds ± SEM)Statistical Significance (vs. Dichlorvos alone)Mean Time to Death (seconds ± SEM)Statistical Significance (vs. Dichlorvos alone)
0 (Control)120 ± 8.2-350 ± 21.5-
1No significant effectNot SignificantNo significant effectNot Significant
2.5165 ± 10.1p ≤ 0.05Not reported-
5190 ± 12.5p ≤ 0.01510 ± 30.2p ≤ 0.05
10240 ± 15.3p ≤ 0.001680 ± 35.8p ≤ 0.001
20280 ± 18.0p ≤ 0.001850 ± 42.1p ≤ 0.001

Data synthesized from studies by Vahdati et al. (2013).[6][7]

Table 2: Effect of Diazoxide on Seizure Severity and Mortality

Diazoxide Dose (mg/kg)Seizure Severity Score (Mean ± SEM)Statistical Significance (vs. Dichlorvos alone)Mortality (%)
0 (Control)4.8 ± 0.2-100%
1No significant effectNot Significant100%
2.53.5 ± 0.3p ≤ 0.0580%
52.8 ± 0.25p ≤ 0.0160%
101.5 ± 0.2p ≤ 0.00130%
200.8 ± 0.15p ≤ 0.00110%

Data synthesized from studies by Vahdati et al. (2013).[6][7][11]

Experimental Protocols

Protocol 1: Assessing Diazoxide in the Dichlorvos-Induced Seizure Model

This protocol details the evaluation of Diazoxide's anticonvulsant properties against seizures induced by the organophosphate Dichlorvos.

1. Animals and Housing:

  • Species: Male mice.

  • Housing: House animals in standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water. Allow at least one week for acclimatization before experiments.

2. Materials and Reagents:

  • Diazoxide powder.

  • Dichlorvos.

  • Vehicle for Diazoxide (e.g., Methanol).

  • Vehicle for Dichlorvos (e.g., Tween 80, 5%).

  • Saline solution.

  • Syringes and needles for intraperitoneal (i.p.) injection.

  • Observation chambers (transparent).

  • Timer.

3. Experimental Procedure:

  • Animal Groups: Randomly assign animals to experimental groups (n=8-10 per group), including a vehicle control group and several Diazoxide dose groups (e.g., 1, 2.5, 5, 10, 20 mg/kg).[5][6]

  • Drug Administration:

    • Prepare fresh solutions of Diazoxide and Dichlorvos on the day of the experiment.

    • Administer the assigned dose of Diazoxide (or its vehicle for the control group) via i.p. injection.

    • Wait for a 30-minute pretreatment period.[5][6]

    • Administer Dichlorvos (50 mg/kg) via i.p. injection to induce seizures.

  • Behavioral Observation:

    • Immediately after Dichlorvos injection, place the animal in an individual observation chamber.

    • Record the following parameters:

      • Latency to Clonic Seizures: Time from Dichlorvos injection to the first appearance of whole-body clonus.

      • Seizure Severity: Score the severity of seizures based on a standardized scale (e.g., Racine scale or a study-specific scale).

      • Time to Death: Record the time from Dichlorvos injection until death.

      • Mortality Rate: Calculate the percentage of animals that die within the observation period (e.g., 24 hours).

G start Start: Acclimatized Mice grouping Randomize into Control & Diazoxide Dose Groups start->grouping pretreatment Administer Diazoxide or Vehicle (i.p.) grouping->pretreatment wait Wait 30 Minutes pretreatment->wait induction Induce Seizures: Administer Dichlorvos (50 mg/kg, i.p.) wait->induction observe Place in Observation Chamber & Start Timer induction->observe record Record Behavioral Endpoints: - Seizure Latency - Seizure Severity - Time to Death observe->record end End: Data Analysis record->end

Caption: Experimental workflow for the Dichlorvos-induced seizure model.

Protocol 2: General Protocol for the Pentylenetetrazol (PTZ)-Induced Seizure Model

The PTZ model is a widely used preclinical screen for drugs targeting generalized absence and myoclonic seizures.[12] PTZ is a GABA-A receptor antagonist that induces seizures in a dose-dependent manner.[13]

1. Objective: To assess the ability of a test compound to increase the threshold for seizures.

2. Procedure (Acute Model):

  • Animal Groups: Assign animals (mice or rats) to vehicle control and test compound groups.

  • Drug Administration: Administer the test compound (e.g., Diazoxide) at various doses via the desired route (e.g., i.p., p.o.) at a specific pretreatment time.

  • Seizure Induction: Administer a convulsant dose of PTZ (e.g., 80-100 mg/kg, i.p. or s.c.).[12][14]

  • Observation: Immediately observe animals for 30 minutes.

  • Endpoints: Record the latency to and duration of clonic and tonic-clonic seizures. Note the presence or absence of seizure activity.

Protocol 3: General Protocol for the Maximal Electroshock (MES)-Induced Seizure Model

The MES test is a standard model for identifying compounds effective against generalized tonic-clonic seizures.[15] It evaluates a drug's ability to prevent the spread of seizure activity.[16][17]

1. Objective: To assess the ability of a test compound to prevent tonic hindlimb extension.

2. Procedure:

  • Animal Groups: Assign animals (mice or rats) to vehicle control and test compound groups.

  • Drug Administration: Administer the test compound at various doses at a specific pretreatment time.

  • Seizure Induction:

    • Apply a drop of electrolyte solution (e.g., saline) to the animal's eyes.

    • Deliver a brief, high-intensity electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) via corneal or auricular electrodes.[15][17]

  • Observation: Observe the animal's response immediately following the shock.

  • Endpoint: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the complete abolition of this response.[18]

References

Application Notes and Protocols for Measuring Diazoxon's Effect on Membrane Potential Using Fluorescent Imaging Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazoxon, the active metabolite of the organophosphate pesticide diazinon, is a potent inhibitor of acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses, resulting in overstimulation of nicotinic and muscarinic acetylcholine receptors. A primary consequence of this overstimulation is the depolarization of the plasma membrane in excitable cells. Furthermore, downstream effects of excessive cholinergic stimulation and cellular stress can lead to secondary impacts on mitochondrial function, including alterations in the mitochondrial membrane potential.

These application notes provide detailed protocols for utilizing fluorescent imaging techniques to quantitatively assess the effects of this compound on both plasma and mitochondrial membrane potential. The methodologies described herein are essential for researchers investigating the neurotoxicity of organophosphates, for scientists studying cellular electrophysiology, and for professionals in drug development screening for compounds that modulate membrane potential.

I. Measuring Plasma Membrane Potential Changes with DiBAC₄(3)

The anionic bis-oxonol dye, DiBAC₄(3) (bis-(1,3-dibutylbarbituric acid)trimethine oxonol), is a slow-response, lipophilic fluorescent probe used to measure relative changes in plasma membrane potential. In polarized cells with a negative intracellular environment, the dye is largely excluded. However, upon depolarization, the cell interior becomes less negative, allowing the anionic dye to enter and bind to intracellular hydrophobic components, resulting in a significant increase in fluorescence intensity.

Signaling Pathway: this compound-Induced Plasma Membrane Depolarization

Diazoxon_Plasma_Membrane_Pathway This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition ACh Acetylcholine (ACh) AChE->ACh ACh Accumulation ACh_Receptors Nicotinic & Muscarinic ACh Receptors ACh->ACh_Receptors Activation Ion_Influx Na⁺/Ca²⁺ Influx ACh_Receptors->Ion_Influx Channel Opening Depolarization Plasma Membrane Depolarization Ion_Influx->Depolarization DiBAC DiBAC₄(3) Influx (Increased Fluorescence) Depolarization->DiBAC

This compound's effect on plasma membrane potential.
Experimental Protocol: Measuring Plasma Membrane Depolarization

Materials:

  • DiBAC₄(3) stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium appropriate for the cell type

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound

  • Positive control (e.g., high potassium solution: HBSS with 40 mM KCl)

  • 96-well black, clear-bottom microplates

  • Fluorescence microscope or microplate reader with appropriate filters (Excitation ~490 nm, Emission ~516 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in cell culture medium to achieve the desired final concentrations.

  • Dye Loading:

    • Prepare a working solution of DiBAC₄(3) in HBSS or cell culture medium. A final concentration of 1-5 µM is typically used, but this should be optimized for the specific cell type.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the DiBAC₄(3) working solution to each well and incubate for 30 minutes at 37°C, protected from light.

  • Treatment and Measurement:

    • After incubation, add the this compound dilutions to the respective wells.

    • For the positive control, add the high potassium solution.

    • For the negative control, add vehicle (e.g., DMSO) at the same final concentration as in the this compound-treated wells.

    • Immediately begin measuring fluorescence intensity using a fluorescence microscope or microplate reader at 37°C.

    • Acquire readings at regular intervals (e.g., every 1-2 minutes) for a desired duration (e.g., 30-60 minutes) to capture the kinetics of the response.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Normalize the fluorescence intensity of each well to its baseline reading before the addition of the compound (F/F₀).

    • Plot the normalized fluorescence intensity over time for each concentration of this compound.

    • Determine the maximum fluorescence change or the area under the curve for each concentration to generate a dose-response curve and calculate the EC₅₀.

Data Presentation

Table 1: Quantitative Analysis of this compound-Induced Plasma Membrane Depolarization

Treatment GroupConcentrationMaximum Fluorescence Intensity (F/F₀)Time to Peak (minutes)
Vehicle Control (DMSO)-1.0 ± 0.05-
This compound1 µMTo be determined experimentallyTo be determined
This compound10 µMTo be determined experimentallyTo be determined
This compound100 µMTo be determined experimentallyTo be determined
Positive Control (40 mM K⁺)40 mM~1.56 ± 0.2[1]~2-3

Note: The value for the positive control is an example based on literature and the actual value should be determined experimentally. The effect of this compound needs to be empirically determined by following the protocol.

II. Measuring Mitochondrial Membrane Potential Changes with TMRE

Tetramethylrhodamine, ethyl ester (TMRE) is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials. The accumulation is driven by the negative charge of the mitochondrial matrix. In healthy, polarized mitochondria, TMRE fluoresces brightly. If the mitochondrial membrane potential is lost (depolarized), the dye no longer accumulates, and the fluorescence intensity decreases.

Signaling Pathway: this compound's Effect on Mitochondrial Membrane Potential

Diazoxon_Mitochondrial_Pathway This compound This compound Ca_Disruption Disruption of Intracellular Ca²⁺ Homeostasis This compound->Ca_Disruption ERK_Inhibition Inhibition of ERK1/2 Phosphorylation This compound->ERK_Inhibition Mitochondria Mitochondria Ca_Disruption->Mitochondria ERK_Inhibition->Mitochondria Mito_Depolarization Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondria->Mito_Depolarization TMRE Decreased TMRE Fluorescence Mito_Depolarization->TMRE

This compound's effect on mitochondrial membrane potential.
Experimental Protocol: Measuring Mitochondrial Depolarization

Materials:

  • TMRE stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium

  • HBSS or other suitable buffer

  • This compound

  • Positive control for depolarization (e.g., FCCP - Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone)

  • 96-well black, clear-bottom microplates

  • Fluorescence microscope or microplate reader with appropriate filters (Excitation ~549 nm, Emission ~575 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom microplate to achieve a sub-confluent monolayer on the day of the experiment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Treat the cells with the this compound dilutions for the desired duration (e.g., 1, 6, or 24 hours).

    • For the positive control, treat cells with FCCP (e.g., 10-20 µM) for 15-30 minutes prior to TMRE staining.

    • Include a vehicle control group.

  • Dye Loading:

    • Prepare a TMRE working solution in pre-warmed cell culture medium. The optimal concentration is cell-type dependent and should be determined (typically 20-200 nM).

    • Remove the medium containing the treatment compounds and add the TMRE working solution to all wells.

    • Incubate for 20-30 minutes at 37°C, protected from light.

  • Measurement:

    • After incubation, gently wash the cells twice with pre-warmed HBSS or medium to remove excess dye.

    • Add fresh, pre-warmed HBSS or medium to the wells.

    • Immediately measure the fluorescence intensity using a fluorescence microscope or microplate reader.

  • Data Analysis:

    • Subtract background fluorescence.

    • Normalize the fluorescence intensity of the this compound-treated and positive control wells to the vehicle control wells.

    • Plot the normalized fluorescence intensity against the this compound concentration to generate a dose-response curve and calculate the IC₅₀ for mitochondrial depolarization.

Data Presentation

Table 2: Quantitative Analysis of this compound-Induced Mitochondrial Membrane Depolarization

Treatment GroupConcentrationNormalized TMRE Fluorescence Intensity (% of Control)
Vehicle Control (DMSO)-100%
This compound1 µMTo be determined experimentally
This compound10 µMTo be determined experimentally
This compound100 µMTo be determined experimentally
Positive Control (FCCP)10 µM< 20% (Example value)

Note: The effect of this compound needs to be empirically determined by following the protocol. The value for the positive control is an example and should be determined experimentally.

Experimental Workflow Overview

Experimental_Workflow cluster_plasma Plasma Membrane Potential (DiBAC₄(3)) cluster_mito Mitochondrial Membrane Potential (TMRE) p_seed 1. Seed Cells p_load 2. Load with DiBAC₄(3) p_seed->p_load p_treat 3. Add this compound/ Controls p_load->p_treat p_measure 4. Kinetic Fluorescence Measurement p_treat->p_measure p_analyze 5. Analyze F/F₀ vs. Time p_measure->p_analyze m_seed 1. Seed Cells m_treat 2. Treat with this compound/ Controls m_seed->m_treat m_load 3. Load with TMRE m_treat->m_load m_wash 4. Wash m_load->m_wash m_measure 5. Endpoint Fluorescence Measurement m_wash->m_measure m_analyze 6. Analyze % of Control m_measure->m_analyze

Workflow for membrane potential assays.

Conclusion

The provided protocols and application notes offer a robust framework for investigating the effects of this compound on both plasma and mitochondrial membrane potential using fluorescent imaging. These assays are highly adaptable for various cell types and can be implemented in both academic research and high-throughput screening environments. Accurate and reproducible data generated from these methods will contribute to a deeper understanding of the cellular mechanisms of organophosphate toxicity and aid in the development of potential therapeutic interventions.

References

Application Notes and Protocols: Diazoxide as a Research Compound for Congenital Hyperinsulinism Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Congenital hyperinsulinism (CHI) is a group of genetic disorders characterized by the inappropriate secretion of insulin (B600854) from pancreatic β-cells, leading to persistent and severe hypoglycemia. A cornerstone in the pharmacological management and a critical tool in the research of CHI is the potassium channel opener, diazoxide (B193173). These application notes provide a detailed overview of diazoxide's mechanism of action, its application in research settings for developing CHI therapies, and protocols for its use in experimental models.

It is imperative to distinguish diazoxide from diazoxon . This compound is the active metabolite of the organophosphate insecticide diazinon (B1670403) and functions as an acetylcholinesterase inhibitor. Due to its distinct mechanism of action, which is unrelated to insulin secretion pathways targeted in CHI, this compound is not used as a research compound for congenital hyperinsulinism therapies. The compound of relevance for this field of research is diazoxide .

Diazoxide: Mechanism of Action in Pancreatic β-Cells

Diazoxide's primary therapeutic and research application in CHI stems from its ability to activate the ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[1][2] These channels are crucial regulators of insulin secretion.

The K-ATP channel is a complex of two subunits: the pore-forming inwardly rectifying potassium channel subunit (Kir6.2) and the regulatory sulfonylurea receptor 1 (SUR1) subunit.[1] Diazoxide binds to the SUR1 subunit, which leads to the opening of the K-ATP channel.[2] This opening increases the efflux of potassium ions from the β-cell, causing hyperpolarization of the cell membrane. The hyperpolarized state prevents the opening of voltage-gated calcium channels, thereby inhibiting the influx of calcium that is essential for the exocytosis of insulin-containing granules.[1]

Signaling Pathway of Diazoxide in Pancreatic β-Cells

Diazoxide_Pathway cluster_beta_cell Pancreatic β-Cell Diazoxide Diazoxide SUR1 SUR1 Subunit Diazoxide->SUR1 Binds to K_ATP_Channel K-ATP Channel (Open) SUR1->K_ATP_Channel Activates Kir6_2 Kir6.2 Subunit Kir6_2->K_ATP_Channel Forms pore K_efflux K+ Efflux K_ATP_Channel->K_efflux Increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to Ca_channel Voltage-Gated Ca2+ Channel (Closed) Hyperpolarization->Ca_channel Prevents opening of Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx Results in Insulin_secretion Inhibition of Insulin Secretion Ca_influx->Insulin_secretion Causes

Caption: Mechanism of diazoxide action in pancreatic β-cells.

Quantitative Data on Diazoxide Efficacy

The responsiveness to diazoxide therapy in CHI patients is a key diagnostic and prognostic indicator, often linked to the underlying genetic mutation. In clinical studies, a significant portion of patients show a positive response to diazoxide treatment.

Study CohortNumber of PatientsDiazoxide RespondersResponse Rate (%)Reference
Retrospective Study443681.8%[3]
Meta-analysis1142-71% (pooled estimate)

It is important to note that patients with inactivating mutations in the ABCC8 (SUR1) and KCNJ11 (Kir6.2) genes, which encode the subunits of the K-ATP channel, are often unresponsive to diazoxide therapy.[4] This unresponsiveness is a critical factor in guiding further treatment strategies, such as the use of other medications or pancreatectomy.

Experimental Protocols

In Vitro Assessment of Diazoxide Efficacy on Pancreatic Islets

This protocol describes a method to assess the effect of diazoxide on insulin secretion from isolated pancreatic islets.

Materials:

  • Isolated pancreatic islets (e.g., from a mouse model of CHI or human donor)

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA

  • Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRB)

  • Diazoxide stock solution (e.g., 100 mM in DMSO)

  • Insulin ELISA kit

Procedure:

  • Islet Preparation: Isolate pancreatic islets using a standard collagenase digestion method. Culture the islets overnight in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Pre-incubation: Hand-pick islets of similar size and place them in groups of 5-10 into individual wells of a 24-well plate. Pre-incubate the islets for 1 hour at 37°C in KRB buffer containing 2.8 mM glucose.

  • Experimental Incubation:

    • Remove the pre-incubation buffer.

    • Add KRB buffer with different experimental conditions to the wells:

      • Control (Low Glucose): 2.8 mM glucose.

      • Control (High Glucose): 16.7 mM glucose.

      • Diazoxide Treatment: 16.7 mM glucose + desired concentration of diazoxide (e.g., 100 µM, 250 µM).

    • Incubate for 1 hour at 37°C.

  • Sample Collection: After incubation, collect the supernatant from each well to measure secreted insulin.

  • Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the insulin secretion to the number of islets per well. Compare the insulin secretion in the diazoxide-treated groups to the high glucose control. A significant reduction in insulin secretion in the presence of diazoxide indicates a functional K-ATP channel and responsiveness to the compound.

Experimental Workflow for In Vitro Diazoxide Testing

Diazoxide_Workflow Islet_Isolation 1. Islet Isolation Pre_incubation 2. Pre-incubation (1h, 2.8mM Glucose) Islet_Isolation->Pre_incubation Experimental_Incubation 3. Experimental Incubation (1h) - Low Glucose (2.8mM) - High Glucose (16.7mM) - High Glucose + Diazoxide Pre_incubation->Experimental_Incubation Supernatant_Collection 4. Supernatant Collection Experimental_Incubation->Supernatant_Collection Insulin_ELISA 5. Insulin Measurement (ELISA) Supernatant_Collection->Insulin_ELISA Data_Analysis 6. Data Analysis Insulin_ELISA->Data_Analysis

Caption: Workflow for assessing diazoxide's effect on insulin secretion.

Application in Drug Development and Research

Diazoxide serves as a crucial reference compound in the development of novel therapies for CHI. Its well-characterized mechanism of action allows researchers to:

  • Validate new drug targets: By comparing the effects of novel compounds to those of diazoxide, researchers can determine if new therapeutic strategies act through the K-ATP channel or via alternative pathways.

  • Screen for more potent or selective K-ATP channel openers: Diazoxide's potency and side-effect profile provide a benchmark for the development of improved K-ATP channel agonists with better therapeutic windows.

  • Investigate mechanisms of diazoxide resistance: In vitro models using islets from diazoxide-unresponsive patients are invaluable for studying the molecular basis of resistance and for testing compounds that may overcome it.

Diazoxide is an indispensable tool in the field of congenital hyperinsulinism research. Its specific action on the K-ATP channel provides a clear mechanism to study the pathophysiology of the disease and to evaluate the efficacy of new therapeutic interventions. A clear understanding of its mechanism and proper application in experimental protocols are essential for advancing the development of more effective treatments for patients with CHI. It is critical for researchers to differentiate diazoxide from this compound to ensure the correct compound is utilized in their studies.

References

Troubleshooting & Optimization

long-term stability and proper storage of Diazoxon in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability and proper storage of Diazoxon dissolved in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in DMSO?

For optimal long-term stability, this compound solutions in DMSO should be stored at -80°C.[1] Under these conditions, the solution can be expected to be stable for up to one year.[1] For shorter-term storage, -20°C is also acceptable, but stability should be monitored more frequently. To minimize degradation, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q2: How does water content in DMSO affect the stability of this compound?

The presence of water in DMSO can significantly impact the stability of dissolved compounds, often accelerating degradation through hydrolysis.[2][3] this compound, being an organophosphate, is susceptible to hydrolysis. Therefore, it is crucial to use anhydrous or high-purity DMSO (≥99.9%) for preparing stock solutions.[4] Containers should be kept tightly sealed to prevent the absorption of atmospheric moisture, as DMSO is hygroscopic.[5]

Q3: Can I store my this compound/DMSO stock solution at room temperature or 4°C?

Storing this compound/DMSO solutions at room temperature or 4°C is not recommended for long-term storage due to the increased risk of degradation.[6] While some stable compounds might show minimal degradation over short periods at these temperatures, organophosphates like this compound are generally more labile. For any storage condition other than -80°C, it is highly recommended to perform periodic stability checks.

Q4: What type of storage container is best for this compound in DMSO?

Both amber glass and polypropylene (B1209903) vials with screw caps (B75204) and septa are suitable for storing this compound in DMSO.[4] Studies have shown no significant difference in compound recovery between glass and polypropylene containers for compounds stored in DMSO.[3] The use of amber vials is recommended to protect the solution from light, which can also contribute to compound degradation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Reduced or inconsistent biological activity in assays 1. Degradation of this compound due to improper storage (temperature, moisture). 2. Repeated freeze-thaw cycles. 3. Precipitation of the compound upon dilution in aqueous buffers.1. Verify storage conditions. Use fresh, anhydrous DMSO to prepare a new stock solution. 2. Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles. 3. When diluting into aqueous media, ensure the final DMSO concentration is compatible with your assay and does not cause precipitation. Consider using a carrier solvent or adjusting the dilution protocol.
Precipitate observed in the stock solution after thawing 1. The concentration of this compound exceeds its solubility limit in DMSO at lower temperatures. 2. The compound has come out of solution during freezing.1. Gently warm the vial to room temperature and vortex thoroughly to redissolve the compound.[7] 2. If precipitation persists, sonication can be used to aid dissolution.[8] 3. Consider preparing a lower concentration stock solution if solubility issues are recurrent.
Visible discoloration or change in the appearance of the solution 1. Chemical degradation of this compound. 2. Contamination of the stock solution.1. Discard the solution. 2. Prepare a fresh stock solution using high-purity this compound and anhydrous DMSO. 3. Always handle solutions under sterile conditions to prevent microbial or chemical contamination.

Storage and Stability Data Summary

Parameter Recommendation Rationale Reference
Solvent Anhydrous DMSO (≥99.9% purity)Minimizes hydrolysis and other water-mediated degradation.[4]
Storage Temperature -80°CEnsures long-term stability for up to 1 year.[1]
Short-term Storage -20°CAcceptable for shorter periods, but stability should be monitored.[8]
Aliquoting Prepare single-use aliquotsAvoids repeated freeze-thaw cycles which can degrade the compound.[2][3]
Container Type Amber glass or polypropylene vialsProtects from light and are chemically compatible.[3][4]
Handling Equilibrate to room temperature before openingPrevents condensation of atmospheric moisture into the solution.[9]

Experimental Protocols

Protocol for Preparing this compound Stock Solution
  • Equilibration: Allow the container of solid this compound and anhydrous DMSO to equilibrate to room temperature before opening. This prevents moisture condensation.[9]

  • Weighing: On a calibrated analytical balance, accurately weigh the desired amount of this compound powder.

  • Dissolution: In a fume hood, carefully transfer the weighed this compound to a sterile, amber glass or polypropylene vial. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration.

  • Homogenization: Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming or sonication may be used if necessary to aid dissolution.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in properly labeled vials. Store immediately at -80°C.

Protocol for Assessing Long-Term Stability of this compound in DMSO

This protocol outlines a method to evaluate the degradation of this compound in DMSO over time under specific storage conditions.

Materials:

  • This compound/DMSO stock solution

  • Anhydrous DMSO (≥99.9% purity)[4]

  • Internal standard (a stable, non-reactive compound)

  • HPLC or UHPLC system with a UV or Mass Spectrometry (MS) detector[4]

  • Appropriate HPLC column and mobile phases (e.g., acetonitrile, water, formic acid)[4]

  • Incubator/Freezer set to the desired storage temperature(s)

Procedure:

  • Initial Sample Preparation (Time Zero):

    • Prepare a batch of this compound/DMSO solution at the desired concentration.

    • Add a consistent concentration of an internal standard to each aliquot. The internal standard helps to correct for variations in sample injection volume and detector response.

    • Analyze a set of these initial samples (n=3) immediately via HPLC/UHPLC-UV/MS to determine the starting concentration (Time 0). The peak area ratio of this compound to the internal standard will be the baseline.

  • Storage:

    • Store the remaining aliquots under the desired conditions (e.g., -80°C, -20°C, 4°C, room temperature).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 6, 12 months), retrieve a set of samples (n=3) from each storage condition.

    • Allow the samples to thaw and equilibrate to room temperature.

    • Analyze the samples using the same HPLC/UHPLC-UV/MS method as the Time 0 samples.

  • Data Analysis:

    • For each time point, calculate the average peak area ratio of this compound to the internal standard.

    • Compare this ratio to the average ratio from Time 0 to determine the percentage of this compound remaining.

    • A significant decrease in the peak area ratio over time indicates degradation of the compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis & Storage cluster_data Data Interpretation prep_stock Prepare this compound/DMSO Stock with Internal Standard aliquot Aliquot into Vials prep_stock->aliquot time_zero Analyze Time 0 Samples (HPLC/MS) aliquot->time_zero storage Store Aliquots at Different Temperatures aliquot->storage calculate_ratio Calculate Peak Area Ratio (this compound / Internal Standard) time_zero->calculate_ratio time_points Analyze at Predetermined Time Points storage->time_points time_points->calculate_ratio compare Compare to Time 0 calculate_ratio->compare determine_stability Determine % Stability compare->determine_stability

Caption: Workflow for assessing the stability of this compound in DMSO.

signaling_pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChR Acetylcholine Receptor ACh->AChR Binds Breakdown_Products Choline + Acetate (Inactive) AChE->Breakdown_Products Produces Signal Continuous Nerve Signal (Cholinergic Toxicity) AChR->Signal Leads to This compound This compound This compound->AChE Inhibition Inhibition

References

identifying and minimizing off-target effects of Diazoxon in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diazoxon in cellular assays. Our goal is to help you identify and minimize off-target effects to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the active metabolite of the organophosphate insecticide Diazinon (B1670403).[1] Its primary, or "on-target," mechanism of action is the potent and often irreversible inhibition of acetylcholinesterase (AChE).[1][2] AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine at nerve endings, resulting in overstimulation of cholinergic receptors.[3]

Q2: What are the known off-target effects of this compound in cellular assays?

Beyond its potent inhibition of AChE, this compound has been shown to induce a range of off-target effects, which can confound experimental results. These include:

  • Oxidative Stress: Increased production of reactive oxygen species (ROS) and depletion of endogenous antioxidants like glutathione (B108866) (GSH).[2][4]

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential and inhibition of cellular respiration.[3]

  • Induction of Apoptosis: Activation of caspase cascades and initiation of programmed cell death.[5][6]

  • Alterations in Gene and Protein Expression: Changes in the expression levels of proteins involved in cellular stress responses, cytoskeletal organization, and cell signaling pathways like MAPK.[7][8]

Q3: How can I distinguish between on-target and off-target effects in my experiments?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are some strategies:

  • Use of Controls: Include a well-characterized AChE inhibitor with a different chemical structure to see if it phenocopies the effects of this compound.

  • Rescue Experiments: For AChE-related effects, determine if the phenotype can be reversed by the addition of an acetylcholine receptor antagonist.

  • Dose-Response Analysis: On-target effects are typically observed at lower concentrations of this compound than off-target effects. A steep dose-response curve may indicate a specific on-target effect, while a shallow curve might suggest multiple off-target interactions.

  • Cell Lines with Varying Target Expression: If possible, use cell lines with varying levels of AChE expression to see if the observed effect correlates with target levels.

Troubleshooting Guides

Problem 1: Inconsistent or unexpected results in cell viability assays.

Possible Cause 1: Off-target cytotoxicity.

  • Troubleshooting:

    • Perform a dose-response curve: Determine the IC50 value for cell viability in your specific cell line and compare it to the IC50 for AChE inhibition. A significant difference may indicate off-target cytotoxicity.

    • Assess markers of apoptosis and necrosis: Use assays for caspase activation (see Experimental Protocol 3), DNA fragmentation (e.g., TUNEL assay), or membrane integrity (e.g., LDH assay) to understand the mechanism of cell death.

    • Measure markers of oxidative stress: Quantify ROS production (see Experimental Protocol 2) and glutathione levels (see Experimental Protocol 5) to determine if oxidative damage is contributing to cell death.

Possible Cause 2: Variability in cell culture conditions.

  • Troubleshooting:

    • Standardize cell seeding density and growth phase: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase when treated with this compound.

    • Monitor media components: Changes in serum concentration or other media components can influence cellular responses to toxicants.

Problem 2: Difficulty interpreting proteomics data after this compound treatment.

Possible Cause 1: A large number of differentially expressed proteins with no obvious connection to AChE.

  • Troubleshooting:

    • Pathway Analysis: Use bioinformatics tools to identify enriched biological pathways among the differentially expressed proteins. Look for pathways related to oxidative stress, apoptosis, mitochondrial function, and cellular stress responses.

    • Network Analysis: Construct protein-protein interaction networks to identify key hub proteins that may be central to the off-target response.

    • Validate Key Hits: Use techniques like Western blotting or qPCR to validate the changes in expression of key proteins identified in the proteomics screen.

Possible Cause 2: Poor correlation between replicates.

  • Troubleshooting:

    • Review sample preparation: Inconsistent protein extraction, digestion, or labeling can lead to high variability. Ensure that your protocol is standardized and followed meticulously.[9]

    • Check instrument performance: Run a quality control standard on the mass spectrometer to ensure it is performing optimally.[10]

    • Increase biological replicates: Increasing the number of biological replicates can improve the statistical power to detect real changes in protein expression.

Data Presentation

The following tables summarize quantitative data on the effects of Diazinon and this compound from various cellular assays. Note that IC50 values can vary significantly between cell lines and experimental conditions.

Table 1: Cytotoxicity of Diazinon and this compound in HepG2 Cells [4]

CompoundExposure TimeAssayEndpointIC50 (µM)
Diazinon24hMTTCell Viability> 150
Diazinon48hMTTCell Viability> 150
This compound24hMTTCell Viability~100
This compound48hMTTCell Viability~75
Diazinon24hSRBCell Proliferation> 150
Diazinon48hSRBCell Proliferation~125
This compound24hSRBCell Proliferation~100
This compound48hSRBCell Proliferation~50

Table 2: Acetylcholinesterase (AChE) Inhibition [1]

CompoundSystemEndpointIC50 (µM)
This compoundRat AChEEnzyme Inhibition0.0515
This compoundHuman AChEEnzyme Inhibition0.0440
DiazinonRat AChEEnzyme Inhibition14.66
DiazinonHuman AChEEnzyme Inhibition14.26

Experimental Protocols

Experimental Protocol 1: Measuring Mitochondrial Membrane Potential (MMP)

This protocol is adapted from a method using the fluorescent dye JC-1.[11]

  • Cell Preparation: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay.

  • Treatment: Treat cells with various concentrations of this compound for the desired time. Include a vehicle control and a positive control for mitochondrial depolarization (e.g., 50 µM CCCP for 5 minutes).

  • JC-1 Staining:

    • Remove the treatment medium.

    • Wash cells once with warm PBS.

    • Add fresh, warm cell culture medium containing 2 µM JC-1 dye to each well.

    • Incubate at 37°C in a CO2 incubator for 15-30 minutes.

  • Fluorescence Measurement:

    • Wash cells twice with warm PBS.

    • Add 100 µL of fresh, warm cell culture medium to each well.

    • Immediately measure fluorescence using a fluorescence plate reader.

      • Red fluorescence (J-aggregates in healthy mitochondria): Excitation ~550 nm, Emission ~600 nm.

      • Green fluorescence (JC-1 monomers in depolarized mitochondria): Excitation ~485 nm, Emission ~535 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.

Experimental Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

  • Cell Preparation: Seed cells in a 96-well black, clear-bottom plate.

  • Treatment: Treat cells with this compound for the desired duration. Include a vehicle control and a positive control for ROS induction (e.g., 100 µM tert-butyl hydroperoxide).

  • DCFH-DA Staining:

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add 100 µL of warm PBS containing 10 µM DCFH-DA to each well.

    • Incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Remove the DCFH-DA solution and wash the cells once with warm PBS.

    • Add 100 µL of warm PBS to each well.

    • Measure fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

  • Data Analysis: Normalize the fluorescence of treated cells to that of the vehicle control to determine the fold increase in ROS production.

Experimental Protocol 3: Caspase-3/7 Activity Assay

This protocol is based on a commercially available luminescent assay (e.g., Caspase-Glo® 3/7).[12]

  • Cell Seeding: Seed cells in a white-walled 96-well plate.

  • Treatment: Treat cells with this compound for the desired time. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Assay Procedure:

    • Allow the plate and the Caspase-Glo® 3/7 reagent to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: An increase in luminescence is indicative of increased caspase-3/7 activity.

Experimental Protocol 4: Proteomic Analysis of this compound-Treated Cells

This is a general workflow for identifying proteins affected by this compound treatment.

  • Cell Culture and Treatment: Grow cells to 70-80% confluency and treat with a sub-lethal concentration of this compound (determined from cell viability assays) and a vehicle control for a specified time.

  • Cell Lysis and Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a standard method (e.g., BCA assay).

  • Protein Digestion:

    • Reduce and alkylate the protein disulfide bonds.

    • Digest the proteins into peptides using an enzyme such as trypsin.

  • Peptide Labeling (Optional but Recommended for Quantitative Analysis): Label peptides from different conditions (e.g., control vs. This compound-treated) with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis:

    • Separate the peptides by liquid chromatography (LC).

    • Analyze the eluted peptides by tandem mass spectrometry (MS/MS) to determine their sequence and relative abundance.

  • Data Analysis:

    • Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the proteins from the peptide fragmentation data.

    • Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon this compound treatment.

    • Use bioinformatics tools for pathway and network analysis to interpret the biological significance of the protein expression changes.

Experimental Protocol 5: Glutathione (GSH) Level Measurement

This protocol is a colorimetric assay for the quantification of total glutathione.[2]

  • Sample Preparation:

    • Harvest cells and wash with cold PBS.

    • Lyse the cells by sonication or freeze-thaw cycles in a suitable buffer.

    • Deproteinate the sample by adding an equal volume of 5% metaphosphoric acid, vortexing, and centrifuging at 12,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for the assay.

  • Assay Procedure (in a 96-well plate):

    • Prepare a standard curve of known GSH concentrations.

    • To each well, add the deproteinated sample or GSH standard.

    • Add a reaction mixture containing NADPH, DTNB (Ellman's reagent), and glutathione reductase.

  • Measurement:

    • Immediately measure the absorbance at 405-415 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of change in absorbance for each sample and standard.

    • Determine the GSH concentration in the samples by comparing their rates to the standard curve.

Visualizations

Diazoxon_On_Target_Pathway This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition ACh Acetylcholine (ACh) ACh->AChE Hydrolysis Cholinergic_Receptor Cholinergic Receptor ACh->Cholinergic_Receptor Activation Downstream_Signaling Cholinergic Overstimulation Cholinergic_Receptor->Downstream_Signaling Leads to

Diagram 1: On-target signaling pathway of this compound.

Diazoxon_Off_Target_Workflow cluster_experiment Experimental Observation cluster_troubleshooting Troubleshooting Steps cluster_analysis Data Analysis & Interpretation Unexpected_Phenotype Unexpected Phenotype (e.g., high cytotoxicity) Dose_Response Dose-Response Curve (On-target vs. Off-target) Unexpected_Phenotype->Dose_Response Orthogonal_Assays Orthogonal Assays (e.g., different AChE inhibitor) Dose_Response->Orthogonal_Assays Molecular_Probes Molecular Probes (ROS, Caspase, MMP) Orthogonal_Assays->Molecular_Probes Pathway_Analysis Pathway Analysis (Proteomics, Genomics) Molecular_Probes->Pathway_Analysis Validate_Targets Validate Off-Targets Pathway_Analysis->Validate_Targets

Diagram 2: Troubleshooting workflow for off-target effects.

Diazoxon_Apoptosis_Pathway cluster_stress Cellular Stress cluster_caspase Caspase Cascade This compound This compound ROS Increased ROS This compound->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial_Dysfunction ROS->Mitochondrial_Dysfunction Caspase9 Caspase-9 Activation Mitochondrial_Dysfunction->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Execution

Diagram 3: Simplified off-target apoptosis pathway.

References

determining the optimal working concentration of Diazoxon for isolated islets

Author: BenchChem Technical Support Team. Date: December 2025

Important Introductory Note: It has come to our attention that there may be confusion between the compounds Diazoxide and Diazoxon .

  • Diazoxide is a well-established potassium (K-ATP) channel opener used extensively in pancreatic islet research to modulate insulin (B600854) secretion. It is the likely compound of interest for researchers studying glucose homeostasis and beta-cell function.

  • This compound is the active metabolite of the organophosphate insecticide diazinon (B1670403). Its primary mechanism of action is the inhibition of acetylcholinesterase. While diazinon and its metabolites can impact the pancreas, this compound is not typically used for the precise modulation of insulin secretion in isolated islet experiments.

This guide will primarily focus on Diazoxide , providing detailed protocols and troubleshooting advice. A brief section on This compound is included for clarification.

Technical Support for Diazoxide

This guide provides researchers, scientists, and drug development professionals with essential information for determining the optimal working concentration of Diazoxide for isolated islets.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Diazoxide in pancreatic beta-cells?

A1: Diazoxide is a selective opener of the ATP-sensitive potassium (K-ATP) channels in the pancreatic beta-cell membrane.[1] By opening these channels, it increases potassium efflux, leading to hyperpolarization of the cell membrane. This hyperpolarization prevents the opening of voltage-gated calcium channels, thereby inhibiting the influx of calcium and subsequent exocytosis of insulin-containing granules.[1][2]

Q2: What is a typical working concentration range for Diazoxide with isolated islets?

A2: The optimal concentration can vary depending on the experimental goals, islet species (human, mouse, rat), and culture conditions. However, a common range reported in the literature is between 50 µM and 500 µM .[2][3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How does Diazoxide affect glucose-stimulated insulin secretion (GSIS)?

A3: Diazoxide effectively inhibits glucose-stimulated insulin secretion.[2] By keeping the K-ATP channels open, it overrides the normal metabolic signals (increased ATP/ADP ratio from glucose metabolism) that would typically close these channels to initiate insulin release. This property is useful for synchronizing islets or studying the mechanisms of insulin exocytosis.

Q4: Can Diazoxide be used to improve islet viability?

A4: Yes, studies have shown that pre-incubation with Diazoxide can improve islet survival and subsequent graft function.[4] By inhibiting insulin secretion, Diazoxide can reduce metabolic stress on the beta-cells, particularly under conditions of hyperglycemia, which can help preserve islet insulin stores and reduce apoptosis.[3][5]

Troubleshooting Guide
Issue Possible Cause(s) Suggested Solution(s)
Incomplete or no inhibition of insulin secretion 1. Diazoxide concentration is too low.2. Degradation of Diazoxide stock solution.3. Islets are unhealthy or have compromised K-ATP channel function.1. Perform a dose-response curve (e.g., 50 µM, 100 µM, 250 µM, 500 µM) to find the effective concentration.2. Prepare a fresh stock solution of Diazoxide. Diazoxide is typically dissolved in DMSO or a weak alkaline solution.3. Assess islet viability using a live/dead stain. Ensure proper islet isolation and culture techniques are followed.
Islet death or poor viability after Diazoxide treatment 1. Diazoxide concentration is too high (toxic levels).2. Prolonged incubation period.3. Issues with the solvent (e.g., DMSO toxicity).1. Lower the Diazoxide concentration.2. Reduce the incubation time.3. Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically <0.1%). Run a solvent-only control.
Variability in results between experiments 1. Inconsistent islet size and number.2. Differences in incubation time or temperature.3. Inconsistent Diazoxide concentration.1. Hand-pick islets of similar size for each experimental group. Use a consistent number of islets per replicate.2. Standardize all incubation parameters.3. Ensure accurate and consistent preparation of Diazoxide working solutions.
Unexpected stimulation of insulin secretion This is highly unusual for Diazoxide. It may indicate a misunderstanding of the mechanism or a confounding factor.Re-evaluate the experimental design. Ensure that the observed effect is not due to another component in the media or a compensatory mechanism in the islets.

Data Presentation: Working Concentrations of Diazoxide

The following table summarizes various concentrations of Diazoxide used in published studies on isolated islets.

Concentration Islet Type Experimental Context Reference
50 µMRatCultured with high glucose to study anti-apoptotic effects.[3]
260 µmol/lHumanPre-incubation for 72 hours to improve islet survival and in vivo function.[4]
0.5 mM (500 µM)HumanUsed in culture medium to inhibit insulin secretion and preserve insulin stores.[2]
400 µMMouseUsed in perifusion experiments to study its effect on pulsatile insulin release.[6]
250 µMNot SpecifiedUsed to study the effect on glucose-stimulated DNA synthesis.[7]

Experimental Protocols

Protocol 1: Determining the Optimal Inhibitory Concentration of Diazoxide

This protocol outlines a static incubation experiment to determine the effective concentration of Diazoxide for inhibiting glucose-stimulated insulin secretion (GSIS).

Materials:

  • Isolated islets (e.g., from mouse or rat)

  • Culture medium (e.g., RPMI-1640) supplemented with 10% FBS, 1% penicillin-streptomycin

  • Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM)

  • KRB buffer with high glucose (e.g., 16.7 mM)

  • Diazoxide stock solution (e.g., 100 mM in DMSO)

  • Insulin ELISA kit

Procedure:

  • Islet Preparation: After isolation, culture islets overnight to allow for recovery.

  • Hand-picking: Hand-pick islets of similar size into groups of 10-15 islets per replicate.

  • Pre-incubation: Place each replicate into a tube with 1 mL of KRB buffer containing 2.8 mM glucose. Incubate for 60 minutes at 37°C to allow islets to equilibrate to a basal state.

  • Static Incubation:

    • Carefully remove the pre-incubation buffer.

    • Add 1 mL of KRB buffer with 2.8 mM glucose (basal control).

    • Add 1 mL of KRB buffer with 16.7 mM glucose (stimulated control).

    • Add 1 mL of KRB buffer with 16.7 mM glucose plus varying concentrations of Diazoxide (e.g., 50 µM, 100 µM, 250 µM, 500 µM). Include a vehicle control (e.g., 16.7 mM glucose with DMSO at the highest concentration used).

  • Incubation: Incubate all tubes for 60 minutes at 37°C.

  • Sample Collection: At the end of the incubation, gently pellet the islets by centrifugation (if necessary) and collect the supernatant. Store the supernatant at -20°C until the insulin assay.

  • Insulin Assay: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Compare the insulin secretion in the Diazoxide-treated groups to the stimulated control. The optimal inhibitory concentration will be the lowest concentration that achieves maximal inhibition of GSIS without affecting basal secretion.

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay with Diazoxide Washout

This protocol is used to assess islet function after a period of "rest" induced by Diazoxide.

Procedure:

  • Islet Culture with Diazoxide: Culture isolated islets for a defined period (e.g., 24-72 hours) in standard culture medium containing a pre-determined optimal concentration of Diazoxide (e.g., 250 µM).

  • Washout and Recovery:

    • After the culture period, wash the islets three times with fresh, Diazoxide-free culture medium to remove the compound.

    • Allow the islets to recover in Diazoxide-free medium for at least 60 minutes.

  • GSIS Assay: Perform a static GSIS assay as described in Protocol 1 (steps 3-8), using both low (2.8 mM) and high (16.7 mM) glucose conditions to assess the recovery of insulin secretion.

Mandatory Visualizations

Signaling Pathway of Diazoxide in Pancreatic Beta-Cells

Diazoxide_Signaling_Pathway Glucose High Glucose Metabolism Glycolysis & Citric Acid Cycle Glucose->Metabolism ATP_ADP Increased ATP/ADP Ratio Metabolism->ATP_ADP K_ATP K-ATP Channel (SUR1/Kir6.2) ATP_ADP->K_ATP Closes Depolarization Membrane Depolarization K_ATP->Depolarization Inhibits K+ efflux Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Exocytosis Insulin Exocytosis Ca_Influx->Insulin_Exocytosis Triggers Diazoxide Diazoxide Diazoxide->K_ATP Opens

Caption: Diazoxide signaling pathway in pancreatic beta-cells.

Experimental Workflow for Determining Optimal Diazoxide Concentration

Diazoxide_Workflow start Isolate & Culture Islets (Overnight Recovery) pre_incubation Pre-incubation (Low Glucose KRB, 60 min) start->pre_incubation grouping Divide into Treatment Groups pre_incubation->grouping basal Low Glucose (2.8 mM) grouping->basal Group 1 stimulated High Glucose (16.7 mM) grouping->stimulated Group 2 treatment High Glucose + Diazoxide (Dose-Response) grouping->treatment Group 3+ incubation Static Incubation (60 min at 37°C) basal->incubation stimulated->incubation treatment->incubation collection Collect Supernatant incubation->collection assay Measure Insulin (ELISA) collection->assay analysis Analyze Data & Determine Optimal Concentration assay->analysis

Caption: Experimental workflow for Diazoxide dose-response.

Information on this compound

Mechanism of Action: this compound is the active metabolite of the insecticide diazinon.[8][9] Its primary and well-characterized mechanism of action is the irreversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132).[8] This leads to an accumulation of acetylcholine at nerve synapses, causing continuous nerve stimulation.

Reported Effects on the Pancreas:

  • Studies on the parent compound, diazinon, have shown that chronic exposure can lead to pancreatic tissue damage, induce oxidative stress, and alter serum glucose and insulin levels in rats.

  • Diazinon has been associated with impaired glucose uptake and insulin secretion, potentially through the stimulation of muscarinic receptors.[10] As an acetylcholine agonist, it may potentiate glucose-induced insulin secretion, which with long-term exposure, could lead to beta-cell exhaustion.[10]

Relevance to Isolated Islet Experiments: Due to its mechanism as an acetylcholinesterase inhibitor, this compound is not typically used in isolated islet research for the purpose of modulating insulin secretion in the same way as K-ATP channel modulators like Diazoxide. Its effects are less direct and can be confounded by its broader toxicological profile. Therefore, establishing an "optimal working concentration" for the precise study of beta-cell secretion is not a common experimental goal for this compound. Researchers interested in the toxicological effects of organophosphates on islet function might use this compound, but the experimental design would differ significantly from that described for Diazoxide.

References

how to prevent precipitation of Diazoxon in aqueous buffer solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diazoxon Formulation

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information to prevent the precipitation of this compound in aqueous buffer solutions, ensuring the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous buffer solution?

A1: this compound, the active metabolite of Diazinon, has limited solubility in water.[1] Precipitation commonly occurs due to several factors:

  • Low Aqueous Solubility: this compound is an organophosphate compound that is more soluble in organic solvents than in water.[1] Its parent compound, Diazinon, has a water solubility of approximately 40-60 mg/L at room temperature.[2][3]

  • pH of the Buffer: this compound is most stable in neutral to slightly alkaline conditions (pH 7-8).[4] It hydrolyzes rapidly in acidic conditions (pH < 3.1) and more slowly in alkaline conditions (pH > 10.4), which can lead to degradation and precipitation of byproducts.

  • Concentration Exceeds Solubility Limit: If the concentration of this compound in your working solution exceeds its solubility limit in the specific buffer system and temperature, it will precipitate.

  • Low Temperature: Storing aqueous solutions at low temperatures (e.g., 2-8°C) can significantly decrease the solubility of this compound, leading to precipitation.

Q2: How can I increase the solubility of this compound in my experiments?

A2: To prevent precipitation, it is crucial to first prepare a concentrated stock solution in an appropriate organic solvent before making final dilutions in your aqueous buffer.

  • Use a Co-solvent: Dimethyl sulfoxide (B87167) (DMSO) is a highly effective solvent for preparing high-concentration stock solutions of this compound and similar organophosphates.[5][6] Other organic solvents like acetonitrile, ethanol, or acetone (B3395972) can also be used.[1][2]

  • Control the pH: Maintain the pH of your final aqueous buffer solution between 7 and 8 to ensure maximum stability and minimize hydrolysis-related precipitation.[4]

  • Manage Final Co-solvent Concentration: When diluting the stock solution into your aqueous buffer, ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically ≤0.1%) to avoid solvent effects on the biological system.[6]

Q3: What is the recommended procedure for preparing a this compound working solution?

A3: A two-step dilution process is recommended. First, prepare a high-concentration stock solution in an organic solvent. Second, dilute this stock solution to the final working concentration in your aqueous buffer immediately before use.

Q4: How should I store this compound solutions?

A4: Storage conditions depend on the solvent and form:

  • Solid (Powder) Form: Store at -20°C for long-term stability (up to 3 years).[5]

  • Organic Stock Solutions (e.g., in DMSO): Store in amber glass vials, protected from light, at -80°C for up to one year.[5][7]

  • Aqueous Working Solutions: It is strongly recommended to prepare these fresh for each experiment.[7] Due to hydrolysis and potential for precipitation, long-term storage of aqueous this compound solutions is not advised.

Troubleshooting Guide

If you observe precipitation, follow this troubleshooting workflow to identify and resolve the issue.

G start Precipitation Observed check_conc Is this compound concentration too high for your buffer? start->check_conc check_ph Is the buffer pH outside the 7-8 range? check_conc->check_ph No sol_conc ACTION: Lower the final concentration. check_conc->sol_conc Yes check_solvent Was a co-solvent like DMSO used for the stock? check_ph->check_solvent No sol_ph ACTION: Adjust buffer pH to 7-8. check_ph->sol_ph Yes check_temp Was the aqueous solution stored at a low temperature? check_solvent->check_temp Yes sol_solvent ACTION: Prepare a new stock in 100% DMSO before diluting in buffer. check_solvent->sol_solvent No sol_temp ACTION: Prepare fresh solution before use. Avoid cold storage. check_temp->sol_temp Yes resolved Issue Resolved check_temp->resolved No, consult literature sol_conc->resolved sol_ph->resolved sol_solvent->resolved sol_temp->resolved

Caption: Troubleshooting flowchart for this compound precipitation.

Experimental Protocols & Data

Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution, which is the critical first step to avoid precipitation in aqueous media.

Materials:

  • This compound (solid powder, MW: 288.28 g/mol )[1]

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Calibrated analytical balance

  • Class A volumetric flask

  • Amber glass vial with PTFE-lined cap

  • Pipettes and sterile tips

Procedure:

  • Equilibration: Allow the container of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.[7]

  • Weighing: Accurately weigh a precise amount of this compound. For 1 mL of a 100 mM solution, weigh 28.83 mg.

  • Dissolution: Carefully transfer the weighed this compound into the volumetric flask. Add approximately 70% of the final volume of DMSO.

  • Homogenization: Cap the flask and mix thoroughly by vortexing or inverting until the solid is completely dissolved.

  • Final Volume: Add DMSO to bring the solution to the final desired volume.

  • Storage: Transfer the stock solution to a labeled amber glass vial.[7] Store at -80°C.[5]

Protocol: Preparation of a 100 µM this compound Working Solution

Procedure:

  • Retrieve the 100 mM this compound stock solution from -80°C storage and thaw.

  • Using the C1V1 = C2V2 formula, calculate the volume of stock solution needed. To prepare 1 mL (1000 µL) of a 100 µM working solution:

    • (100,000 µM)(V1) = (100 µM)(1000 µL)

    • V1 = 1 µL

  • Pipette 999 µL of your desired aqueous buffer (pH 7-8) into a microcentrifuge tube.

  • Add 1 µL of the 100 mM this compound stock solution to the buffer.

  • Vortex immediately and thoroughly to ensure homogeneity and prevent localized high concentrations that could precipitate.

  • Use Immediately: This working solution should be used promptly for your experiment.

Note: The final DMSO concentration in this example is 0.1%, which is generally well-tolerated in cell-based assays and other biological experiments.[6]

Solubility & Stability Data

The following table summarizes key properties of this compound and its parent compound, Diazinon, relevant to solubility and stability.

PropertyValue / ConditionCompoundReference
Water Solubility ~40-60 mg/L (at 20°C)Diazinon[2][3]
Solubility Soluble in organic solvents (e.g., DMSO, Acetonitrile)This compound[1][5]
Optimal pH Stability pH 7.0 - 8.0This compound[4]
Hydrolysis Rapid at pH < 3.1; Slow at pH > 10.4Diazinon
Storage (Solid) -20°C for up to 3 yearsThis compound[5]
Storage (in Solvent) -80°C for up to 1 yearThis compound[5]

Mechanism of Action Context

This compound is a potent inhibitor of the enzyme Acetylcholinesterase (AChE). Understanding this mechanism is crucial for interpreting experimental results. The diagram below illustrates this pathway.

G cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Choline_Acetate Choline + Acetate (Inactive) AChE->Choline_Acetate Response Nerve Signal Propagation Receptor->Response Result Result: ACh Accumulates, Receptor is Overstimulated Receptor->Result This compound This compound This compound->Inhibition

References

Technical Support Center: Troubleshooting Guide for Diazoxon Electrophysiology Recordings

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common artifacts during electrophysiology recordings involving the acetylcholinesterase inhibitor, Diazoxon.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does it affect neuronal activity?

A1: this compound is the active metabolite of the organophosphate Diazinon. Its primary mechanism of action is the irreversible inhibition of acetylcholinesterase (AChE).[1] AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By inhibiting AChE, this compound leads to an accumulation of ACh, resulting in hyperstimulation of both muscarinic and nicotinic acetylcholine receptors. This causes neuronal hyperexcitability, which can manifest as increased firing rates, prolonged synaptic events, and in some cases, a switch between tonic and burst firing patterns.[2]

Q2: I've applied this compound and now I see a significant increase in baseline noise across all my channels. What could be the cause?

A2: A sudden increase in broadband noise across all channels is often indicative of a grounding issue, which may become more apparent with the high-frequency neuronal firing induced by this compound.[3] Ensure that all components of your recording setup (amplifier, perfusion system, microscope, Faraday cage) are connected to a single, common ground point. Another possibility is that the increased neuronal activity is causing more movement-related artifacts if the preparation is not perfectly stable.

Q3: My recording shows periods of intense firing followed by a complete loss of signal, or a flat line at a depolarized potential. Is this an artifact?

A3: This phenomenon is likely a physiological effect of this compound-induced hyperexcitability, known as depolarization block. Due to the excessive accumulation of acetylcholine, the neuron's membrane potential may become so depolarized that voltage-gated sodium channels inactivate, preventing further action potential generation. While this is a physiological response to the drug, it can be considered an "artifact" in the sense that it prevents the recording of meaningful synaptic activity. To mitigate this, consider using a lower concentration of this compound or reducing the recording temperature slightly to slow down enzymatic and channel kinetics.

Q4: Since applying this compound, I'm observing a slow, upward drift in the baseline of my whole-cell recording. What should I do?

A4: A drifting baseline can have several causes. First, ensure your recording preparation has had adequate time to equilibrate after this compound application. Second, check for mechanical instability in your setup, such as vibrations or drift in the micromanipulator. In the context of this compound, this could also be a sign of a deteriorating cell health due to excitotoxicity. Monitor the access resistance; a significant increase could indicate a poor seal or cell swelling. If the drift persists and access resistance is high, it is best to obtain a new recording.

Q5: Are there any specific considerations for the recording solutions when using this compound?

A5: Yes. Given that this compound induces hyperexcitability, the composition of your artificial cerebrospinal fluid (aCSF) is critical. To maintain slice viability during preparation and recording, it's often recommended to use a cutting solution where sodium is replaced with NMDG, sucrose, or choline (B1196258) to reduce excitotoxic damage.[4] Additionally, ensure that your aCSF is continuously and vigorously oxygenated (95% O2 / 5% CO2) to support the high metabolic demand of hyperexcitable tissue.

Troubleshooting Common Artifacts

Artifact Potential Cause(s) Troubleshooting Steps
High-Frequency Noise / "Fuzzy" Baseline This compound-Induced Hyperexcitability: Increased neuronal firing can elevate the noise floor. Ground Loop: Multiple ground points creating a loop.[3] Environmental Noise: Interference from nearby equipment.Verify Grounding: Ensure a single, common ground for all equipment. Shielding: Use a Faraday cage to block external electrical noise. Filtering: Apply a low-pass filter at an appropriate cutoff frequency, being careful not to filter out genuine high-frequency physiological signals.
Sudden, Large Spikes or "Pops" Electrode Movement: Unstable electrode position. Air Bubbles: Bubble passing through the perfusion system or near the electrode. Poor Seal Integrity (Patch Clamp): Seal resistance dropping.Check Mechanical Stability: Ensure the electrode holder and micromanipulator are secure. Degas Solutions: Ensure recording solutions are properly degassed. Monitor Seal Resistance: In patch-clamp, continuously monitor the seal. If it degrades, the recording may be compromised.
60/50 Hz Hum Power Line Interference: Electromagnetic interference from AC power lines.Isolate Power Sources: Plug all recording equipment into a single power outlet strip with a common ground. Turn Off Unnecessary Equipment: Switch off centrifuges, vortexers, and fluorescent lights in the vicinity. Use a Hum Eliminator or Notch Filter: These can specifically remove the 60/50 Hz frequency.
Drifting Baseline Unstable Junction Potential: Changes in ionic concentration at the electrode tip. Cell Health Decline: Particularly relevant with excitotoxic compounds like this compound. Temperature Fluctuation: Inconsistent temperature of the perfusion solution.Equilibration: Allow electrodes to stabilize in the bath solution before recording. Monitor Cell Parameters: In whole-cell mode, track access resistance and resting membrane potential for signs of cell deterioration.[4] Stable Perfusion: Use a heated perfusion system with stable flow rates.
Signal Clipping / Saturation Excessive Neuronal Firing: this compound-induced high-amplitude, high-frequency firing exceeding the amplifier's range. Incorrect Amplifier Gain: Gain set too high for the recorded signal amplitude.Reduce Gain: Lower the amplifier gain to accommodate the larger signals. Adjust this compound Concentration: A lower concentration may produce a more manageable level of neuronal activity. Check Data Acquisition Range: Ensure the digitization range of your data acquisition board is appropriate for the amplified signal.

Signaling Pathways and Experimental Workflows

Diazoxon_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) Receptor Postsynaptic ACh Receptors (nAChR, mAChR) ACh->Receptor Binds to AChE Acetylcholinesterase (AChE) AChE->ACh Breaks down Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces This compound This compound This compound->AChE Inhibits Depolarization Membrane Depolarization Receptor->Depolarization Activates Hyperexcitability Neuronal Hyperexcitability Depolarization->Hyperexcitability Leads to

Caption: Mechanism of this compound-induced neuronal hyperexcitability.

Troubleshooting_Workflow Start Artifact Observed in This compound Recording Check_Noise_Type Identify Artifact Type Start->Check_Noise_Type Broadband_Noise Broadband Noise? Check_Noise_Type->Broadband_Noise High Frequency Hum_Noise 60/50 Hz Hum? Check_Noise_Type->Hum_Noise Specific Frequency Signal_Loss Signal Loss / Clipping? Check_Noise_Type->Signal_Loss Amplitude Issue Broadband_Noise->Hum_Noise No Check_Grounding Check Single-Point Grounding Broadband_Noise->Check_Grounding Yes Hum_Noise->Signal_Loss No Isolate_Equipment Isolate Power Sources & Turn off Non-essentials Hum_Noise->Isolate_Equipment Yes Signal_Loss->Start No / Other Check_Concentration Lower this compound Concentration Signal_Loss->Check_Concentration Yes Check_Shielding Verify Faraday Cage Check_Grounding->Check_Shielding Resolved1 Problem Resolved Check_Shielding->Resolved1 Use_Notch_Filter Apply Notch Filter Isolate_Equipment->Use_Notch_Filter Resolved2 Problem Resolved Use_Notch_Filter->Resolved2 Adjust_Gain Adjust Amplifier Gain Check_Concentration->Adjust_Gain Resolved3 Problem Resolved Adjust_Gain->Resolved3

Caption: Troubleshooting workflow for common this compound recording artifacts.

References

strategies to enhance the specificity of Diazoxon for SUR1 vs SUR2 subunits

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed information, troubleshooting advice, and experimental protocols focused on strategies to enhance the specificity of Diazoxide (B193173) and its analogs for the SUR1 (pancreatic) versus SUR2 (cardiac/smooth muscle) subunits of the ATP-sensitive potassium (K-ATP) channel.

Frequently Asked Questions (FAQs)

Q1: What are the SUR1 and SUR2 subunits of the K-ATP channel?

A: The ATP-sensitive potassium (K-ATP) channel is an octameric protein complex composed of four pore-forming Kir6.x subunits and four regulatory sulfonylurea receptor (SUR) subunits.[1] The SUR subunit, a member of the ATP-binding cassette (ABC) transporter family, dictates the channel's pharmacology and sensitivity to nucleotides.[1][2] There are two main isoforms of SUR:

  • SUR1: Predominantly expressed in pancreatic β-cells and neurons, typically complexed with Kir6.2. It is the primary target for drugs regulating insulin (B600854) secretion.[3][4][5]

  • SUR2: Has two splice variants. SUR2A is abundant in cardiac and skeletal muscle (with Kir6.2), while SUR2B is found in smooth muscle (with Kir6.1).[4][5]

Q2: What is the mechanism of action for Diazoxide?

A: Diazoxide is a potassium channel opener (KCO) that activates the K-ATP channel by binding to the SUR subunit.[2][6] This activation requires the presence of intracellular magnesium (Mg²⁺) and hydrolyzable nucleotides like ATP.[2][7] By opening these channels, Diazoxide causes potassium ions to flow out of the cell, leading to hyperpolarization of the cell membrane. In pancreatic β-cells, this prevents the influx of calcium and inhibits insulin secretion.[1]

Q3: Why is enhancing Diazoxide's specificity for SUR1 clinically important?

A: The therapeutic goal of Diazoxide is often to suppress insulin secretion in conditions of hyperinsulinism by targeting SUR1 in the pancreas.[8] However, Diazoxide also has effects on SUR2-containing channels. Activation of SUR2A in the heart and SUR2B in vascular smooth muscle can lead to undesirable cardiovascular side effects, such as hypotension. Therefore, developing analogs with high selectivity for SUR1 over SUR2 is a key objective to improve the safety and efficacy of this class of drugs.

Q4: What are the key structural and functional differences between SUR1 and SUR2 that can be exploited for selective drug design?

A: While SUR1 and SUR2 are highly homologous, crucial differences in their structure allow for the design of specific modulators:

  • Binding Pocket Conformation: The binding site for KCOs is a pocket formed by several transmembrane helices (TMs) and nucleotide-binding domains (NBDs). Subtle differences in the amino acid residues and the overall conformation of this pocket between SUR1 and SUR2 contribute to subtype selectivity.[9][10]

  • Nucleotide-Binding Domains (NBDs): The two NBDs (NBD1 and NBD2) bind ATP and ADP with different affinities across SUR subtypes. NBF1 of SUR1 has a significantly higher affinity for ATP and ADP than the NBF1 of SUR2A and SUR2B.[11] These differences in nucleotide handling are critical for the action of Diazoxide.

  • Response to MgADP: Diazoxide's activity is highly dependent on intracellular nucleotides. While Diazoxide robustly activates SUR1, it has little effect on SUR2A channels in the absence of MgADP. However, in the presence of elevated MgADP (e.g., 100 µM), SUR2A channels become highly sensitive to Diazoxide, a phenomenon termed "pharmacological plasticity".[12][13] This is a critical consideration for assay conditions.

Q5: Are there known analogs of Diazoxide with improved SUR1 specificity?

A: Yes, medicinal chemistry efforts have produced several Diazoxide analogs with significantly improved potency and selectivity for SUR1. These compounds are valuable research tools and potential therapeutic candidates. Examples include:

  • NN414 and NNC 55-0118: These thieno-thiadiazine derivatives are potent and highly selective activators of the SUR1/Kir6.2 channel, with EC₅₀ values in the sub-micromolar range, compared to 31 µM for Diazoxide. They show no activity on SUR2A or SUR2B channels.[6]

  • NNC 55-9216: This benzothiadiazine analog is also a selective opener of SUR1/Kir6.2 channels with an EC₅₀ of 16 µM.[9][14] Its selectivity is attributed to interactions with specific regions of SUR1, including transmembrane domains 8-11.[9]

  • VU0071063: This novel xanthine (B1682287) derivative is a potent and selective SUR1 activator, demonstrating greater efficacy than Diazoxide at equivalent concentrations.[15]

Troubleshooting Guides

Problem 1: My novel Diazoxide analog shows low or no potency on SUR1/Kir6.2 channels in my electrophysiology assay.

Possible Cause Troubleshooting Step
Incorrect Intracellular Nucleotides Diazoxide activation is critically dependent on MgATP.[7][14] Ensure your intracellular (pipette) solution for patch-clamp experiments contains an appropriate concentration of MgATP (e.g., 100 µM to 1 mM). The absence of Mg²⁺ abolishes the stimulatory effect.[2][7]
Channel Rundown K-ATP channels in excised patches can "run down" over time, partly due to the loss of membrane phospholipids (B1166683) like PIP₂. Include PIP₂ in your pipette solution to maintain channel activity.
Suboptimal Compound Concentration You may be testing a concentration that is too low. Perform a full dose-response curve to determine the EC₅₀. Novel analogs can have widely varying potencies.
Poor Compound Solubility Ensure your compound is fully dissolved in the vehicle (e.g., DMSO) and that the final vehicle concentration in your assay buffer is low (typically <0.1%) and consistent across all conditions.

Problem 2: My compound is potent on SUR1, but I suspect off-target effects on SUR2 are causing issues in my cellular or tissue models.

Possible Cause Troubleshooting Step
Low SUR1/SUR2 Selectivity The compound may be activating SUR2A (cardiac) or SUR2B (smooth muscle) channels. Directly test the compound's activity on cell lines heterologously expressing SUR2A/Kir6.2 and SUR2B/Kir6.1 channels.[6]
Presence of Intracellular ADP Remember that high levels of intracellular ADP can unmask SUR2A sensitivity to Diazoxide-like compounds.[12][13] Consider the metabolic state of your cells/tissue, as ischemic conditions can elevate ADP and increase off-target cardiac effects.
Non-K-ATP Channel Effects At high concentrations, some compounds may have off-target effects unrelated to K-ATP channels. For example, Diazoxide can inhibit succinate (B1194679) dehydrogenase (SDH) independently of SUR1.[16] Screen your compound against a panel of other ion channels and relevant enzymes to identify potential liabilities.[17]

Data Presentation

Table 1: Comparative Activity of Diazoxide and Selective Analogs on K-ATP Channel Subtypes

This table summarizes the half-maximal effective concentrations (EC₅₀) for Diazoxide and its more selective analogs on different K-ATP channel complexes expressed in HEK293 cells or Xenopus oocytes. Lower EC₅₀ values indicate higher potency.

CompoundTarget ChannelEC₅₀ (µM)Selectivity ProfileReference
Diazoxide Kir6.2/SUR131Low[6]
Kir6.2/SUR2A>100 (activates in presence of ADP)[12][13]
Kir6.2/SUR2BWeakly active[18]
NNC 55-0118 Kir6.2/SUR10.33Highly SUR1-selective[6]
Kir6.2/SUR2ANo activity[6]
Kir6.2/SUR2BNo activity[6]
NN414 Kir6.2/SUR10.45Highly SUR1-selective[6]
Kir6.2/SUR2ANo activity[6]
Kir6.2/SUR2BNo activity[6]
NNC 55-9216 Kir6.2/SUR116SUR1-selective[9][14]
Kir6.2/SUR2ANo activity[14]
Kir6.2/SUR2BNo activity[14]
VU0071063 Kir6.2/SUR1~7Highly SUR1-selective[15]
Kir6.2/SUR2ANo activity[15]

Experimental Protocols

Protocol 1: Electrophysiological Assessment of K-ATP Channel Selectivity

This protocol outlines the use of patch-clamp electrophysiology in the inside-out configuration to measure the effect of a compound on specific K-ATP channel subtypes heterologously expressed in a cell line (e.g., HEK293).

1. Cell Culture and Transfection:

  • Culture HEK293 cells in appropriate media.

  • Co-transfect cells with plasmids encoding the desired Kir6.x and SURx subunits (e.g., Kir6.2 + SUR1 for pancreatic type; Kir6.2 + SUR2A for cardiac type). A marker plasmid (e.g., GFP) should be included to identify transfected cells.

2. Solutions:

  • External (Bath) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with KOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.

  • Test Solutions: Prepare internal solutions containing a fixed concentration of MgATP (e.g., 100 µM) to partially inhibit the channels. Prepare separate solutions containing MgATP plus various concentrations of the test compound.

3. Electrophysiology:

  • Pull glass micropipettes to a resistance of 2-5 MΩ.

  • Obtain a giga-ohm seal on a transfected cell and excise the patch to achieve the inside-out configuration.

  • Hold the membrane potential at a constant value (e.g., -50 mV).

  • Perfuse the intracellular face of the patch with the MgATP solution to establish a baseline inhibited current.

  • Sequentially perfuse the patch with test solutions containing increasing concentrations of the compound.

  • Record the current at each concentration until a steady state is reached.

4. Data Analysis:

  • Measure the steady-state current amplitude at each compound concentration.

  • Normalize the data to the maximal current observed.

  • Fit the concentration-response data to the Hill equation to determine the EC₅₀ and Hill coefficient (h).

  • Repeat the procedure for each K-ATP channel subtype (SUR1, SUR2A, SUR2B) to determine the selectivity profile.

Protocol 2: High-Throughput Screening using Thallium Flux Assay

This protocol describes a fluorescence-based assay suitable for higher-throughput screening of compounds. It uses thallium (Tl⁺) as a surrogate for K⁺.[19][20]

1. Cell Line Preparation:

  • Use stable cell lines expressing the K-ATP channel subtype of interest (e.g., HEK293-Kir6.2/SUR1).

  • Plate cells in 96-well or 384-well black-walled, clear-bottom plates and allow them to adhere overnight.[20]

2. Dye Loading:

  • Aspirate the culture medium and load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) in an appropriate assay buffer.

  • Incubate according to the dye manufacturer's instructions.

3. Compound Application:

  • Prepare a plate with serial dilutions of your test compounds.

  • Add the compounds to the cell plate and pre-incubate for a defined period (e.g., 5-10 minutes). Include positive controls (e.g., 10 µM VU0071063 for SUR1, 10 µM Pinacidil for SUR2) and a negative control (vehicle).[20]

4. Thallium Flux Measurement:

  • Use a fluorescence plate reader equipped with injectors.

  • Add a stimulus buffer containing Tl₂SO₄ to initiate thallium influx through open K-ATP channels.

  • Immediately begin recording the fluorescence signal over time (e.g., for 2 minutes).[20]

5. Data Analysis:

  • Calculate the rate of fluorescence increase for each well.

  • Normalize the data to the positive and negative controls.

  • Plot the normalized response against compound concentration to generate dose-response curves and calculate EC₅₀ values.

Mandatory Visualizations

K-ATP Channel Structure and Signaling

KATP_Channel cluster_channel K-ATP Channel Complex cluster_regulation Regulation & Drug Action cluster_response Cellular Response (β-cell) Kir6_2 Kir6.2 (Pore) SUR1 SUR1 (Regulatory) Channel_Close Channel Closure SUR1->Channel_Close Counteracts Glucose High Glucose Metabolism Increased Metabolism Glucose->Metabolism ATP_ADP High ATP/ADP Ratio Metabolism->ATP_ADP ATP_ADP->Channel_Close Inhibits Diazoxide Diazoxide Diazoxide->SUR1 Activates (Opens) Depolarization Membrane Depolarization Channel_Close->Depolarization Ca_Influx Ca²⁺ Influx Depolarization->Ca_Influx Insulin_Release Insulin Secretion Ca_Influx->Insulin_Release

Caption: Pancreatic β-cell signaling pathway for insulin secretion.

Experimental Workflow for Selectivity Profiling

Selectivity_Workflow start_node Start: Novel Compound primary_screen Primary Screen (e.g., Thallium Flux Assay) on SUR1/Kir6.2 start_node->primary_screen hit_decision Active Hit? primary_screen->hit_decision dose_response Dose-Response Curve (Electrophysiology) on SUR1/Kir6.2 hit_decision->dose_response Yes inactive_node Inactive: Discard hit_decision->inactive_node No ec50_sur1 Determine EC₅₀ for SUR1 dose_response->ec50_sur1 counter_screen Counter-Screen (E-phys or Flux Assay) on SUR2A & SUR2B ec50_sur1->counter_screen ec50_sur2 Determine EC₅₀ for SUR2A/B counter_screen->ec50_sur2 analysis Calculate Selectivity Ratio (EC₅₀ SUR2 / EC₅₀ SUR1) ec50_sur2->analysis end_node End: Compound Profiled analysis->end_node

Caption: Workflow for assessing the SUR1 vs. SUR2 selectivity of a compound.

Logical Relationship of K-ATP Subunits and Drugs

Subunit_Logic cluster_subunits K-ATP Subunits cluster_tissues Primary Tissue cluster_drugs Selective Compounds SUR1 SUR1 Pancreas Pancreas, Neurons SUR1->Pancreas SUR2A SUR2A Heart Heart, Sk. Muscle SUR2A->Heart SUR2B SUR2B SmoothMuscle Smooth Muscle SUR2B->SmoothMuscle Diazoxide Diazoxide (SUR1-preferring) Diazoxide->SUR1 Strongly Activates Diazoxide->SUR2A Activates with ADP Diazoxide->SUR2B Weakly Activates NN414 NN414 (SUR1-selective) NN414->SUR1 Activates Pinacidil Pinacidil (SUR2-preferring) Pinacidil->SUR2A Activates Pinacidil->SUR2B Activates

References

Technical Support Center: Assessing and Mitigating Diazoxon Cytotoxicity in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the potential cytotoxic effects of Diazoxon in long-term experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cytotoxicity a concern in long-term experiments?

A1: this compound is the active metabolite of the organophosphate insecticide Diazinon. It is a more potent inhibitor of acetylcholinesterase (AChE) than Diazinon itself.[1] In long-term cell culture experiments, continuous exposure to even low levels of this compound can lead to cumulative cytotoxic effects, including cell death, altered cell signaling, and compromised experimental outcomes. Its primary mechanisms of toxicity involve the inhibition of AChE, induction of oxidative stress, and triggering of apoptotic pathways.[2][3]

Q2: How does this compound induce cytotoxicity at the cellular level?

A2: this compound's cytotoxicity is multifactorial. It primarily acts by irreversibly inhibiting acetylcholinesterase, leading to an accumulation of acetylcholine (B1216132) and subsequent overstimulation of cholinergic receptors.[1] Beyond this, this compound is known to increase the production of reactive oxygen species (ROS), leading to oxidative stress. This oxidative stress can damage cellular components like DNA and lipids and disrupt the mitochondrial membrane potential, ultimately triggering apoptosis (programmed cell death).[2][4]

Q3: What are the typical signs of this compound-induced cytotoxicity in cell cultures?

A3: Signs of cytotoxicity can range from subtle to overt and may include:

  • Morphological changes: Cells may appear rounded, shrunken, or detached from the culture surface. You may also observe blebbing of the cell membrane.

  • Reduced cell viability: A decrease in the number of live cells, which can be quantified using assays like MTT or Trypan Blue exclusion.

  • Inhibition of cell proliferation: A slower rate of cell division compared to control cultures.

  • Increased apoptosis: An elevated number of cells undergoing programmed cell death, detectable by assays such as Annexin V staining or caspase activity assays.

Q4: Are there ways to mitigate this compound's cytotoxicity in my experiments?

A4: Yes, several strategies can be employed to minimize this compound-induced cytotoxicity:

  • Antioxidant Co-treatment: Supplementing the culture medium with antioxidants like N-acetyl-l-cysteine (NAC) or Tetrahydrocurcumin (THC) has been shown to alleviate oxidative stress and reduce cell death.[5] Gallic acid has also demonstrated protective effects against Diazinon-induced oxidative stress.[6]

  • Dose Optimization: Conduct thorough dose-response studies to determine the lowest effective concentration of this compound that achieves the desired experimental effect with minimal cytotoxicity.

  • Intermittent Exposure: If the experimental design allows, consider intermittent exposure protocols (e.g., treating cells for a specific period, followed by a recovery phase in a this compound-free medium) to reduce cumulative toxicity.

  • Use of Scavengers: Employing specific scavengers for reactive oxygen species can help to counteract the oxidative damage induced by this compound.

Troubleshooting Guide

This guide addresses common issues encountered during long-term experiments with this compound.

Problem Possible Causes Troubleshooting Steps
High variability in cytotoxicity results between experiments. Inconsistent this compound stock solution stability. Pipetting errors. Variations in cell density at the time of treatment. Fluctuation in incubator conditions (CO2, temperature, humidity).1. Prepare fresh this compound stock solutions frequently and store them appropriately, protected from light. 2. Use calibrated pipettes and ensure thorough mixing of solutions. 3. Standardize cell seeding density and ensure a uniform monolayer before treatment. 4. Regularly calibrate and monitor incubator parameters.
Cells appear to develop resistance to this compound over time. Upregulation of efflux pumps (e.g., P-glycoprotein) that actively remove this compound from the cells.[4] Selection of a subpopulation of cells that are inherently less sensitive.1. Investigate the expression of ABC transporters like P-glycoprotein. 2. Consider using inhibitors of these pumps, if appropriate for the experimental question, to see if sensitivity is restored. 3. Re-evaluate the initial cell population for heterogeneity.
Unexpected cell death in control (untreated) groups. Solvent (e.g., DMSO) cytotoxicity. Contamination of cell culture. Poor cell health prior to the experiment.1. Perform a solvent toxicity control to determine the maximum non-toxic concentration of the solvent. 2. Regularly check for microbial contamination (bacteria, fungi, mycoplasma). 3. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Mitigating agents (e.g., antioxidants) are not effective. Inappropriate concentration of the mitigating agent. Incorrect timing of co-treatment. The primary mechanism of toxicity in the specific cell line is not oxidative stress.1. Optimize the concentration of the mitigating agent through a dose-response experiment. 2. Administer the mitigating agent before or concurrently with this compound exposure. 3. Investigate other potential toxicity pathways, such as direct inhibition of critical enzymes other than AChE.

Data Presentation

Table 1: Summary of this compound Cytotoxicity Data (IC50 Values)

Cell Line/SystemEndpointExposure TimeIC50 Value (µM)Reference
Rat AcetylcholinesteraseEnzyme InhibitionNot Applicable0.0515[6]
Human AcetylcholinesteraseEnzyme InhibitionNot Applicable0.0440[6]
HepG2 (Human Hepatoma)Cell Proliferation24 hours> 25[5]
HepG2 (Human Hepatoma)Cell Proliferation48 hours> 25[5]
HepG2 (Human Hepatoma)Cell Viability (MTT)24 hours> 50[5]
HepG2 (Human Hepatoma)Cell Viability (MTT)48 hours> 25[5]
NB2a (Neuroblastoma)Neurite Outgrowth InhibitionNot SpecifiedNot Specified[2]
Primary Hippocampal NeuronsAcetylcholinesterase Inhibition24 hours~1.0 (55% inhibition)[7]
Primary Hippocampal NeuronsAcetylcholinesterase Inhibition24 hours~10.0 (85% inhibition)[7]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include untreated control wells and solvent control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to determine the IC50 value (the concentration of this compound that causes a 50% reduction in cell viability).

Visualizations

Diazoxon_Experimental_Workflow Experimental Workflow for Assessing this compound Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assessment Cytotoxicity Assessment cluster_analysis Data Analysis A Cell Culture Seeding C Dose-Response Treatment A->C B This compound Stock Preparation B->C D Incubation (24, 48, 72h) C->D E MTT Assay D->E F Annexin V Staining D->F G ROS Measurement D->G H Absorbance/Fluorescence Reading E->H F->H G->H I IC50 Calculation H->I J Statistical Analysis I->J

Workflow for assessing this compound cytotoxicity.

Diazoxon_Signaling_Pathway This compound-Induced Cytotoxicity Signaling Pathway cluster_trigger Initial Insult cluster_cellular Cellular Effects cluster_mitochondria Mitochondrial Dysfunction cluster_apoptosis Apoptosis Cascade This compound This compound Exposure AChE Acetylcholinesterase Inhibition This compound->AChE ROS Increased ROS Production This compound->ROS ERK ERK 1/2 Inhibition This compound->ERK MMP Loss of Mitochondrial Membrane Potential ROS->MMP Oxidative Stress ERK->MMP Potential Link CytoC Cytochrome c Release MMP->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis & Cell Death Caspases->Apoptosis

References

Technical Support Center: The Impact of Experimental Temperature and pH on Diazoxon Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of experimental temperature and pH on the efficacy of Diazoxon.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing potency over time. What could be the cause?

A1: this compound is susceptible to hydrolysis, a chemical breakdown process in the presence of water. The rate of this degradation is significantly influenced by both pH and temperature. Storing stock solutions in inappropriate buffer conditions or at suboptimal temperatures can lead to a rapid decrease in the effective concentration of this compound, thereby reducing its inhibitory effect on acetylcholinesterase (AChE). It is crucial to prepare fresh solutions and carefully control the pH and temperature of your experimental environment.

Q2: I am observing inconsistent results in my acetylcholinesterase (AChE) inhibition assays with this compound. Could temperature or pH be a factor?

A2: Absolutely. Inconsistencies in AChE inhibition assays are often attributable to fluctuations in experimental conditions. The enzymatic activity of AChE itself is highly dependent on both pH and temperature, with an optimal pH range typically between 7.0 and 8.0.[1][2] Deviations from this range can alter the enzyme's conformation and catalytic efficiency. Furthermore, the stability of this compound is pH and temperature-dependent, meaning that changes in these parameters can alter the concentration of the active inhibitor during the course of your experiment.

Q3: What is the optimal pH for conducting experiments with this compound?

A3: The optimal pH is a balance between maintaining this compound stability and ensuring optimal AChE activity. This compound is most stable in neutral to slightly alkaline conditions (pH 7-8).[3][4] Fortuitously, this range aligns well with the optimal pH for AChE activity.[1][2] Therefore, conducting experiments within a pH range of 7.0 to 8.0 is recommended to ensure both compound stability and reliable enzymatic measurements. Acidic conditions (pH < 6) and strongly alkaline conditions (pH > 9) will lead to rapid hydrolysis of this compound.

Q4: How does temperature affect the efficacy of this compound in my experiments?

A4: Increased temperature accelerates the rate of chemical reactions, including the hydrolysis of this compound. Therefore, at higher experimental temperatures, the degradation of this compound will be faster, potentially leading to an underestimation of its inhibitory potency. It is advisable to conduct experiments at a consistent and controlled temperature, typically between 20°C and 37°C, and to be aware that the half-life of this compound will decrease as the temperature rises.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
No or low AChE inhibition observed 1. Degradation of this compound: The stock or working solution may have hydrolyzed due to improper storage (e.g., wrong pH, high temperature, prolonged storage). 2. Incorrect pH of assay buffer: The pH may be outside the optimal range for AChE activity or may be promoting rapid this compound hydrolysis.1. Prepare fresh this compound solutions for each experiment. 2. Verify the pH of all buffers and solutions. Adjust to the optimal range (pH 7.0-8.0). 3. Ensure proper storage of stock solutions (aliquoted, frozen, and protected from light).
High variability in results between replicates 1. Temperature fluctuations: Inconsistent temperature control across the assay plate or between experiments. 2. pH drift: The pH of the buffer may be changing over the course of the experiment.1. Use a temperature-controlled plate reader or incubator. 2. Ensure uniform temperature across all wells. 3. Use a well-buffered system to maintain a stable pH.
Apparent decrease in this compound potency in longer assays 1. Time-dependent hydrolysis: this compound is degrading during the incubation period.1. Minimize pre-incubation times where possible. 2. Consider the rate of hydrolysis at your experimental pH and temperature when designing the assay duration. 3. Run a time-course experiment to assess the stability of this compound under your specific assay conditions.

Data Presentation

Impact of pH and Temperature on this compound Hydrolysis

The stability of this compound is critically dependent on both pH and temperature. The following tables summarize the hydrolysis rate constants and half-lives of this compound under various conditions. A shorter half-life indicates faster degradation and a potential loss of efficacy.

Table 1: Hydrolysis of this compound at 20°C

pHRate Constant (k) (days⁻¹)Half-life (t₁/₂) (days)
3.10.2313.0
4.00.06910.0
5.00.02330.0
6.00.01258.0
7.00.00977.0
8.00.01258.0
9.00.02330.0
10.40.2313.0

Data adapted from Gomaa, H. M., Suffet, I. H., & Faust, S. D. (1969). Kinetics of hydrolysis of diazinon (B1670403) and this compound. Residue Reviews, 29, 171-190.

Table 2: Effect of Temperature on this compound Hydrolysis at pH 3.1

Temperature (°C)Rate Constant (k) (days⁻¹)Half-life (t₁/₂) (days)
100.1156.0
200.2313.0
400.6931.0
601.3860.5

Data adapted from Gomaa, H. M., Suffet, I. H., & Faust, S. D. (1969). Kinetics of hydrolysis of diazinon and this compound. Residue Reviews, 29, 171-190.

Experimental Protocols

Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method for measuring AChE activity and its inhibition by this compound.

Materials:

  • Purified acetylcholinesterase (e.g., from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • This compound

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and then make serial dilutions in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in the specified order:

      • Phosphate buffer

      • This compound solution at various concentrations (or buffer for control)

      • DTNB solution

    • Initiate the reaction by adding the AChE solution to each well.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15 minutes).

  • Measurement:

    • After incubation, add the ATCI solution to each well to start the colorimetric reaction.

    • Immediately measure the absorbance at 412 nm in kinetic mode for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percent inhibition for each this compound concentration relative to the control.

    • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

Mandatory Visualizations

Diazoxon_Signaling_Pathway cluster_0 Synaptic Cleft cluster_1 Inhibition by this compound Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor Binding Choline + Acetate Choline + Acetate AChE->Choline + Acetate Inhibited_AChE Inhibited AChE This compound This compound This compound->AChE Inhibition Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Activation

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (AChE, ATCI, DTNB, this compound) Plate_Setup Set up 96-well Plate Reagent_Prep->Plate_Setup Add_Reagents Add Buffer, this compound, DTNB Plate_Setup->Add_Reagents Add_Enzyme Initiate with AChE Add_Reagents->Add_Enzyme Incubate Incubate at Controlled Temperature and pH Add_Enzyme->Incubate Add_Substrate Add ATCI Substrate Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm Add_Substrate->Measure_Absorbance Calculate_Rates Calculate Reaction Rates Measure_Absorbance->Calculate_Rates Determine_Inhibition Determine % Inhibition Calculate_Rates->Determine_Inhibition Calculate_IC50 Calculate IC50 Determine_Inhibition->Calculate_IC50

Caption: Workflow for an acetylcholinesterase inhibition assay.

References

Validation & Comparative

Validating Diazoxon's Specificity: A Comparative Guide to Using K-ATP Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of how to validate the specificity of Diazoxon, a well-known K-ATP channel opener, using K-ATP channel blockers. We present a comparative analysis of key blockers, supporting experimental data, and detailed protocols to aid in the design and execution of validation studies.

Introduction to this compound and K-ATP Channels

This compound is the active metabolite of the organothiophosphate insecticide diazinon. In toxicological research, it is crucial to understand its specific molecular targets to elucidate its mechanism of action and potential off-target effects. One of the key pharmacological actions of a related compound, diazoxide, is the opening of ATP-sensitive potassium (K-ATP) channels. These channels are crucial metabolic sensors that couple the metabolic state of a cell to its electrical excitability.

K-ATP channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits. The SUR subunit is the binding site for both K-ATP channel openers, like diazoxide, and blockers, such as sulfonylureas. The specificity of this compound's effect on these channels can be rigorously validated by employing specific K-ATP channel blockers.

Comparative Analysis of K-ATP Channel Blockers

The most widely used class of K-ATP channel blockers for validating the specificity of openers like this compound are the sulfonylureas. Glibenclamide (also known as Glyburide) is a potent and well-characterized blocker frequently used in such studies.

Data Presentation: Quantitative Inhibition of this compound's Effect by Glibenclamide

The following table summarizes key quantitative data from studies demonstrating the inhibitory effect of Glibenclamide on the action of Diazoxide, a compound structurally and functionally related to this compound and often used as a reference K-ATP channel opener. This data provides a strong rationale for using Glibenclamide to validate this compound's specificity.

ParameterDiazoxide ConcentrationGlibenclamide ConcentrationEffectCell/Tissue TypeReference
IC50 Not Applicable86 nMInhibition of diazoxide-induced cardioprotectionRat heart model[1]
IC50 100 µM (constant)7.4 nMDepolarization of membrane potentialRat insulinoma (RINm5F) cells
Ki Not Applicable27 nMInhibition of ATP-sensitive K+ conductanceRat insulinoma cell line[2]

Signaling Pathways and Experimental Workflow

To visually represent the underlying mechanisms and the experimental logic, the following diagrams have been generated using Graphviz.

cluster_membrane Cell Membrane KATP K-ATP Channel (Kir6.x/SUR1) K_ion K+ KATP->K_ion K+ Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization This compound This compound This compound->KATP Binds to SUR1 (Activates) Glibenclamide Glibenclamide Glibenclamide->KATP Binds to SUR1 (Inhibits)

This compound's Mechanism of Action and Glibenclamide Inhibition.

start Start: Prepare cellular/tissue model (e.g., pancreatic islets, neurons) baseline Establish Baseline: Measure basal K-ATP channel activity start->baseline add_this compound Apply this compound: Incubate with varying concentrations of this compound baseline->add_this compound measure_activation Measure Activation: Record K-ATP channel current or downstream effect add_this compound->measure_activation add_blocker Co-apply Blocker: Incubate with this compound and a K-ATP channel blocker (e.g., Glibenclamide) measure_activation->add_blocker measure_inhibition Measure Inhibition: Record K-ATP channel current or downstream effect add_blocker->measure_inhibition analyze Analyze Data: Compare dose-response curves and calculate IC50 for the blocker measure_inhibition->analyze end Conclusion: Validate specificity of This compound's effect analyze->end

Experimental Workflow for Validating this compound's Specificity.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for two key experiments used to validate the specificity of this compound's effect on K-ATP channels.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through K-ATP channels in the cell membrane, providing a direct assessment of channel opening and closing.

Objective: To measure the effect of this compound on K-ATP channel currents and its inhibition by a specific blocker.

Cell Line: A suitable cell line endogenously expressing K-ATP channels (e.g., rat insulinoma cell line, CRI-G1) or a cell line transfected with the specific Kir6.x and SUR subunits of interest.

Materials:

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Cell culture reagents

  • Extracellular (bath) solution (in mM): 135 NaCl, 5 KCl, 1.2 MgCl2, 2.5 CaCl2, 10 HEPES, 5 glucose (pH 7.4 with NaOH)

  • Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 3 MgATP (pH 7.2 with KOH)

  • This compound stock solution (in DMSO)

  • Glibenclamide stock solution (in DMSO)

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Giga-seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.

  • Baseline Recording: Clamp the cell membrane potential at a holding potential of -70 mV and record the baseline current.

  • Application of this compound: Perfuse the cell with the extracellular solution containing the desired concentration of this compound. Record the outward K+ current, which indicates the opening of K-ATP channels.

  • Application of Blocker: After observing a stable this compound-induced current, co-perfuse the cell with the same concentration of this compound plus a specific K-ATP channel blocker (e.g., Glibenclamide).

  • Data Acquisition and Analysis: Record the inhibition of the this compound-induced current by the blocker. Wash out the drugs to allow the current to return to baseline. Repeat with different concentrations of the blocker to generate a dose-response curve and calculate the IC50 value.

Vasorelaxation Assay in Isolated Arterial Rings

This functional assay measures the physiological effect of K-ATP channel opening (vasodilation) in response to this compound and its reversal by a blocker.

Objective: To assess the ability of this compound to induce vasorelaxation and to determine if this effect is mediated by K-ATP channels.

Tissue: Thoracic aorta or mesenteric arteries from a suitable animal model (e.g., rat).

Materials:

  • Organ bath system with force transducers

  • Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose

  • Phenylephrine (or other vasoconstrictor)

  • This compound stock solution (in DMSO)

  • Glibenclamide stock solution (in DMSO)

Procedure:

  • Tissue Preparation: Euthanize the animal and carefully dissect the desired artery. Clean the artery of adhering fat and connective tissue and cut it into rings of 2-3 mm in length.

  • Mounting: Suspend the arterial rings in the organ baths filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2. Attach one end of the ring to a fixed hook and the other to a force transducer.

  • Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g, with solution changes every 15-20 minutes.

  • Pre-contraction: Contract the arterial rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine, 1 µM) to achieve a stable contraction plateau.

  • Application of this compound: Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the organ bath and record the relaxation response.

  • Inhibition Study: In a separate set of experiments, pre-incubate the arterial rings with a K-ATP channel blocker (e.g., Glibenclamide, 1-10 µM) for 20-30 minutes before adding the vasoconstrictor.

  • Data Acquisition and Analysis: After pre-contraction, generate a cumulative concentration-response curve for this compound in the presence of the blocker. Compare the dose-response curves of this compound in the absence and presence of the blocker to determine if the vasorelaxant effect is inhibited. Calculate the pA2 value for the antagonist to quantify its potency.

Conclusion

Validating the specificity of a compound's effect is a cornerstone of pharmacological and toxicological research. By employing specific K-ATP channel blockers like Glibenclamide in well-defined experimental settings, researchers can definitively demonstrate that the effects of this compound are mediated through the opening of these channels. The quantitative data and detailed protocols provided in this guide offer a robust framework for conducting such validation studies, ensuring the generation of high-quality, reproducible data for drug development and mechanistic investigations.

References

A Comparative Analysis of Diazoxide and Diazoxon: Potency, Efficacy, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative study of diazoxide (B193173) and its structurally similar but functionally distinct counterpart, diazoxon. While both molecules are benzothiadiazine derivatives, their pharmacological effects, potency, and efficacy diverge significantly. This document is intended for researchers, scientists, and drug development professionals to clarify the distinct profiles of these two compounds.

Executive Summary

Diazoxide is a well-established therapeutic agent used for the management of hypoglycemic conditions and hypertensive emergencies.[1][2][3][4] Its primary mechanism of action involves the opening of ATP-sensitive potassium (K-ATP) channels, leading to hyperpolarization of cells and subsequent physiological effects.[5][6][7] In contrast, this compound is the toxic metabolite of the organophosphate insecticide diazinon.[8][9] It exerts its effects through the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system, leading to neurotoxicity.[10][11] This guide will dissect these differences through a detailed examination of their mechanisms, potency, and efficacy, supported by experimental data and pathway visualizations.

Comparative Data Summary

FeatureDiazoxideThis compound
Primary Target ATP-sensitive potassium (K-ATP) channels[5][6][7]Acetylcholinesterase (AChE)[10][11]
Mechanism of Action K-ATP channel agonist; causes hyperpolarization, inhibiting insulin (B600854) release and relaxing smooth muscle.[5][7]Irreversible inhibitor of AChE; leads to accumulation of acetylcholine (B1216132) and cholinergic crisis.[9][10]
Primary Effect Hyperglycemia, vasodilation[1][12]Neurotoxicity, cholinergic overstimulation[10][11]
Therapeutic Use Treatment of hypoglycemia (e.g., insulinoma), hypertensive emergencies.[1][2][3][4]None; it is a toxicant.[8]
Potency Effective in micromolar concentrations for K-ATP channel activation.Highly potent inhibitor of AChE.[8]
Efficacy (Clinical) A meta-analysis of cohort studies showed a pooled response rate of 71% in treating hyperinsulinemic hypoglycemia.[13][14][15]Not applicable for therapeutic efficacy; high efficacy as a neurotoxin.
Adverse Effects Fluid retention, hypertrichosis, hyperglycemia, and rarely, pulmonary hypertension.[13][16][17]Excessive salivation, muscle spasms, respiratory distress, and death.[10][11]

Mechanism of Action and Signaling Pathways

Diazoxide: K-ATP Channel Activation

Diazoxide's therapeutic effects are mediated by its interaction with the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel, which is prominently found in pancreatic beta-cells and vascular smooth muscle cells.[5][7]

In Pancreatic Beta-Cells:

  • Binding to SUR1: Diazoxide binds to the SUR1 subunit of the K-ATP channel.

  • Channel Opening: This binding promotes the opening of the channel, increasing potassium ion (K+) efflux from the cell.[5][7]

  • Hyperpolarization: The efflux of positive ions leads to hyperpolarization of the cell membrane.

  • Inhibition of Calcium Influx: Hyperpolarization prevents the opening of voltage-gated calcium channels (Ca2+).

  • Reduced Insulin Secretion: The decrease in intracellular calcium inhibits the exocytosis of insulin-containing granules, thereby reducing insulin secretion and leading to an increase in blood glucose levels.[5][7]

Diazoxide_Pathway Diazoxide Diazoxide SUR1 SUR1 Subunit (K-ATP Channel) Diazoxide->SUR1 Binds to K_efflux K+ Efflux SUR1->K_efflux Opens Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_channel Voltage-gated Ca2+ Channel (Closed) Hyperpolarization->Ca_channel Ca_influx Decreased Intracellular Ca2+ Ca_channel->Ca_influx Insulin_secretion Inhibition of Insulin Secretion Ca_influx->Insulin_secretion

Caption: Signaling pathway of diazoxide in pancreatic beta-cells.

This compound: Acetylcholinesterase Inhibition

This compound, the active metabolite of diazinon, acts as a potent and irreversible inhibitor of acetylcholinesterase (AChE).[8][9][10] AChE is responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.

  • Irreversible Binding: this compound covalently binds to the serine hydroxyl group in the active site of AChE.

  • Enzyme Inactivation: This binding inactivates the enzyme, preventing it from hydrolyzing ACh.

  • Acetylcholine Accumulation: ACh accumulates in the synaptic cleft of cholinergic synapses.

  • Continuous Receptor Stimulation: The excess ACh continuously stimulates muscarinic and nicotinic receptors, leading to a state of cholinergic crisis.[9] This manifests as a range of symptoms from excessive salivation and muscle fasciculations to seizures and respiratory failure.[10][11]

Diazoxon_Pathway cluster_synapse Synaptic Cleft This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Irreversibly Inhibits ACh Acetylcholine (ACh) AChE->ACh Normally Hydrolyzes Receptors Muscarinic & Nicotinic Receptors ACh->Receptors Stimulates Cholinergic_Crisis Cholinergic Crisis (Neurotoxicity) Receptors->Cholinergic_Crisis

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Experimental Protocols

In Vitro Assessment of K-ATP Channel Activity

Objective: To determine the effect of diazoxide on K-ATP channel activity in pancreatic beta-cells.

Methodology:

  • Cell Culture: Pancreatic beta-cell lines (e.g., MIN6) are cultured under standard conditions.

  • Electrophysiology (Patch-Clamp):

    • Whole-cell or inside-out patch-clamp recordings are performed to measure K+ currents.

    • Cells are perfused with a solution containing ATP to inhibit K-ATP channels.

    • Diazoxide is then added to the perfusion solution at varying concentrations.

    • The resulting changes in K+ current are recorded to determine the potency (EC50) and efficacy of diazoxide in opening the channels.

  • Insulin Secretion Assay:

    • Beta-cells are incubated in a low-glucose medium to establish a basal level of insulin secretion.

    • The cells are then stimulated with a high-glucose medium in the presence or absence of diazoxide.

    • The amount of insulin secreted into the medium is quantified using an enzyme-linked immunosorbent assay (ELISA).

Experimental_Workflow_Diazoxide start Start cell_culture Culture Pancreatic Beta-Cells start->cell_culture patch_clamp Patch-Clamp Electrophysiology cell_culture->patch_clamp insulin_assay Insulin Secretion Assay (ELISA) cell_culture->insulin_assay data_analysis Data Analysis (EC50, Emax) patch_clamp->data_analysis insulin_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing diazoxide's effect on beta-cells.

In Vitro Assessment of Acetylcholinesterase Inhibition

Objective: To determine the inhibitory potency of this compound on AChE.

Methodology:

  • Enzyme Source: Purified AChE from electric eel or recombinant human AChE is used.

  • Ellman's Assay:

    • This colorimetric assay measures the activity of AChE.

    • The substrate, acetylthiocholine, is hydrolyzed by AChE to thiocholine.

    • Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which is measured spectrophotometrically at 412 nm.

    • The assay is performed in the presence of varying concentrations of this compound.

    • The rate of the reaction is measured to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of AChE activity.

Conclusion

References

A Head-to-Head Comparison of Diazoxon with Pinacidil and Cromakalim: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of three key ATP-sensitive potassium (KATP) channel openers: diazoxon, pinacidil (B1677893), and cromakalim (B1669624). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective analysis of their performance, aiding in the selection of the most appropriate compound for specific research applications.

Introduction

This compound, pinacidil, and cromakalim are instrumental in the study of KATP channels, which couple the metabolic state of a cell to its electrical excitability. These channels are pivotal in a multitude of physiological processes, including the regulation of vascular tone, insulin (B600854) secretion, and neuronal activity. While all three compounds act as KATP channel openers, they exhibit distinct pharmacological profiles, including varying potencies and selectivities for the different KATP channel subtypes. Understanding these differences is crucial for the precise design and interpretation of experimental studies.

Mechanism of Action

ATP-sensitive potassium (KATP) channels are hetero-octameric protein complexes composed of four pore-forming inward-rectifier potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits. The specific combination of these subunits gives rise to different channel subtypes with distinct tissue localizations and pharmacological sensitivities. This compound, pinacidil, and cromakalim exert their effects by binding to the SUR subunit, which leads to the opening of the Kir6.x pore, increased potassium efflux, and subsequent hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, leading to a decrease in intracellular calcium and resulting in effects such as smooth muscle relaxation.

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cluster_0 KATP Channel Openers cluster_1 Cellular Signaling Cascade This compound This compound KATP_Channel KATP Channel (Kir6.x/SURx) This compound->KATP_Channel Pinacidil Pinacidil Pinacidil->KATP_Channel Cromakalim Cromakalim Cromakalim->KATP_Channel K_Efflux ↑ K+ Efflux KATP_Channel->K_Efflux Opens Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels (VGCCs) Hyperpolarization->VGCC Inhibits Ca_Influx ↓ Ca2+ Influx VGCC->Ca_Influx Intracellular_Ca ↓ Intracellular [Ca2+] Ca_Influx->Intracellular_Ca Physiological_Response Physiological Response (e.g., Vasorelaxation) Intracellular_Ca->Physiological_Response

Caption: General signaling pathway of KATP channel openers.

Quantitative Performance Comparison

The potency of this compound, pinacidil, and cromakalim varies significantly depending on the KATP channel subtype, which is determined by the specific Kir6.x and SURx subunits present. The following tables summarize their half-maximal effective concentrations (EC50) on different channel compositions.

CompoundKATP Channel SubtypeEC50 (µM)Reference Tissue/Cell Line
This compound Kir6.2/SUR178.42HEK-293 cells[1]
Kir6.2/SUR2B58COS-7 cells[2]
Pinacidil Kir6.1/SUR2B6.50HEK-293 cells[1]
Kir6.2/SUR2A~10HEK293T cells[3]
Kir6.2/SUR2B~2HEK293T cells[3]
Cromakalim (Levcromakalim) Kir6.1/SUR2B0.534HEK-hKir6.2/SUR2B cells[1]
Kir6.2/SUR2B3.1COS-7 cells[2]

Table 1: Comparative Potency (EC50) of KATP Channel Openers on Different Channel Subtypes. Lower EC50 values indicate higher potency.

KATP Channel Subunit Selectivity

The differential affinity of these compounds for various SUR subunits is a key determinant of their tissue-specific effects.

CompoundSUR1 (Pancreatic/Neuronal)SUR2A (Cardiac)SUR2B (Vascular Smooth Muscle)
This compound HighLowModerate
Pinacidil LowHighHigh
Cromakalim LowHighHigh

Table 2: Subunit Selectivity Profile. This table provides a qualitative summary of the selectivity of each compound for the different SUR subunits.

Differential Effects on Tissues and Systems

The subunit selectivity of these KATP channel openers translates into distinct physiological effects:

  • Vascular Smooth Muscle: Cromakalim and pinacidil are potent vasodilators due to their high affinity for SUR2B-containing channels in vascular smooth muscle.[4] In some studies, cromakalim has been shown to be more potent than pinacidil in causing vasorelaxation.[4] this compound also induces vasodilation but is generally less potent than cromakalim and pinacidil in this tissue.

  • Pancreatic β-cells: this compound is a potent inhibitor of insulin secretion, a consequence of its high activity on SUR1-containing KATP channels in pancreatic β-cells.[5] Pinacidil and cromakalim have weaker effects on these channels.

  • Cardiac Muscle: Pinacidil and cromakalim are effective openers of cardiac KATP channels (SUR2A), which is implicated in cardioprotective effects against ischemia.[6] this compound has a much lower affinity for cardiac KATP channels.[6]

  • Nervous System: In rat brain cortical slices, this compound was found to be more potent than cromakalim at inhibiting noradrenaline release, while pinacidil had the opposite effect, suggesting complex and differing roles in neurotransmission.[7]

Experimental Protocols

86Rb+ Efflux Assay for K+ Channel Opening in Vascular Smooth Muscle

This assay provides a functional measure of KATP channel opening by quantifying the efflux of the K+ surrogate, 86Rb+.

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Tissue_Prep Tissue Preparation (e.g., Aortic Rings) Rb_Loading 86Rb+ Loading (2-3 hours) Tissue_Prep->Rb_Loading Washout Washout Phase (Establish Baseline) Rb_Loading->Washout Compound_Add Compound Addition (this compound, Pinacidil, or Cromakalim) Washout->Compound_Add Sample_Collect Sample Collection (Measure 86Rb+ Efflux) Compound_Add->Sample_Collect Data_Analysis Data Analysis (Calculate Efflux Rate) Sample_Collect->Data_Analysis

Caption: Workflow for the 86Rb+ Efflux Assay.

Detailed Methodology:

  • Tissue Preparation: Isolate vascular tissue, such as rat aorta, and cut it into small rings.

  • 86Rb+ Loading: Incubate the tissue rings in a physiological salt solution containing 86Rb+ for 2-3 hours to allow for cellular uptake.

  • Washout Phase: Transfer the rings through a series of vials containing non-radioactive physiological salt solution at regular intervals (e.g., every 5 minutes) to establish a baseline efflux rate.

  • Compound Addition: After establishing a stable baseline, expose the tissue to the test compound (this compound, pinacidil, or cromakalim) at various concentrations.

  • Sample Collection and Data Analysis: Collect the superfusate at regular intervals and measure the amount of 86Rb+ released using a scintillation counter. Calculate the rate of 86Rb+ efflux as a percentage of the total 86Rb+ remaining in the tissue.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in response to the application of KATP channel openers.

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Cell_Prep Cell Preparation (e.g., HEK293 expressing KATP channels) Seal_Formation Gigaseal Formation (>1 GΩ) Cell_Prep->Seal_Formation Pipette_Prep Electrode Preparation (Intracellular-like solution) Pipette_Prep->Seal_Formation Whole_Cell Whole-Cell Configuration (Rupture membrane patch) Seal_Formation->Whole_Cell Recording Current Recording (Voltage-clamp mode) Whole_Cell->Recording Compound_Perfusion Compound Perfusion (Measure current change) Recording->Compound_Perfusion

References

Independent Replication and Validation of Published Diazoxon Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the organophosphate compound Diazoxon with alternative acetylcholinesterase inhibitors, supported by experimental data from independent studies. This compound, the active metabolite of the insecticide Diazinon, is a potent neurotoxic agent primarily known for its irreversible inhibition of acetylcholinesterase (AChE).[1] This guide synthesizes findings on its primary mechanism of action and secondary cellular effects, offering a comparative analysis with other relevant organophosphates.

Comparative Analysis of Acetylcholinesterase Inhibition

The primary mechanism of this compound's toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (B1216132).[1] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.[1] The potency of this compound as an AChE inhibitor has been quantified and compared to other organophosphate "oxon" metabolites in several independent studies.

CompoundAChE SourceIC50Reference
This compound Electric Eel5.1 x 10⁻⁸ M[2]
Chlorpyrifos-oxon Electric Eel3.0 x 10⁻⁸ M[2]
Paraoxon Not SpecifiedLower potency than Chlorpyrifos-oxon[3]
Malaoxon Not Specified~100 times more toxic than parent compound (Malathion)[4]

Note: IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity. A lower IC50 value indicates a higher potency.

Secondary Mechanisms of Action: Oxidative Stress and Calcium Homeostasis

Independent research has validated that the toxic effects of Diazinon and its active metabolite, this compound, extend beyond simple AChE inhibition. Two significant secondary mechanisms that have been identified are the induction of oxidative stress and the disruption of intracellular calcium homeostasis.

Oxidative Stress: Exposure to Diazinon and this compound has been shown to increase the production of reactive oxygen species (ROS) in various cell types, leading to oxidative stress.[5][6][7] This oxidative stress can cause damage to cellular components, including lipids, proteins, and DNA, and induce apoptosis.[7] Studies have demonstrated that antioxidants can mitigate some of the cytotoxic effects of Diazinon, supporting the role of oxidative stress in its toxicity.[6]

Disruption of Intracellular Calcium Signaling: this compound has been found to affect intracellular calcium (Ca²⁺) signaling. One study on fish leukocytes demonstrated that this compound treatment leads to a lack of response to stimuli that would normally release intracellular calcium.[8][9] This disruption of calcium signaling can, in turn, inhibit downstream pathways such as ERK 1/2 phosphorylation and lead to mitochondrial dysfunction, apoptosis, and senescence.[8][9]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its experimental validation.

Diazoxon_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AChR Acetylcholine Receptor This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ROS Reactive Oxygen Species (ROS) This compound->ROS Induces Ca2_Store Intracellular Ca2+ Store This compound->Ca2_Store Disrupts Ca2+ Release ACh Acetylcholine (ACh) ACh->AChR Activates ACh->AChE Hydrolyzed by Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Contributes to Ca2 Intracellular Ca2+ Ca2_Store->Ca2 Release ERK ERK 1/2 Phosphorylation Ca2->ERK Inhibits ERK->Mitochondria Leads to Apoptosis Apoptosis Mitochondria->Apoptosis Induces

Caption: Simplified signaling pathway of this compound's effects. (Within 100 characters)

Experimental_Workflow Cell_Culture Prepare Cell Culture (e.g., Neurons, Hepatocytes) Diazoxon_Exposure Expose cells to varying concentrations of this compound Cell_Culture->Diazoxon_Exposure AChE_Assay Acetylcholinesterase Inhibition Assay (Ellman's Method) Diazoxon_Exposure->AChE_Assay Oxidative_Stress_Assay Oxidative Stress Assays (ROS, MDA, GSH levels) Diazoxon_Exposure->Oxidative_Stress_Assay Calcium_Imaging Intracellular Calcium Imaging (Fluorescent Probes) Diazoxon_Exposure->Calcium_Imaging Data_Analysis Data Analysis and Comparison (IC50, Fold Change) AChE_Assay->Data_Analysis Oxidative_Stress_Assay->Data_Analysis Calcium_Imaging->Data_Analysis

Caption: General experimental workflow for validating this compound's effects. (Within 100 characters)

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a widely accepted method for measuring AChE activity and its inhibition.

Principle: The assay quantifies the activity of AChE by measuring the production of thiocholine (B1204863) from the hydrolysis of the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the enzyme activity. An inhibitor will reduce the rate of this reaction.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Add phosphate buffer, DTNB solution, and the test inhibitor (at various concentrations) to the wells of a microplate.

  • Add the AChE enzyme solution to each well and incubate for a specified time.

  • Initiate the reaction by adding the ATCI substrate solution.

  • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the rate of the reaction, which is proportional to the AChE activity.

  • Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.

Oxidative Stress Assays

1. Measurement of Intracellular Reactive Oxygen Species (ROS):

Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

Materials:

  • Cell culture medium

  • DCFH-DA solution

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with this compound at various concentrations for a specified time.

  • Wash the cells with PBS.

  • Incubate the cells with DCFH-DA solution in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or a flow cytometer.

2. Malondialdehyde (MDA) Assay (Lipid Peroxidation):

Principle: MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored complex. The absorbance of this complex is measured spectrophotometrically and is proportional to the MDA concentration.

Materials:

  • Cell or tissue homogenate

  • Trichloroacetic acid (TCA) solution

  • Thiobarbituric acid (TBA) reagent

  • Spectrophotometer

Procedure:

  • Homogenize cells or tissues and centrifuge to obtain the supernatant.

  • Add TCA to the supernatant to precipitate proteins and centrifuge.

  • Add TBA reagent to the resulting supernatant.

  • Heat the mixture in a boiling water bath.

  • Cool the samples and measure the absorbance at a specific wavelength (e.g., 532 nm).

Intracellular Calcium Imaging

Principle: Cell-permeant fluorescent Ca²⁺ indicators, such as Fluo-4 AM, are used to measure intracellular calcium concentrations. Once inside the cell, esterases cleave the AM group, trapping the dye. Upon binding to Ca²⁺, the fluorescence of the dye increases significantly. This change in fluorescence is monitored using fluorescence microscopy or a plate reader.

Materials:

  • Cell culture medium

  • Fluo-4 AM solution

  • Pluronic F-127 (to aid dye loading)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscope with an imaging system or a fluorescence plate reader

Procedure:

  • Culture cells on glass-bottom dishes or plates suitable for imaging.

  • Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS.

  • Remove the culture medium and incubate the cells with the Fluo-4 AM loading solution in the dark.

  • Wash the cells with HBSS to remove excess dye.

  • Acquire baseline fluorescence images or readings.

  • Add this compound to the cells and continuously record the changes in fluorescence intensity over time.

  • Analyze the changes in fluorescence to determine the effect of this compound on intracellular calcium levels.

References

Establishing Diazoxide as a Reliable Positive Control for K-ATP Channel Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate positive control is paramount for the validation and reliability of K-ATP channel assays. This guide provides an objective comparison of Diazoxide (B193173) with other common K-ATP channel openers, supported by experimental data, to establish its utility as a robust positive control.

ATP-sensitive potassium (K-ATP) channels are crucial mediators coupling cellular metabolism to electrical excitability in various tissues, including pancreatic β-cells, cardiac and smooth muscle, and neurons. Pharmacological modulation of these channels is a key area of research for conditions such as diabetes, cardiovascular diseases, and neurological disorders. Robust and reproducible in vitro and in vivo assays are essential for the discovery and characterization of novel K-ATP channel modulators. A reliable positive control is a cornerstone of such assays, ensuring the integrity of the experimental system and the validity of the results.

Diazoxide, a well-characterized K-ATP channel opener, has long been used in both clinical and research settings. This guide will compare its performance against other widely used K-ATP channel openers, namely Pinacidil (B1677893) and Cromakalim, to highlight its suitability as a positive control.

Comparative Efficacy of K-ATP Channel Openers

The selection of a positive control often depends on its potency and selectivity for the specific K-ATP channel subtype under investigation. K-ATP channels are hetero-octameric complexes typically composed of a pore-forming inward rectifier potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SUR) subunit. The SUR subunit confers tissue-specific pharmacology. Pancreatic β-cells primarily express SUR1/Kir6.2 channels, while cardiac and smooth muscle express SUR2A/Kir6.2 and SUR2B/Kir6.x channels, respectively.

The following table summarizes the half-maximal effective concentrations (EC50) of Diazoxide, Pinacidil, and Cromakalim on different K-ATP channel subtypes, providing a quantitative comparison of their potency.

CompoundK-ATP Channel SubtypeAssay TypeReported EC50 (µM)Reference
Diazoxide SUR1/Kir6.2 (pancreatic)Thallium Flux78.42[1]
SUR1/Kir6.2 (pancreatic)Thallium Flux~30[2]
SUR2A/Kir6.2 (cardiac)Whole-Cell Patch Clamp>300 (becomes sensitive in the presence of ADP)[3]
Pinacidil SUR2A/Kir6.2 (cardiac)Thallium Flux11[4]
SUR2B/Kir6.2 (smooth muscle)Whole-Cell Patch Clamp~2[5]
SUR2A/Kir6.2 (cardiac)Whole-Cell Patch Clamp~10[5]
SUR1/Kir6.2 (pancreatic)Thallium FluxNo activity[1]
Cromakalim SUR2A/Kir6.2 (cardiac/skeletal muscle)ElectrophysiologyEfficacy demonstrated, specific EC50 varies[6]
SUR2B (smooth muscle)ElectrophysiologyEfficacy demonstrated, specific EC50 varies[6]

Key Observations:

  • Diazoxide demonstrates clear selectivity for the pancreatic SUR1-containing K-ATP channels.[1][3]

  • Pinacidil is a potent activator of SUR2-containing channels found in cardiac and smooth muscle, with little to no effect on SUR1-containing channels.[1][5]

  • Cromakalim also shows selectivity for SUR2-containing channels.[6]

This differential selectivity is a critical factor when choosing a positive control. For assays involving pancreatic β-cells or recombinant SUR1/Kir6.2 channels, Diazoxide is the more appropriate positive control. Conversely, for studies on cardiovascular or smooth muscle K-ATP channels, Pinacidil or Cromakalim would be more suitable.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

KATP_Channel_Signaling cluster_cell Cell Membrane Diazoxide Diazoxide SUR1 SUR1 Diazoxide->SUR1 Binds to Kir6_2 Kir6.2 SUR1->Kir6_2 Opens K_ion K+ Kir6_2->K_ion Efflux of Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Ca_channel Voltage-gated Ca2+ Channel (Closed) Hyperpolarization->Ca_channel Insulin_vesicle Insulin (B600854) Vesicle Ca_channel->Insulin_vesicle Inhibits fusion Insulin_secretion ↓ Insulin Secretion Insulin_vesicle->Insulin_secretion

Caption: Signaling pathway of Diazoxide-mediated K-ATP channel opening.

Experimental_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing Kir6.2/SUR1 or Islets) Assay_Plate Plate Cells Cell_Culture->Assay_Plate Add_Compound Add Test Compounds & Diazoxide (Positive Control) Assay_Plate->Add_Compound Incubate Incubate Add_Compound->Incubate Measure Measure Response (e.g., Thallium Flux, Current, or Insulin) Incubate->Measure Analyze Analyze Data (e.g., EC50 calculation) Measure->Analyze Compare Compare to Positive Control Analyze->Compare

Caption: General experimental workflow for a K-ATP channel assay.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible research. Below are methodologies for key experiments utilizing Diazoxide as a positive control.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through K-ATP channels in the membrane of a single cell.

Objective: To measure the activation of SUR1/Kir6.2 channels by Diazoxide.

Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human SUR1 and Kir6.2 subunits on glass coverslips.

  • Pipette Solution (Intracellular): (in mM) 140 KCl, 10 HEPES, 1 EGTA, 1 MgCl2; pH adjusted to 7.3 with KOH. For studying nucleotide dependence, ATP and/or ADP can be added.

  • Bath Solution (Extracellular): (in mM) 140 KCl, 10 HEPES, 1 EGTA, 2 CaCl2; pH adjusted to 7.4 with KOH.

  • Recording:

    • Obtain a gigaohm seal on a single cell with a borosilicate glass micropipette.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply voltage ramps or steps to elicit currents.

    • Establish a baseline current recording.

    • Perfuse the cell with the bath solution containing Diazoxide (e.g., 100-300 µM) and record the increase in outward K+ current.

    • To confirm the current is through K-ATP channels, co-apply a K-ATP channel blocker like Glibenclamide (e.g., 10 µM) to observe inhibition.

Thallium Flux Assay

This is a fluorescence-based, higher-throughput alternative to electrophysiology for measuring K-ATP channel activity. Thallium (Tl+) is used as a surrogate for K+.

Objective: To quantify the activation of SUR1/Kir6.2 channels by Diazoxide in a multi-well plate format.

Methodology:

  • Cell Plating: Seed HEK293 cells expressing SUR1/Kir6.2 in a 96- or 384-well black, clear-bottom plate.

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's protocol. This is typically a 60-90 minute incubation at room temperature.

  • Compound Addition: Add test compounds and Diazoxide (e.g., in a concentration range of 1-300 µM) to the wells and incubate for a specified period (e.g., 10-30 minutes).

  • Thallium Stimulation and Measurement:

    • Use a fluorescence plate reader equipped with an automated liquid handling system.

    • Record a baseline fluorescence reading.

    • Add a stimulus buffer containing Tl+ to all wells.

    • Immediately begin kinetic fluorescence reading for 2-5 minutes.

  • Data Analysis: The rate of fluorescence increase is proportional to K-ATP channel activity. Calculate the EC50 for Diazoxide from the dose-response curve.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay is used to assess the function of pancreatic β-cells and the effect of K-ATP channel modulators on insulin release.

Objective: To demonstrate the inhibitory effect of Diazoxide on insulin secretion in pancreatic islets, serving as a positive control for K-ATP channel opening.

Methodology:

  • Islet Preparation: Isolate pancreatic islets from mice or use a β-cell line (e.g., INS-1).

  • Pre-incubation: Pre-incubate islets in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal state of insulin secretion.

  • Incubation with Test Compounds:

    • Divide islets into groups:

      • Negative Control (low glucose)

      • Stimulated Control (high glucose, e.g., 16.7 mM)

      • Positive Control (high glucose + Diazoxide, e.g., 250 µM)

      • Test Compound groups

    • Incubate the islets in the respective buffers for 1-2 hours.

  • Sample Collection: Collect the supernatant from each group.

  • Insulin Measurement: Quantify the insulin concentration in the supernatants using an ELISA kit.

  • Data Analysis: Compare the amount of insulin secreted in the Diazoxide-treated group to the stimulated control group. Diazoxide should significantly inhibit glucose-stimulated insulin secretion.[7]

Conclusion

Diazoxide serves as a highly reliable and well-characterized positive control for K-ATP channel assays, particularly for those involving the pancreatic SUR1/Kir6.2 subtype. Its distinct selectivity profile compared to other common K-ATP openers like Pinacidil and Cromakalim makes it an invaluable tool for dissecting the tissue-specific roles and pharmacology of these important ion channels. The use of Diazoxide in standardized and well-documented experimental protocols, such as those outlined in this guide, will contribute to the generation of high-quality, reproducible data in the field of K-ATP channel research and drug discovery.

References

Unraveling the Electrophysiological Landscape: A Quantitative Comparison of Diazoxon and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced electrophysiological effects of neurotoxic compounds is paramount. This guide provides a quantitative comparison of the electrophysiological effects of diazoxon, the active metabolite of the organophosphate insecticide diazinon (B1670403), and its key analogs, paraoxon (B1678428) and chlorpyrifos-oxon. By summarizing key experimental data and detailing methodologies, this document aims to be a valuable resource for assessing the potency and mechanisms of these compounds.

The primary mechanism of toxicity for this compound and its analogs is the irreversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in hyperstimulation of nicotinic and muscarinic receptors and subsequent neurotoxic effects. While this is the principal mechanism, the direct interactions of these compounds with various ion channels are also a critical aspect of their electrophysiological profile.

Comparative Inhibition of Acetylcholinesterase

The potency of this compound and its analogs as AChE inhibitors is a key determinant of their toxicity. This is often quantified by the bimolecular inhibitory rate constant (kᵢ), which reflects the rate of phosphorylation of the enzyme. A higher kᵢ value indicates a more potent inhibitor.

CompoundEnzyme Sourcekᵢ (nM⁻¹h⁻¹)Reference
This compoundNeonatal Rat Brain Cholinesterase0.02[1]
ParaoxonRat Brain Acetylcholinesterase0.0216[1][2]
Chlorpyrifos-oxonRat Brain Acetylcholinesterase0.206[1][2]

As the data indicates, chlorpyrifos-oxon is a significantly more potent inhibitor of rat brain AChE compared to both this compound and paraoxon under the tested conditions. It is important to note that the potency of these compounds can vary depending on the species and the specific isoform of the enzyme. For instance, in larval zebrafish, chlorpyrifos (B1668852) was found to be a more effective inhibitor of AChE at equimolar concentrations than diazinon and parathion (B1678463).[3]

The parent compounds, diazinon and parathion, are significantly less potent AChE inhibitors than their oxon metabolites. The metabolic conversion to the "oxon" form is a critical step in their activation. Studies have shown that the oxon derivatives can be 10 to 100 times more toxic than their parent compounds.

Electrophysiological Effects Beyond Acetylcholinesterase Inhibition

While AChE inhibition is the primary mechanism of action, there is evidence to suggest that this compound and its analogs can also exert direct effects on various ion channels, contributing to their overall neurotoxicity. However, quantitative data directly comparing the effects of this compound and its analogs on specific ion channels from patch-clamp studies is limited in the publicly available literature.

General electrophysiological studies in cases of acute organophosphate poisoning have revealed several key findings:

  • Neuromuscular Junction: Organophosphates can cause a depolarization block at nicotinic receptors in the neuromuscular junction, leading to muscle weakness and paralysis.[4] Electrophysiological studies in poisoned patients have shown a smaller amplitude of the compound muscle action potential and, in some cases, a repetitive response to nerve stimulation.[4]

  • Axonal Effects: Some organophosphates, at concentrations that do not significantly inhibit AChE, have been shown to impair axonal transport.[5] For example, chlorpyrifos and chlorpyrifos-oxon have been observed to decrease the velocity and percentage of moving membrane-bound organelles in axons.[5]

A study on the effects of paraoxon on the spontaneously beating auricle of the gilthead sea bream (Sparus aurata) reported an IC₅₀ of 3.2 µM for the reduction in the force and frequency of contractions, an effect that was reversible with the muscarinic antagonist atropine.

The following diagram illustrates the primary signaling pathway affected by this compound and its analogs:

DiazoxonSignaling cluster_cleft Synaptic Cleft This compound This compound & Analogs AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition ACh Acetylcholine (ACh) AChE->ACh Hydrolysis (blocked) PostsynapticReceptor Postsynaptic Receptors (Nicotinic & Muscarinic) ACh->PostsynapticReceptor Binding SynapticCleft Synaptic Cleft Effect Hyperstimulation & Neurotoxicity PostsynapticReceptor->Effect PatchClampWorkflow start Start cell_prep Cell Preparation (Culture/Isolation) start->cell_prep patching Patch Pipette Approach & Giga-seal Formation cell_prep->patching config Establish Recording Configuration (e.g., Whole-cell) patching->config control_rec Record Baseline Ion Channel Currents (Control) config->control_rec compound_app Apply this compound or Analog control_rec->compound_app exp_rec Record Ion Channel Currents in Presence of Compound compound_app->exp_rec washout Washout of Compound exp_rec->washout analysis Data Analysis (IC50, Kinetics, etc.) exp_rec->analysis washout_rec Record Post-Washout Currents (Optional) washout->washout_rec washout_rec->analysis end End analysis->end

References

Unmasking Diazoxon's Molecular Target: A Comparative Guide to Target Engagement Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, definitively confirming that a compound engages its intended molecular target is a cornerstone of modern pharmacology. This guide provides a comprehensive comparison of methodologies to validate the target engagement of diazoxon, the active metabolite of the organophosphate insecticide diazinon, with its primary target, acetylcholinesterase (AChE). We will explore the use of knockout models and compare this genetic approach with powerful alternative biochemical and biophysical methods, providing detailed experimental protocols and data for each.

This compound exerts its neurotoxic effects by inhibiting acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine (B1216132). This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, causing overstimulation of cholinergic receptors and subsequent toxic effects. While the inhibitory action of this compound on AChE is well-established, rigorously confirming this target engagement in a physiological context is crucial for understanding its mechanism of action and for the development of potential antidotes.

The Gold Standard: Leveraging Knockout Models for Target Validation

Genetically engineered knockout (KO) models, particularly knockout mice lacking the gene for acetylcholinesterase (AChE), offer a powerful in vivo system to unequivocally assess the role of a specific target in a drug's mechanism of action. By comparing the physiological and biochemical responses of wild-type (WT) animals to their KO counterparts upon exposure to a compound, researchers can gain definitive insights into on-target effects.

Experimental Workflow:

The use of knockout models to confirm this compound's target engagement follows a clear experimental pipeline. This involves generating and genotyping the animals, administering this compound, and subsequently measuring key toxicological and biochemical endpoints.

Knockout_Workflow cluster_setup Animal Preparation cluster_treatment Treatment cluster_analysis Endpoint Analysis A Generate AChE KO and WT Mice B Genotype to Confirm KO and WT Status A->B C Administer this compound (various doses) B->C D Monitor for Toxicological Signs C->D E Measure AChE Activity in Tissues C->E F Determine LD50 D->F E->F CETSA_Workflow A Treat Intact Cells with this compound B Heat Cells to a Range of Temperatures A->B C Lyse Cells B->C D Separate Soluble and Aggregated Proteins C->D E Detect Soluble AChE (e.g., Western Blot) D->E F Generate Melting Curve E->F DARTS_Workflow A Incubate Cell Lysate with this compound B Add Protease (e.g., Pronase) A->B C Stop Digestion B->C D Analyze Protein Fragments (e.g., SDS-PAGE) C->D E Identify Protected AChE D->E Comparison cluster_knockout Knockout Models cluster_alternatives Alternative Methods KO High In Vivo Relevance Definitive Target Validation Can Uncover Off-Target Effects KO_cons Time-Consuming Expensive Potential for Compensatory Mechanisms KO->KO_cons Cons InVitro In Vitro AChE Assay: High-Throughput Quantitative (IC50) Cost-Effective InVitro_cons Lacks Cellular Context May Not Reflect In Vivo Potency InVitro->InVitro_cons Cons CETSA CETSA: Confirms Intracellular Binding Label-Free CETSA_cons Requires Specific Antibodies Less Quantitative than In Vitro Assays CETSA->CETSA_cons Cons DARTS DARTS: Confirms Direct Binding Label-Free Can be Used for Target ID DARTS_cons Requires Optimization of Proteolysis Qualitative to Semi-Quantitative DARTS->DARTS_cons Cons

Inter-laboratory Study on the Reproducibility of Diazoxon's Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Data Summary

The primary mechanism of neurotoxicity for Diazoxon and other organophosphates is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[1][2] The potency of different organophosphates can be compared by their ability to inhibit AChE, often expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes comparative data for this compound and other relevant organophosphates.

CompoundTarget EnzymeIC50 (nM)Organism/SystemReference
This compound Acetylcholinesterase (AChE)Data not readily available in direct comparative studies, but noted as a more potent inhibitor than Diazinon (B1670403).[1][3]Human Erythrocytes[4]
Chlorpyrifos-oxonAcetylcholinesterase (AChE)~0.3Rat Brain[5]
Paraoxon (B1678428)Acetylcholinesterase (AChE)~1.5Rat Brain[5]
MalaoxonAcetylcholinesterase (AChE)~40Human Erythrocytes[6]

Note: IC50 values can vary significantly depending on the experimental conditions, such as the source of the enzyme, substrate concentration, and incubation time. This variability underscores the importance of standardized protocols for ensuring inter-laboratory reproducibility. A study on larval zebrafish demonstrated that at equimolar concentrations, chlorpyrifos (B1668852) was more effective than diazinon and parathion (B1678463) in producing AChE inhibition.[7]

Experimental Protocols

The assessment of this compound's neurotoxic effects relies on standardized and reproducible experimental protocols. The most common of these is the in vitro acetylcholinesterase inhibition assay.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine the inhibitory potential of compounds on AChE activity.

  • Principle: The assay measures the activity of AChE by monitoring the formation of 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of thiocholine (B1204863) (a product of acetylthiocholine (B1193921) hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The resulting yellow-colored TNB can be quantified by measuring the absorbance at 412 nm.

  • Materials:

    • Purified acetylcholinesterase (from electric eel or human erythrocytes)

    • Acetylthiocholine iodide (ATCI) - substrate

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

    • Phosphate (B84403) buffer (pH 8.0)

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a series of dilutions of the test compound (this compound).

    • In a 96-well plate, add the phosphate buffer, DTNB, and the AChE enzyme solution.

    • Add the different concentrations of the test compound to the respective wells. Include a control group with the solvent alone.

    • Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the substrate (ATCI) to all wells.

    • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

    • Determine the percentage of AChE inhibition for each concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

For enhanced reproducibility, it is critical to precisely control factors such as temperature, pH, incubation times, and reagent concentrations.[8]

Visualizations

To better understand the mechanisms and workflows discussed, the following diagrams are provided.

Diazoxon_Signaling_Pathway cluster_metabolism Metabolic Activation cluster_synapse Cholinergic Synapse cluster_effect Resulting Effect Diazinon Diazinon (P=S) This compound This compound (P=O) Diazinon->this compound Oxidative Desulfuration (CYP450) AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition (Phosphorylation) ACh Acetylcholine (ACh) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Choline + Acetate Choline + Acetate AChE->Choline + Acetate Breakdown Products Overstimulation Continuous Nerve Stimulation ACh_Accumulation ACh Accumulation ACh_Accumulation->Overstimulation AChE_Assay_Workflow start Start prep Prepare Reagents (AChE, DTNB, Buffer) start->prep dilute Prepare this compound Serial Dilutions prep->dilute plate Plate Reagents and This compound/Control dilute->plate preincubate Pre-incubate (e.g., 15 min at 25°C) plate->preincubate add_substrate Add Substrate (ATCI) preincubate->add_substrate measure Measure Absorbance (412 nm) Over Time add_substrate->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end logical_relationship cluster_factors Factors Influencing Reproducibility protocol Standardized Protocol reproducibility Inter-Laboratory Reproducibility protocol->reproducibility reagents Reagent Quality & Purity reagents->reproducibility conditions Environmental Conditions (Temp, pH) conditions->reproducibility instrumentation Instrument Calibration instrumentation->reproducibility

References

A Comparative Guide to Biochemical Assays for Confirming Diazoxon's Interaction with the K-ATP Channel Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of biochemical assays used to confirm and characterize the interaction of Diazoxon with the ATP-sensitive potassium (K-ATP) channel complex. We present supporting experimental data for this compound and its alternatives, detailed experimental protocols for key assays, and visualizations to elucidate signaling pathways and experimental workflows.

Introduction to this compound and the K-ATP Channel

This compound is a well-characterized opener of ATP-sensitive potassium (K-ATP) channels. These channels are hetero-octameric protein complexes composed of four pore-forming inward rectifier potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits. K-ATP channels are crucial metabolic sensors that link the metabolic state of a cell to its electrical excitability. By opening these channels, this compound facilitates potassium ion efflux, leading to hyperpolarization of the cell membrane. This mechanism is particularly relevant in pancreatic β-cells, where it inhibits insulin (B600854) secretion, making this compound a therapeutic agent for hyperinsulinism.

The specificity of this compound and other K-ATP channel modulators is largely determined by the SUR subunit isoform (SUR1, SUR2A, or SUR2B), which varies across different tissues. Understanding the interaction of compounds like this compound with specific K-ATP channel subtypes is critical for drug development and elucidating their physiological and pathological roles.

Comparative Analysis of K-ATP Channel Modulators

The following tables summarize the potency of this compound and other commonly used K-ATP channel modulators on different channel subtypes. The data, presented as EC50 (for openers) and IC50 (for blockers), are compiled from various electrophysiological and ion flux assays.

Table 1: Potency (EC50) of K-ATP Channel Openers on Different Channel Subtypes

CompoundSUR1/Kir6.2 (Pancreatic β-cell type)SUR2A/Kir6.2 (Cardiac type)SUR2B/Kir6.2 (Smooth Muscle type)
This compound 31 µM[1]Weakly active or inactive[2][3]Active
Pinacidil (B1677893) Inactive~10 µM[4]~2 µM[4]
Cromakalim (B1669624) Active (in the presence of ATP)[5]Potent activatorPotent activator
Nicorandil (B1678753) Inactive[3][6]>500 µM[4][7]~10 µM[4][7]

Table 2: Potency (IC50) of K-ATP Channel Blockers on Different Channel Subtypes

CompoundSUR1/Kir6.2 (Pancreatic β-cell type)SUR2A/Kir6.2 (Cardiac type)SUR2B/Kir6.2 (Smooth Muscle type)
Glibenclamide Biphasic: 4.7 µM and 1300 µM[8][9]Monophasic: 5-10 µM[8]Monophasic: 5-10 µM[8]

Key Biochemical Assays

Two primary biochemical assays are widely used to investigate the interaction of compounds with K-ATP channels: Electrophysiology (Patch-Clamp) and Rubidium Efflux Assays .

Electrophysiology: Patch-Clamp Technique

The patch-clamp technique is the gold standard for studying ion channel function, providing high-resolution recording of ion currents across a small patch of the cell membrane or the whole cell.

This protocol is adapted for recording K-ATP channel currents in HEK293 cells expressing specific Kir6.2/SUR subunits.

Cell Preparation:

  • Culture HEK293 cells on glass coverslips in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics.

  • Transfect cells with plasmids encoding the desired Kir6.2 and SUR subunits.

  • Use cells for recording 24-48 hours post-transfection.

Solutions:

  • External (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES (pH 7.4 with KOH).

  • Internal (Bath) Solution (in mM): 115 K-Gluconate, 4 NaCl, 2 Mg-ATP, 0.3 GTP-Na, 40 HEPES (pH 7.2 with KOH)[10]. The concentration of ATP can be varied to study its inhibitory effect.

Recording Procedure:

  • Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.

  • Pull glass micropipettes to a resistance of 3-7 MΩ when filled with the external solution.

  • Approach a single, healthy-looking cell with the micropipette while applying slight positive pressure.

  • Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

  • Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Hold the cell at a constant membrane potential (e.g., -60 mV) and record baseline currents.

  • Perfuse the bath with the internal solution containing the test compound (e.g., this compound) at various concentrations.

  • Record the changes in current to determine the dose-response relationship and calculate the EC50 or IC50 value.

G cluster_prep Cell Preparation cluster_recording Recording Procedure CellCulture HEK293 Cell Culture Transfection Transfection with Kir6.2/SUR Plasmids CellCulture->Transfection Incubation 24-48h Incubation Transfection->Incubation Seal Giga-seal Formation Incubation->Seal Transfer to Recording Chamber Rupture Membrane Rupture (Whole-cell) Seal->Rupture Baseline Record Baseline Current Rupture->Baseline Perfusion Perfuse with Test Compound Baseline->Perfusion Record Record Current Changes Perfusion->Record Data Analysis Data Analysis Record->Data Analysis Dose-Response Curve EC50/IC50 Calculation

Whole-Cell Patch Clamp Experimental Workflow.

Rubidium Efflux Assay

This assay provides a functional measure of K-ATP channel activity by tracking the movement of rubidium ions (Rb⁺), a surrogate for K⁺, out of the cells. It is a higher-throughput alternative to electrophysiology.

This protocol is suitable for screening compounds that modulate K-ATP channel activity in a 96-well plate format.

Cell Preparation:

  • Seed HEK293 cells expressing the desired K-ATP channel subunits into a 96-well plate.

  • Allow cells to grow to confluence.

Assay Procedure:

  • Loading: Aspirate the culture medium and wash the cells with a potassium-free buffer. Incubate the cells with a loading buffer containing RbCl (e.g., 5.4 mM) for 3-4 hours at 37°C to allow for Rb⁺ uptake[11].

  • Washing: Aspirate the loading buffer and wash the cells multiple times with a wash buffer (containing 5.4 mM KCl) to remove extracellular Rb⁺[11].

  • Stimulation: Add a stimulation buffer containing the test compound (e.g., this compound) and a depolarizing concentration of KCl (if studying voltage-gated channels, but for K-ATP, the opener itself is the stimulus) and incubate for a defined period (e.g., 10-30 minutes).

  • Sample Collection: Carefully transfer the supernatant (containing the effluxed Rb⁺) to a new 96-well plate.

  • Cell Lysis: Lyse the remaining cells in the original plate with a lysis buffer (e.g., 0.1% Triton X-100) to release the intracellular Rb⁺.

  • Quantification: Determine the Rb⁺ concentration in both the supernatant and the cell lysate using flame atomic absorption spectroscopy[4][12][13].

  • Data Analysis: Calculate the percentage of Rb⁺ efflux for each well: (Rb⁺ in supernatant) / (Rb⁺ in supernatant + Rb⁺ in lysate) * 100. Plot the percentage efflux against the compound concentration to determine the EC50.

G Start Seed Cells in 96-well Plate Load Load Cells with Rb+ Start->Load Wash Wash to Remove Extracellular Rb+ Load->Wash Stimulate Stimulate with Test Compound Wash->Stimulate CollectSupernatant Collect Supernatant (Effluxed Rb+) Stimulate->CollectSupernatant Lyse Lyse Cells (Intracellular Rb+) Stimulate->Lyse Quantify Quantify Rb+ via Atomic Absorption Spectroscopy CollectSupernatant->Quantify Lyse->Quantify Analyze Calculate % Efflux and EC50 Quantify->Analyze

Rubidium Efflux Assay Experimental Workflow.

Signaling Pathway of K-ATP Channel Modulation

The activity of the K-ATP channel is intricately regulated by intracellular nucleotides and pharmacological agents. The following diagram illustrates the signaling pathway.

G cluster_cell Pancreatic β-cell Glucose High Glucose Metabolism Cellular Metabolism Glucose->Metabolism ATP Increased [ATP] Metabolism->ATP KATP_Channel K-ATP Channel (Kir6.2/SUR1) ATP->KATP_Channel Inhibition Depolarization Membrane Depolarization KATP_Channel->Depolarization Closure leads to Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel Activation Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Opening leads to Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion Triggers This compound This compound This compound->KATP_Channel Activation (Opening) Glibenclamide Glibenclamide Glibenclamide->KATP_Channel Inhibition (Closure)

Signaling Pathway of K-ATP Channel Modulation.

Conclusion

The choice of biochemical assay to confirm this compound's interaction with the K-ATP channel complex depends on the specific research question. Electrophysiology provides detailed mechanistic insights into channel gating and kinetics, while rubidium efflux assays offer a higher-throughput method for screening and pharmacological profiling. The comparative data presented in this guide highlight the selectivity of this compound for SUR1-containing K-ATP channels, distinguishing it from other modulators like Pinacidil and Nicorandil which show preference for SUR2 subtypes. A thorough understanding of these assays and the differential pharmacology of K-ATP channel modulators is essential for advancing research and development in this field.

References

Safety Operating Guide

Proper Disposal Procedures for Diazoxon: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Diazoxon is the active, more toxic metabolite of the organophosphate insecticide diazinon. This document provides guidance on the proper handling and disposal of this compound, which should be managed with the same, if not greater, caution as diazinon. The following procedures are intended for researchers, scientists, and drug development professionals. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations before handling or disposing of any hazardous chemical.

Immediate Safety and Handling

Proper handling is the first step in ensuring safe disposal. This compound, like other organophosphates, is a potent cholinesterase inhibitor and is toxic.[1] Adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE): When handling this compound, the following PPE is required:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Work in a well-ventilated area or a chemical fume hood.[2] For spill cleanup, a NIOSH-approved respirator may be necessary.[3]

General Handling Precautions:

  • Avoid all contact with skin and eyes.[2]

  • Do not eat, drink, or smoke in areas where this compound is handled.[2][4]

  • Wash hands thoroughly with soap and water after handling.[3][4]

  • Keep the chemical in its original, clearly labeled container.[5]

  • Store locked up and away from incompatible materials, such as strong reducing agents.[3][6]

Step-by-Step Disposal Protocol

The disposal of this compound is regulated and must be performed in compliance with federal, state, and local laws.[5][7] Never pour this compound or its solutions down the sink or into any sewer system.[3][8]

  • Identify as Hazardous Waste: this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads, gloves) are considered hazardous waste.[5][7]

  • Contact EHS or Hazardous Waste Authority: This is the most critical step. Contact your institution's EHS department or your local hazardous waste disposal authority.[3] They will provide specific instructions for collection and disposal based on your location's regulations.

  • Package for Disposal:

    • Place pure this compound or concentrated solutions in a designated, sealed, and leak-proof hazardous waste container.

    • Ensure the container is compatible with the chemical.

    • Contaminated lab materials (gloves, wipes, etc.) should be collected in a separate, clearly labeled hazardous waste bag or container.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.

  • Storage: Store the sealed waste container in a secure, designated hazardous waste accumulation area until it is collected by trained personnel.

Spill Management

In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.[3] Control access to the spill zone.

  • Ventilate: Ensure the area is well-ventilated.

  • Wear Appropriate PPE: Before cleaning, don all necessary PPE, which may include a chemical protection suit and self-contained breathing apparatus for large spills.[2]

  • Contain and Absorb:

    • For liquid spills, cover with a non-combustible absorbent material such as dry sand, earth, or vermiculite.[3]

    • Do not use combustible materials like paper towels on concentrated material.

  • Collect Waste: Carefully scoop the absorbed material into a sealable, labeled hazardous waste container.[3]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your EHS department.

Quantitative Safety Data

The following table summarizes key quantitative safety parameters associated with the parent compound, diazinon, which should be considered as reference points for this compound.

ParameterValueSource
Workplace Exposure Limits
NIOSH REL (10-hr TWA)0.1 mg/m³[3]
ACGIH TLV (8-hr TWA)0.01 mg/m³ (inhalable fraction and vapor)[3]
Physical Properties
Water Solubility (20°C)0.04 g/L[6]
Vapor Pressure (20°C)0.00018 hPa[6]
Emergency Response
Spill Isolation (Liquid)50 meters (150 feet)[3]
Spill Isolation (Solid)25 meters (75 feet)[3]
Fire Isolation800 meters (1/2 mile)[3]

Experimental Protocols: Chemical Deactivation

Recommendation: Attempting chemical deactivation without a validated protocol and proper engineering controls (e.g., dedicated reaction equipment, quench tanks) is strongly discouraged. Instead of in-lab deactivation, follow the hazardous waste disposal procedures outlined above. Consult with your EHS department; they are equipped to manage or recommend certified contractors for the disposal or deactivation of hazardous chemicals.

Mandatory Visualizations

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

cluster_prep Preparation & Identification cluster_action Action & Containment cluster_disposal Final Disposal Pathway start This compound Waste Generated (Pure, Solution, or Contaminated Material) ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify spill Is there a spill? classify->spill package Package Waste in a Compatible, Sealed Container label_waste Label Container Clearly: 'Hazardous Waste - this compound' package->label_waste contact_ehs Contact Institution's EHS or Local Hazardous Waste Authority label_waste->contact_ehs spill->package No spill_proc Follow Spill Management Protocol: 1. Evacuate & Secure 2. Absorb with Inert Material 3. Collect for Disposal spill->spill_proc Yes spill_proc->package store Store in Designated Secure Area contact_ehs->store collection Arrange for Professional Collection store->collection

Caption: Decision workflow for safe this compound disposal.

Empty Container Decontamination

Proper decontamination of empty containers is crucial to ensure they do not remain a hazardous source.

cluster_main Triple-Rinse Protocol for Empty Containers start Empty Container drain Step 1: Drain container into spray tank or waste collection for 30 seconds. start->drain rinse1 Step 2: Fill container 20-25% with appropriate solvent (e.g., water). Secure cap. drain->rinse1 shake1 Step 3: Vigorously shake/roll container for 30 seconds. rinse1->shake1 pour1 Step 4: Pour rinsate into hazardous waste collection. shake1->pour1 repeat Step 5: Repeat rinse and pour steps two more times. pour1->repeat final Puncture container to prevent reuse. Dispose of as non-hazardous waste (per local regulations). repeat->final

Caption: Standard triple-rinse procedure for containers.

References

Essential Safety and Operational Protocols for Handling Diazoxon

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Diazoxon. As this compound is a more potent and toxic metabolite of the organophosphate insecticide Diazinon, the following procedures are based on the established safety protocols for Diazinon and should be considered the minimum requirement for safe handling.[1][2] Always consult the specific Safety Data Sheet (SDS) for the product in use and adhere to your institution's safety guidelines.

Immediate Safety and Personal Protective Equipment (PPE)

The primary routes of exposure to organophosphate pesticides like this compound are skin contact, inhalation, and eye contact.[3] Therefore, robust personal protective equipment is mandatory to minimize risk.

Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE Category Item Specifications
Eye and Face Protection Safety Goggles and Face Shield Wear chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be used in conjunction with goggles when there is a splash hazard.[4]
Skin Protection Chemical-Resistant Gloves Nitrile or neoprene gloves are recommended for handling organophosphates.[4] Avoid leather or lined gloves as they can absorb the chemical.
Lab Coat or Chemical-Resistant Suit Wear a long-sleeved lab coat. For larger quantities or when there is a significant risk of splashing, a chemical-resistant suit (e.g., Tyvek®) is recommended.[3][5]
Closed-Toed Shoes Leather and canvas shoes can absorb chemicals and should be avoided if contaminated. Chemical-resistant boots are recommended for spill cleanup.[4][6]

| Respiratory Protection | Respirator | Use a NIOSH-approved respirator if there is a risk of inhaling dust or aerosols. The type of respirator will depend on the concentration and form of this compound being handled. A written respiratory protection program is required by OSHA if respirators are used.[4] |

Exposure Limits and Toxicity Data

The following table summarizes the occupational exposure limits for the parent compound, Diazinon. Given that this compound is a more potent acetylcholinesterase inhibitor, exposure should be kept as low as reasonably achievable.[2]

Occupational Exposure Limits for Diazinon

Organization Limit Value
NIOSH Recommended Exposure Limit (REL) - 10-hr TWA 0.1 mg/m³[4][7]
ACGIH Threshold Limit Value (TLV) - 8-hr TWA 0.01 mg/m³ (inhalable fraction and vapor)[4][7]

| OSHA | Permissible Exposure Limit (PEL) - 8-hr TWA | 0.1 mg/m³[7] |

TWA: Time-Weighted Average

Acute Toxicity Data for Diazinon (Oral LD50)

Animal LD50 (mg/kg)
Rat 300-850[8]
Mouse 80-135[8]
Guinea Pig 250-355[8]
Rabbit 130[8]
Hen 8[8]

| Duck | 3.5[8] |

Handling and Storage

  • Training : All personnel must be trained on the proper handling and storage of this compound before working with the substance.[4]

  • Ventilation : Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Hygiene : Wash hands thoroughly with soap and water after handling, and before eating, drinking, or smoking.[4]

  • Storage : Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as reducing agents and oxidizing agents.[4]

Emergency Procedures

Spill Response

  • Evacuate : Immediately evacuate the area and restrict access.

  • Ventilate : Ensure the area is well-ventilated.

  • Personal Protection : Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.

  • Containment : For liquid spills, absorb with an inert material such as sand or earth. For solid spills, carefully sweep or scoop the material to avoid creating dust.[4]

  • Collection : Place the spilled material and absorbent into a sealed, labeled container for disposal.[4]

  • Decontamination : Clean the spill area with a detergent and water solution.

  • Disposal : Dispose of the waste as hazardous material in accordance with local, state, and federal regulations.[4]

First Aid Measures

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Skin Contact Immediately remove contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention if irritation persists.[4]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]

| Ingestion | Do NOT induce vomiting. If the person is conscious and able to swallow, have them sip a glass of water. Call a poison control center or doctor immediately for treatment advice.[9] |

Disposal Plan

Unused this compound and contaminated materials must be disposed of as hazardous waste.

  • Container Management : Empty containers should be triple-rinsed and disposed of according to hazardous waste protocols.[10]

  • Waste Disposal : Large quantities of this compound waste should be incinerated in a permitted hazardous waste incinerator.[10] For smaller quantities, consult your institution's environmental health and safety office for specific disposal procedures. Do not dispose of this compound in the regular trash or down the drain.[4]

Experimental Workflow for Handling this compound

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal a Review SDS and SOPs b Don Appropriate PPE a->b c Prepare Work Area in Fume Hood b->c d Weigh/Measure this compound c->d Begin Work e Perform Experiment d->e f Decontaminate Equipment and Work Area e->f Experiment Complete g Segregate and Label Waste f->g h Doff PPE g->h j Store Waste in Designated Area g->j Waste Ready i Wash Hands Thoroughly h->i k Arrange for Hazardous Waste Pickup j->k

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.